3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one chemical structure
This guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one , a specialized spiro-β-lactam scaffold. Executive Summary 3-isopropyl-7-oxa-2-az...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one , a specialized spiro-β-lactam scaffold.
Executive Summary
3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one is a bicyclic spiro-heterocycle belonging to the class of spiro-β-lactams (2-azetidinones). This scaffold integrates a strained four-membered lactam ring with a six-membered tetrahydropyran ring via a shared spiro-carbon.
In modern drug discovery, this molecule represents a strategic "Escape from Flatland" motif. Unlike traditional planar aromatic scaffolds, the spiro[3.5] system introduces significant
character and three-dimensionality, improving solubility and metabolic stability while providing rigid vectors for side-chain orientation. The isopropyl group at position 3 serves as a lipophilic anchor, often critical for hydrophobic pocket occupancy in target proteins such as serine proteases or cholesterol transporters (NPC1L1).
Structural Architecture & Nomenclature
IUPAC Breakdown
The systematic name describes the connectivity and heteroatom placement within the spiro[3.5]nonane skeleton (9 carbons total in the parent carbocycle).
Spiro[3.5]nonane Core: A 4-membered ring fused to a 6-membered ring at a single carbon atom.
2-aza: A nitrogen atom replaces carbon at position 2 (inside the 4-membered ring).
1-one: A carbonyl group (
) is located at position 1, forming the lactam amide bond with N2.
7-oxa: An oxygen atom replaces carbon at position 7 (distal position in the 6-membered ring).
3-isopropyl: An isopropyl group (
) is attached to position 3 (the -carbon relative to the carbonyl).
Stereochemistry and Conformation
The molecule possesses two contiguous chiral centers in the
-lactam ring:
C3: The carbon bearing the isopropyl group.
C4 (Spiro Carbon): The quaternary center sharing the tetrahydropyran ring.
Synthetic routes (specifically the Staudinger reaction) typically favor the trans-configuration (anti-relationship) between the C3-isopropyl group and the bulky substituent on the nitrogen (if present) or the orientation of the ether oxygen, to minimize steric strain.
Structural Visualization
The following diagram illustrates the connectivity and the spiro-fusion point.
Caption: Connectivity graph of 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one showing the C4 spiro-fusion.
Synthetic Methodology
The most robust and authoritative method for constructing this scaffold is the Staudinger [2+2] Ketene-Imine Cycloaddition .[1][2] This convergent strategy allows for the simultaneous formation of the
-lactam ring and the installation of the spiro center.
Retrosynthetic Analysis
Bond Disconnection: The N2–C3 and C1–C4 bonds are formed during cyclization.
Precursors:
Ketene Component: Generated in situ from Isovaleryl Chloride (provides the C1 carbonyl and C3-isopropyl group).
Imine Component: Derived from Tetrahydro-4H-pyran-4-one (provides the C4 spiro center and the 7-oxa ring).
Detailed Protocol
Reagents:
Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)
p-Anisidine (4-Methoxyaniline) - Used as a removable N-protecting group.
Isovaleryl Chloride (3-Methylbutanoyl chloride)
Triethylamine (
) - Base for ketene generation.
Dichloromethane (DCM) - Anhydrous solvent.
Cerium Ammonium Nitrate (CAN) - For oxidative N-deprotection.
Step-by-Step Workflow:
Imine Formation (Schiff Base Synthesis):
Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and p-anisidine (1.0 eq) in anhydrous DCM.
Add molecular sieves (
) or use a Dean-Stark trap (if in toluene) to remove water.
Stir at reflux for 4–6 hours.
Result: Formation of N-(tetrahydro-4H-pyran-4-ylidene)-4-methoxyaniline.
Staudinger [2+2] Cycloaddition:
Cool the imine solution to
or under Nitrogen atmosphere.
Add Triethylamine (2.5 eq).
Add Isovaleryl Chloride (1.2 eq) dropwise over 30 minutes. The base eliminates HCl to generate the isopropyl ketene intermediate.
Allow the mixture to warm to room temperature and stir overnight (12–16 h).
Mechanism:[3] The nucleophilic imine nitrogen attacks the electrophilic ketene carbonyl (sp-hybridized), forming a zwitterionic intermediate which undergoes conrotatory ring closure to form the
-lactam.
Oxidative Deprotection (Optional):
To obtain the free NH lactam (if required), treat the N-PMP protected lactam with Cerium Ammonium Nitrate (CAN) in an acetonitrile/water mixture at
.
Synthesis Process Flow
Caption: Workflow for the synthesis of the 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one scaffold.
Physicochemical & Medicinal Properties[4][5][6]
Molecular Descriptors
Property
Value (Predicted)
Significance
Formula
Low molecular weight fragment.
MW
183.25 g/mol
Ideal for Fragment-Based Drug Design (FBDD).
LogP
~1.2 – 1.5
Moderate lipophilicity due to isopropyl; good oral bioavailability potential.
TPSA
~38
High membrane permeability (Rule of 5 compliant).
H-Bond Donors
1 (NH)
Critical for active site interaction.
H-Bond Acceptors
2 (C=O, Ether O)
Interaction points for serine residues.
Biological Applications[2][4][6][7][8]
Cholesterol Absorption Inhibition:
Spiro-
-lactams are structural analogs of Ezetimibe . The 3-isopropyl group mimics the lipophilic side chains required to bind to the N-terminal domain of the NPC1L1 transporter in the brush border of the small intestine. The spiro-fusion restricts the conformational freedom of the C4 phenyl group found in ezetimibe, potentially improving selectivity.
Serine Protease Inhibition:
The strained
-lactam ring acts as an electrophilic "warhead." It can acylate the active site serine hydroxyl group of enzymes such as Human Leukocyte Elastase (HLE) or -lactamases . The 3-isopropyl group provides steric bulk that can tune the reactivity of the lactam carbonyl, preventing non-specific hydrolysis while fitting into the S1 hydrophobic pocket of the enzyme.
Antibiotic Potentiation:
While less active as a standalone antibiotic (due to the lack of an acidic group at N1 or C3), this scaffold serves as a
-lactamase inhibitor. The spiro[3.5] system sterically hinders the approach of hydrolytic water molecules after the initial acylation event, leading to irreversible enzyme inhibition.
References
Singh, G. S. (2003). "Recent progress in the synthesis and chemistry of azetidin-2-ones." Tetrahedron, 59(39), 7631-7649.
Jarrahpour, A., et al. (2011). "Synthesis and biological evaluation of spiro-beta-lactams." ResearchGate.
[Link]
MacRitchie, J. A., et al. (2015). "Facile Synthesis of Spirocyclic Lactams." Organic Letters, 17(14). (Methodology for spiro-lactam construction).
[Link]
Escaping Flatland: Spirocyclic β-Lactam Scaffolds in Modern Drug Discovery
The transition from planar, sp2-hybridized heterocycles to sp3-rich, three-dimensional architectures is a defining evolution in contemporary medicinal chemistry. As a Senior Application Scientist, I have witnessed firsth...
Author: BenchChem Technical Support Team. Date: March 2026
The transition from planar, sp2-hybridized heterocycles to sp3-rich, three-dimensional architectures is a defining evolution in contemporary medicinal chemistry. As a Senior Application Scientist, I have witnessed firsthand how spirocyclic β-lactams—historically pigeonholed as mere antibacterial pharmacophores—have been repurposed into highly versatile, conformationally restricted scaffolds. Their unique geometry allows them to act as potent type II β-turn inducing peptide mimetics[1], enabling deep penetration into complex protein-protein interaction (PPI) interfaces and unlocking novel therapeutic avenues ranging from neuropharmacology to virology[2].
This technical guide dissects the mechanistic rationale, synthetic workflows, and preclinical validation of spirocyclic β-lactams, providing actionable insights for drug development professionals.
Mechanistic Rationale: The 3D Advantage
The intrinsic value of the spirocyclic β-lactam lies in its structural rigidity and three-dimensional complexity. Unlike flexible linear peptides, the spiro-fusion at the α-carbon of the β-lactam ring imposes a severe conformational constraint. This constraint effectively mimics the dihedral angles (
By locking the pharmacophore into a bioactive conformation, we drastically reduce the entropic penalty upon target binding. This principle has been masterfully applied in the development of CNS-active agents. For instance, spirocyclic β-lactams have been engineered as highly specific N-methyl-D-aspartate (NMDA) receptor modulators[3]. These molecules bypass the severe psychotomimetic side effects of traditional pore-blocking NMDA antagonists (like ketamine or MK-801) by binding to allosteric sites, thereby facilitating synaptic plasticity associated with learning and memory[4].
Pharmacological target landscape of spirocyclic β-lactam scaffolds in drug discovery.
Quantitative Efficacy & Biological Activity
The bioactivity profile of spirocyclic β-lactams has expanded far beyond bacterial transpeptidase inhibition. Recent chemoinformatic analyses and high-throughput screening campaigns have identified these scaffolds as potent modulators across diverse disease states[2].
The table below summarizes the quantitative biological data for leading spirocyclic β-lactam candidates currently in clinical or advanced preclinical stages:
Compound / Scaffold Class
Primary Target
Biological Efficacy / IC50
Therapeutic Indication
NYX-2925
NMDA Receptor
Enhances synaptic plasticity; Large therapeutic index (>1000)[4]
Neuropathic pain, cognitive impairment
Zelquistinel (AGN-241751)
NMDA Receptor (GluN2B)
Positive allosteric modulation; High oral bioavailability[5]
Varies by substituent; strong antibacterial against E. coli[7]
Antimicrobial / Antifungal
Synthetic Methodologies: The Staudinger Cycloaddition
The[2+2] ketene-imine cycloaddition (Staudinger reaction) remains the gold standard for constructing the β-lactam core. However, traditional protocols relying on oxalyl chloride for ketene generation are highly moisture-sensitive and prone to hydrolysis, which limits their utility in high-throughput library synthesis[8].
To circumvent this, we utilize an optimized protocol employing p-toluenesulfonyl chloride (TsCl) as an activating co-reagent[9]. The causality here is rooted in intermediate stability: TsCl forms a transient mixed anhydride with the carboxylic acid that is significantly more stable than an acyl chloride. This prevents premature hydrolysis and allows for the slow, controlled generation of the ketene upon the addition of a base, driving the reaction toward high cis-diastereoselectivity. Mechanistically, the reaction proceeds via a high-energy zwitterionic ground state intermediate that undergoes a thermal conrotatory ring closure[10].
Protocol 1: cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams
Objective: Synthesize 1,3-bis-aryl spirooxindolo-β-lactams without the need for absolute (anhydrous) solvents.
Reagent Assembly: In a standard round-bottom flask, dissolve the substituted phenylacetic acid (1.0 equiv) and the isatin Schiff base (1.0 equiv) in a non-absolute solvent (e.g., dichloromethane).
Activation: Add TsCl (1.2 equiv) to the stirring mixture at room temperature.
Ketene Generation: Slowly add triethylamine (Et3N, 3.0 equiv) dropwise over 15 minutes. The base facilitates the elimination of p-toluenesulfonic acid, generating the ketene in situ.
Cycloaddition: Allow the reaction to stir for 4–6 hours at room temperature. The steric bulk of the spiro-fusion directs the conrotatory cyclization to favor the cis-isomer[9].
Isolation: Quench the reaction with aqueous NaHCO3, extract with ethyl acetate, and purify via direct crystallization from ethyl acetate.
Self-Validation Checkpoint: The protocol is self-validating at the NMR stage. The presence of a distinct cis-β-lactam proton coupling constant (
Hz) in the crude H-NMR spectrum immediately verifies the stereochemical success of the conrotatory ring closure, confirming that the TsCl-mediated activation pathway was maintained[9].
Mechanistic workflow of the stereoselective Staudinger ketene-imine cycloaddition.
Preclinical Evaluation: Pharmacokinetics & In Vivo Workflows
A major hurdle in early CNS drug discovery is achieving adequate oral bioavailability and central compartment partitioning. First-generation NMDA modulators (like the peptide rapastinel) exhibited poor drug-like properties, necessitating intravenous administration[5]. The shift to small-molecule spirocyclic β-lactams like Zelquistinel (AGN-241751) was driven by the need for an orally bioavailable alternative[5].
To validate the transition from an IV-only profile to an oral drug, a rigorous, stress-minimized pharmacokinetic (PK) workflow is required.
Protocol 2: In Vivo Pharmacokinetic Evaluation of NMDA Modulators
Objective: Determine the absolute oral bioavailability (
) and plasma half-life of novel spirocyclic β-lactams.
Subject Preparation: Utilize male Sprague Dawley rats surgically equipped with freely moving jugular vein cannulas. Causality: Handling stress alters metabolic rates and blood flow; cannulation allows for stress-free, continuous blood sampling, ensuring the PK data reflects true metabolic clearance rather than stress-induced artifacts[5].
Dosing Stratification: Divide the subjects into two cohorts:
Cohort A (IV): Administer a 2 mg/kg IV bolus via the cannula.
Cohort B (PO): Administer a 10 mg/kg oral dose via gavage in a 0.5% methylcellulose vehicle[5].
Plasma Harvesting: Immediately centrifuge the samples at 4°C to halt enzymatic degradation in the plasma. Store the harvested plasma at -70°C until analysis[5].
Quantification: Extract the analyte via protein precipitation and quantify using LC-MS/MS. Calculate absolute bioavailability by comparing the dose-normalized Area Under the Curve (AUC) of the PO group to the IV group.
Self-Validation Checkpoint: The detection of the parent compound at the 0.08 hr (5-minute) mark in the IV cohort serves as the internal system validation. It confirms successful systemic delivery and establishes the 100% availability baseline (
) against which the entire oral absorption curve is mathematically validated.
Conclusion
Spirocyclic β-lactams represent a triumph of rational drug design, successfully escaping the "flatland" of traditional heterocycles. By leveraging their inherent 3D rigidity, medicinal chemists can deploy these scaffolds as precise β-turn mimetics to target previously undruggable PPIs and allosteric receptor sites. Coupled with robust, moisture-tolerant synthetic methodologies like the TsCl-mediated Staudinger cycloaddition, this chemical space is primed to yield the next generation of orally bioavailable therapeutics for CNS, viral, and parasitic indications.
References
Popescu, M., Parker, N., Jia, Z., et al. (2023). An energy transfer mediated 4π spirocyclization intercepts the Staudinger β-lactam synthesis. ChemRxiv.[Link]
Bittermann, H., & Gmeiner, P. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. Journal of Organic Chemistry, 71(1), 97-102.[Link]
Sharma, A., et al. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Springer-Verlag Berlin Heidelberg.[Link]
Dar'in, D., et al. (2015). Facile Synthesis of β-Lactam Derivatives by the Staudinger Reaction Using 3,6-Dichlorotetrazine. Journal of Chemical Research, 39(12), 698-700.[Link]
Novikov, M. S., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22693-22702.[Link]
Alves, N. G., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439.[Link]
Medina-Franco, J. L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9, 26406-26418.[Link]
Pothula, S., et al. (2021). Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects. International Journal of Neuropsychopharmacology, 24(9), 738-751.[Link]
Tang, J., et al. (2022). The discovery of subunit-selective GluN1/GluN2B NMDAR antagonist via pharmacophere-based virtual screening. Scientific Reports, 12, 7349.[Link]
Khan, M. A., et al. (2018). NYX-2925 is a novel NMDA receptor modulator that induces rapid and long-lasting analgesia in rat models of neuropathic pain. Journal of Pharmacology and Experimental Therapeutics, 366(1), 106-117.[Link]
7-Oxa-2-azaspiro[3.5]nonane: A Strategic Scaffold for "Escaping Flatland" in Drug Discovery
The following technical guide provides an in-depth analysis of 7-oxa-2-azaspiro[3.5]nonane , a high-value spirocyclic scaffold in modern medicinal chemistry. Executive Summary The 7-oxa-2-azaspiro[3.5]nonane scaffold rep...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 7-oxa-2-azaspiro[3.5]nonane , a high-value spirocyclic scaffold in modern medicinal chemistry.
Executive Summary
The 7-oxa-2-azaspiro[3.5]nonane scaffold represents a paradigmatic shift in medicinal chemistry from planar aromatic systems to three-dimensional,
-rich architectures. Comprising a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring, this core offers a unique combination of low lipophilicity, defined exit vectors, and metabolic robustness. It serves as a superior bioisostere for morpholine and piperidine, frequently resolving solubility and metabolic stability liabilities in lead optimization.
The scaffold consists of two orthogonal rings sharing a single quaternary carbon (C1 in spiro numbering, though often C4 relative to the pyran). The azetidine nitrogen (position 2) serves as the primary handle for derivatization (e.g., amides, sulfonamides, alkylamines), while the tetrahydropyran oxygen (position 7) acts as a hydrogen bond acceptor (HBA) and lowers the overall LogD.
Comparative Physicochemical Properties
The incorporation of the spiro-ether motif dramatically alters the physicochemical landscape compared to traditional heterocycles.
Property
Morpholine
Piperidine
7-Oxa-2-azaspiro[3.5]nonane
Impact in MedChem
Formula
Increased molecular complexity
Geometry
Chair (Planar-like)
Chair (Planar-like)
Spiro (Orthogonal)
Projects substituents into new 3D space
1.0
1.0
1.0
High 3D character; correlates with clinical success
LogP (Calc)
-0.86
1.52
~0.5 - 1.2
Tunable lipophilicity; lower than piperidine
pKa (Conj. Acid)
8.36
11.22
~9.5 - 10.5
Basic, but modulated by the distal oxygen
Metabolic Stability
Low (N-oxidation)
Low (C-oxidation)
High
Quaternary center blocks -oxidation
Structural Visualization (DOT)
The following diagram illustrates the connectivity and numbering logic of the scaffold.
Caption: Connectivity of 7-oxa-2-azaspiro[3.5]nonane. The spiro carbon (C1) fuses the 4-membered azetidine and 6-membered pyran rings.
Synthetic Methodology
The synthesis of the 7-oxa-2-azaspiro[3.5]nonane core is non-trivial due to the strain of the spiro-junction. The most robust industrial route employs a double alkylation strategy starting from commercially available precursors.
Retrosynthetic Analysis
Disconnection: The spiro-junction is formed via the cyclization of the azetidine ring.
Key Intermediate: 4,4-Bis(hydroxymethyl)tetrahydropyran (converted to a bis-electrophile).
Starting Materials: Bis(2-chloroethyl)ether and Diethyl malonate.
Step-by-Step Protocol
Total Synthesis of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
, Pd/C. If Tosyl protected: Mg/MeOH or Na/Naphthalene.
Final Step: Reaction with
yields the standard building block: tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate .
Synthesis Workflow Diagram
Caption: Industrial route for the synthesis of the N-Boc protected 7-oxa-2-azaspiro[3.5]nonane building block.
Medicinal Chemistry Applications
Bioisosterism: The Bupivacaine Case Study
A landmark study demonstrated the utility of this scaffold by replacing the piperidine ring of the local anesthetic Bupivacaine with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid .
Rationale: The piperidine ring in Bupivacaine is lipophilic and metabolically susceptible.
Modification: Substitution with the spiro-ether scaffold.
Outcome:
Toxicity: 5-fold reduction in toxicity compared to Bupivacaine.[1]
Solubility: Significant increase in aqueous solubility due to the ether oxygen.
Potency: Maintained comparable anesthetic duration and efficacy.
Mechanism: The spiro scaffold altered the vector of the lipophilic tail while the ether oxygen modulated the pKa and distribution volume.
GPR119 Agonists (Metabolic Disorders)
Derivatives of azaspiro[3.5]nonanes have been extensively explored as GPR119 agonists for Type 2 Diabetes. The 7-oxa variant serves as a polar alternative to the all-carbon 2-azaspiro[3.5]nonane, improving the pharmacokinetic (PK) profile by reducing clearance.
Decision Logic: When to Use This Scaffold?
Caption: Strategic decision tree for selecting the 7-oxa-2-azaspiro[3.5]nonane scaffold during lead optimization.
Experimental Protocols
Protocol A: General Amide Coupling with Spiro Core
Objective: Coupling tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (after deprotection) to a carboxylic acid R-COOH.
Deprotection: Dissolve N-Boc precursor (1.0 eq) in DCM (5 mL/mmol). Add TFA (10 eq) dropwise at 0°C. Stir 2h. Concentrate in vacuo to yield the TFA salt.
Coupling:
Suspend the amine TFA salt (1.0 eq) and Carboxylic Acid (1.1 eq) in DMF or DCM.
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
Yegorova, T., & Kirichok, A. A.[5] French-Ukrainian Journal of Chemistry, 2023, 11(2).
The Spirocycle Surge in Drug Discovery.
Drug Hunter, 2025.
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole (Contextual synthesis of related spiro-ethers).
O’Connell, M., et al. Molecules, 2015, 20(7), 13864-13880.
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
Burkhard, J. A., et al. Chemical Reviews, 2014, 114, 1729–1737.
PubChem Compound Summary: tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate.
National Center for Biotechnology Information.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spiro[3.5]nonan-1-one Pharmacophore Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1][2]
[1][2]
Executive Summary: Escaping Flatland
In the contemporary pursuit of novel therapeutics, the "Escape from Flatland" initiative has driven medicinal chemistry away from planar, aromatic-heavy structures toward three-dimensional, sp³-rich scaffolds.[1][2] The spiro[3.5]nonan-1-one system represents a quintessential example of this shift.[1][2] As a rigid, bicyclic framework containing orthogonal cyclobutane and cyclohexane rings, it offers unique vector properties for substituent display, high metabolic stability, and a distinct lipophilic profile.[2]
This guide dissects the pharmacophore properties of spiro[3.5]nonan-1-one, analyzing its geometric constraints, electronic signature, and synthetic accessibility.[1][2] It is designed to serve as a self-validating resource for integrating this moiety into lead optimization campaigns.[1][2]
Part 1: Pharmacophore Architecture & Physicochemical Analysis[2]
The spiro[3.5]nonan-1-one scaffold is not merely a passive linker; it is an active pharmacophoric element that dictates the spatial arrangement of binding features.[1][2] Its value lies in its ability to freeze conformation while maintaining a compact hydrodynamic radius.[2]
Geometric Orthogonality and Vector Analysis
Unlike fused ring systems (e.g., decalin) which share a bond, spirocycles share a single atom (C4 in IUPAC numbering for this system). This creates an inherent orthogonality.[2]
The Spiro Constraint: The cyclobutane and cyclohexane rings are locked at an approximate 90° angle relative to each other at the spiro center. This allows the scaffold to project functional groups into perpendicular quadrants of the binding pocket, a feat difficult to achieve with planar aromatics.
The Carbonyl Vector (C1=O): In spiro[3.5]nonan-1-one, the ketone is located on the four-membered ring, adjacent to the spiro carbon.[1][2] Due to ring strain (~26 kcal/mol for cyclobutane), the ring adopts a puckered conformation to relieve torsional strain. This tilts the carbonyl dipole, creating a distinct hydrogen bond acceptor (HBA) vector that differs significantly from a cyclohexanone or open-chain ketone.[2]
Electronic and Lipophilic Signature
The pharmacophore can be broken down into three interaction zones:
Feature
Component
Pharmacological Function
H-Bond Acceptor
C1-Ketone (C=O)
Accepts H-bonds from donor residues (e.g., Ser, Thr, Tyr).[1][2] The strained carbonyl has higher s-character in the C=O bond, potentially modulating basicity.[1][2]
Hydrophobic Core A
Cyclohexane Ring
Occupies large hydrophobic pockets (S1/S2). High lipophilicity (LogP contribution ~2.[2]0) without π-stacking capability.[1][2]
Hydrophobic Core B
Cyclobutane Ring
Occupies smaller, restricted sub-pockets.[2] Provides steric bulk to block metabolic access to the spiro center.[2]
Metabolic Shield
Spiro Carbon (C4)
The quaternary center blocks oxidative metabolism (CYP450) at the junction, a common liability in non-spirocyclic linkers.
Structural Visualization (Graphviz)
The following diagram illustrates the logical flow of pharmacophore features and their spatial relationships.
Caption: Pharmacophore decomposition of spiro[3.5]nonan-1-one, highlighting the interplay between geometric constraints and binding features.[1][2]
Part 2: Synthetic Protocol (The "Gold Standard")
To utilize this pharmacophore, a robust synthesis is required.[2] While direct commercial availability varies, the [2+2] Cycloaddition of Methylenecyclohexane is the industry-standard method for constructing the spiro[3.5]nonan-1-one core.[1][2] This route is preferred for its scalability and the ability to generate the 1-one isomer selectively.[1][2]
This protocol uses in situ generation of dichloroketene, which reacts with methylenecyclohexane to form the alpha-dichlorospiroketone, followed by reductive dechlorination.[1][2]
Reagents:
Methylenecyclohexane (1.0 equiv)
Trichloroacetyl chloride (1.2 equiv)
Zinc dust (activated) (1.5 equiv)
Dimethoxyethane (DME) or Diethyl ether (anhydrous)
Glacial Acetic acid / Zinc (for dechlorination)
Step-by-Step Methodology:
Activation: Suspend activated Zinc dust (1.5 equiv) in anhydrous DME under nitrogen atmosphere.
Addition: Add methylenecyclohexane (1.0 equiv) to the suspension.
Cycloaddition: Dropwise add a solution of trichloroacetyl chloride (1.2 equiv) in DME over 1 hour. Note: The reaction is exothermic; maintain temperature at 20-25°C using a water bath.
). This undergoes a [2+2] cycloaddition with the exocyclic double bond.
Regioselectivity: The nucleophilic attack of the alkene occurs at the central spiro carbon, placing the carbonyl adjacent to the spiro center (position 1).
Workup 1: Filter off zinc salts, wash with ether, and concentrate to yield 2,2-dichlorospiro[3.5]nonan-1-one .
Dechlorination: Dissolve the intermediate in glacial acetic acid. Add fresh Zinc dust (4.0 equiv) portion-wise at room temperature. Stir for 2-4 hours until TLC indicates consumption of the dichloro-ketone.
Purification: Filter, neutralize with NaHCO₃, extract with ether, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Caption: Synthetic route via ketene cycloaddition, yielding the spiro[3.5]nonan-1-one core.
Part 3: Applied Pharmacophore Utility
Case Study: GPR119 Agonists
The spiro[3.5]nonane scaffold (specifically the 7-aza variant, but structurally homologous in shape) has been extensively validated in the design of GPR119 agonists for type 2 diabetes.[2]
Role: The spiro cycle replaces a piperidine or gem-dimethyl group.[1][2]
Effect: The orthogonal vectors allow the molecule to traverse the narrow GPCR binding crevice while projecting polar heads toward specific residues (e.g., Ser/Thr). The spiro[3.5] system showed improved lipophilic efficiency (LipE) compared to flexible linear analogs.
Bioisosteric Replacements
Researchers utilize spiro[3.5]nonan-1-one derivatives to replace:
Gem-dimethyl groups: Reduces conformational entropy penalty upon binding.[1][2]
Cyclohexanones: Adds bulk to fill hydrophobic pockets without increasing rotatable bond count.[2]
Aromatic rings: Increases Fsp3 (fraction of sp³ carbons), which correlates with improved solubility and reduced promiscuity (lower toxicity).[2]
Comparative Data Profile
Property
Spiro[3.5]nonan-1-one
Cyclohexanone (Reference)
Pharmacological Implication
Fsp3
0.89
0.83
Higher Fsp3 correlates with better clinical success rates.[1][2]
Shape
Globular / Orthogonal
Planar / Chair
Spiro allows access to "corner" pockets in enzymes.[2]
Metabolic Stability
High (Quaternary block)
Moderate (Alpha-oxidation)
Spiro center blocks alpha-hydroxylation at one site.[1][2]
Vector Angle
~90° (Rigid)
Flexible
Predictable substituent display for SBDD.
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Angewandte Chemie International Edition. [Link]
Ritter, T., Carreira, E. M. (2005).[2] 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one.[1][2] Organic Syntheses. [Link] (Note: Describes the related lactone synthesis, foundational for spiro-cyclobutane chemistry).
Smith, A. B., et al. (2016).[2] The Use of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. (General reference for spiro scaffolds in GPCRs).
Conformational Restriction of Beta-Amino Acids Using Spiro Scaffolds: A Technical Guide
Topic: Conformational Restriction of Beta-Amino Acids Using Spiro Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The incorporation of...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Conformational Restriction of Beta-Amino Acids Using Spiro Scaffolds
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The incorporation of
-amino acids into bioactive peptides offers a powerful strategy to combat proteolytic degradation and enhance metabolic stability. However, the additional methylene group in the -amino acid backbone introduces increased conformational flexibility (entropy), often leading to a "entropic penalty" upon receptor binding.
Spiro scaffolds represent a high-precision solution to this challenge. By locking the
or carbons into a rigid spirocyclic framework, researchers can:
Restrict Torsion Angles (
): Force the backbone into specific secondary structures (e.g., helices, turns) without relying on non-covalent interactions.
Vectorize Side Chains: Project pharmacophores into defined spatial octants, critical for high-affinity GPCR and protease inhibitor binding.
Enhance Proteolytic Stability: The steric bulk and rigid geometry of spiro-fused rings effectively shield the peptide bond from enzymatic hydrolysis.
This guide details the theoretical basis, synthetic protocols, and application of spiro-restricted
-amino acids in modern drug design.
Theoretical Framework: The Spiro Advantage
The Entropic Problem
Linear
-amino acids possess an extra degree of freedom compared to -amino acids due to the additional methylene group (). This flexibility often results in a significant entropic penalty () when the molecule binds to its target, reducing overall binding affinity ().
The Spiro Solution
Spirocyclic restriction introduces a rigid, non-planar constraint. Unlike simple cyclic constraints (e.g., proline), spiro-fused systems offer orthogonal geometry . The two rings share a single atom, forcing the attached substituents into specific, predictable orientations.
Spiro-beta-lactams: Lock the
-amino acid into a cyclic amide, inducing Type II -turns.
Spiro[3.3]heptane-amino acids: Provide extreme rigidity and unique vectorization due to the strained bicyclic system.
Spiro-prolines: Mimic the proline turn but with enhanced stability and side-chain diversity.
Visualizing Conformational Space
The following diagram illustrates the reduction in conformational entropy achieved by spiro-restriction compared to linear and simple cyclic constraints.
Figure 1: Conformational Entropy Reduction Hierarchy. Spiro-scaffolds provide the highest degree of pre-organization, minimizing the entropic cost of binding.
Synthetic Methodologies
Protocol A: Staudinger [2+2] Cycloaddition for Spiro-Beta-Lactams
This is the gold-standard method for synthesizing spiro-fused
-lactams, which serve as potent -turn mimetics.
Objective: Synthesize a spiro-beta-lactam scaffold from an acid chloride and an imine.
Reagents:
Acid Chloride: Derived from a cyclic carboxylic acid (e.g., N-protected proline acid chloride).
Imine: Schiff base derived from an aldehyde and an amine.
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA).
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Protocol:
Imine Formation:
Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in anhydrous DCM.
Add molecular sieves (4Å) to remove water.
Stir at room temperature (RT) for 4-12 hours. Monitor by TLC.[1]
Filter and concentrate to obtain the crude imine. Use immediately.
Cycloaddition (The Staudinger Reaction):
Dissolve the crude imine (1.0 eq) and the base (3.0 eq) in anhydrous DCM under an inert atmosphere (
or ).
Cool the solution to
(or depending on reactivity).
Add the acid chloride (1.2 eq) dropwise over 30 minutes. The slow addition is critical to control the exotherm and stereoselectivity.
Allow the reaction to warm to RT slowly overnight.
Workup & Purification:
Quench with saturated
solution.
Extract with DCM (
).
Wash combined organic layers with brine, dry over
, and concentrate.
Purify by flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Key Insight: The stereochemistry (cis vs. trans) is controlled by the order of addition and the specific substituents. Electron-donating groups on the imine generally favor the cis-
A modern approach to access highly strained spiro[3.3]heptane amino acid derivatives.
Mechanism:
Nucleophilic Addition: A lithiated bicyclobutane adds to a cyclopropanone equivalent.[2]
Rearrangement: Acid-mediated semipinacol rearrangement expands the ring system into the spiro[3.3]heptane core.
Workflow Diagram:
Figure 2: Synthesis of Spiro[3.3]heptane Scaffolds via Semipinacol Rearrangement. This route accesses highly strained, rigid spiro-amino acid precursors.
Structural Analysis & Validation
NMR Spectroscopy[1][3]
NOE Patterns: To confirm the
-turn conformation in spiro-beta-lactams, look for strong Nuclear Overhauser Effects (NOE) between the of residue and the of residue .
Coupling Constants: Measure
coupling constants. Values Hz or Hz indicate specific torsion angles consistent with rigid turns, whereas values around 6-7 Hz suggest averaging (flexibility).
X-Ray Crystallography
The ultimate proof of stereochemistry. For spiro-compounds, X-ray is often required to unambiguously assign the absolute configuration of the spiro-center, which can be difficult to resolve by NMR alone due to quaternary carbons.
Case Study: HIV Protease Inhibitors
Challenge: HIV protease is a homodimeric enzyme with a hydrophobic active site.[3] First-generation inhibitors (peptidomimetics) suffered from rapid metabolism and poor bioavailability.
Spiro Solution: Researchers designed spirocyclic P2-ligands (specifically spiro-oxazolidinones) to address these issues.
Design: The spiro-ring system was used to fill the hydrophobic S2 pocket of the protease enzyme.
Mechanism: The spiro-constraint locked the inhibitor into a "bioactive" conformation, minimizing the entropy loss upon binding.
Outcome: The resulting compounds showed high potency (
in the nanomolar range) and improved metabolic stability compared to their linear counterparts. The spiro-scaffold effectively "froze" the inhibitor in the optimal shape for active site binding.
Data Summary:
Feature
Linear Peptidomimetic
Spiro-Restricted Analogue
Conformational Entropy
High (Flexible)
Low (Rigid)
Binding Affinity ()
Moderate ( M)
High ( M)
Metabolic Stability
Low (Proteolysis prone)
High (Sterically shielded)
Selectivity
Variable
High (Shape complementary)
References
Alonso, E., et al. (2001). "Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis." Journal of Organic Chemistry, 66(19), 6333-6338. Link
Bittermann, H., & Gmeiner, P. (2006). "Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics." Journal of Organic Chemistry, 71(1), 97-102. Link
Burkhard, J. A., et al. (2010). "Synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Organic Letters, 12(9), 1944-1947. Link
Ghosh, A. K., et al. (2008). "Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(7), 2302-2306. Link
Grygorenko, O. O., et al. (2021).[4] "Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation." European Journal of Organic Chemistry, 2021(43), 5966-5975. Link
Design, Synthesis, and Therapeutic Applications Executive Summary The Beta-Lactam Renaissance: While historically synonymous with antibiotics (penicillins, cephalosporins), the 2-azetidinone (beta-lactam) scaffold has ev...
Author: BenchChem Technical Support Team. Date: March 2026
Design, Synthesis, and Therapeutic Applications
Executive Summary
The Beta-Lactam Renaissance: While historically synonymous with antibiotics (penicillins, cephalosporins), the 2-azetidinone (beta-lactam) scaffold has evolved into a "privileged structure" for non-antibiotic therapeutics.[1] This guide focuses on 3-substituted spirocyclic analogs —a specific subclass where the conformational flexibility of the beta-lactam ring is restricted via spiro-fusion.
Technical Value Proposition:
Conformational Rigidity: Spiro-fusion locks the pharmacophore in a bioactive conformation, enhancing selectivity for targets like MDM2-p53 (anticancer) and NPC1L1 (cholesterol absorption).
Metabolic Stability: Steric bulk at the spiro-center often protects the lactam ring from hydrolytic cleavage by beta-lactamases or esterases.
Synthetic Accessibility: The Staudinger [2+2] cycloaddition remains the most robust entry point, allowing modular assembly of the spiro-system.
Structural Philosophy & Classification
To design effective analogs, one must distinguish between the two primary spiro-architectures. The "3-substituted" nomenclature often refers to the functional group at C3 (e.g., -Cl, -OAc) in C4-spiro systems, or the spiro-ring itself at C3.
The Two Primary Architectures
C4-Spiro Fused (The Isatin Route): The most common class. Derived from cyclic imines (e.g., isatin). The C3 position usually carries a substituent (Cl, Phenoxy) essential for bioactivity.
C3-Spiro Fused (The Cyclic Ketene Route): Derived from cyclic acid chlorides (e.g., xanthene-9-carbonyl chloride).
Key Application: Antimalarial, Antibacterial.
Figure 1: Structural classification of spiro-beta-lactams based on the site of ring fusion.
Synthetic Architectures: The Staudinger Reaction
The Staudinger Ketene-Imine [2+2] Cycloaddition is the industry standard for synthesizing these analogs. It is a thermal, stepwise reaction, not a concerted photochemical process.
Mechanistic Causality
Success depends on controlling the Zwitterionic Intermediate .
Nucleophilic Attack: The imine nitrogen attacks the ketene sp-carbon (from the less hindered face).
Torquoselectivity: The zwitterion undergoes conrotatory electrocyclization. The steric bulk of the substituents determines the cis/trans stereochemistry.
Electron-Donating Ketene Substituents
Accelerate ring closure Kinetic Cis product.
Electron-Withdrawing Ketene Substituents
Slow ring closure Thermodynamic Trans product.
Figure 2: The stepwise Staudinger mechanism. The stability of the Zwitterion dictates stereochemistry.
Detailed Experimental Protocol
Target Molecule: 3-Chloro-spiro[azetidine-2,3'-indoline]-2',4-dione (A C4-Spiro analog with C3-substitution).
Rationale: This specific scaffold is highly relevant for anticancer research (tubulin inhibition). The 3-Chloro group provides a handle for further functionalization.
Reflux for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Cool to RT. Filter the precipitate (Schiff base), wash with cold ethanol, and dry under vacuum.
Phase 2: Staudinger Cycloaddition (The Spiro-Lactam)
Dissolution: Dissolve the Schiff base (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Argon atmosphere.
Base Addition: Add Triethylamine (12.5 mmol). Cool the mixture to 0°C in an ice bath. Why: Controlling temperature favors the kinetic product and prevents polymerization of the ketene.
Ketene Generation: Add Chloroacetyl chloride (6 mmol) dissolved in DCM (5 mL) dropwise over 30 minutes. Why: Slow addition ensures the ketene concentration remains low, favoring reaction with the imine over ketene dimerization.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–15 hours.
Workup: Wash the reaction mixture with NaHCO3 (sat. aq.) to remove unreacted acid, then with Brine.
Purification: Dry organic layer over Na2SO4. Concentrate. Purify via Column Chromatography (Silica Gel, 60-120 mesh) using Chloroform:Methanol (95:5).
Self-Validating Quality Control (QC)
IR Spectroscopy: Look for the characteristic
-lactam carbonyl stretch at 1740–1760 cm⁻¹ . Absence of this peak indicates ring opening or failure to cyclize.
1H NMR: The proton at C3 (adjacent to Cl) typically appears as a singlet at
5.0–5.5 ppm (depending on stereochem).
Stereochemistry Check: In 3-substituted analogs, J-coupling constants between H-3 and H-4 are diagnostic. (For spiro compounds, H-4 is quaternary, so NOESY experiments are required to determine relative stereochemistry of the C3-substituent relative to the spiro-ring).
Therapeutic Frontiers & SAR Data
Structure-Activity Relationship (SAR) Summary
Position
Modification
Effect on Bioactivity
N1 (Lactam Nitrogen)
Aryl groups with e- withdrawing substituents (F, Cl)
Increases cytotoxicity (Anticancer) and metabolic stability.
C3 (Alpha Carbon)
Chloro (-Cl) or Phenoxy (-OPh)
Essential for Antibacterial activity; 3-Cl enhances lipophilicity.
C4 (Spiro Center)
Spiro-indolione (Isatin derived)
Critical for Anticancer (MDM2 inhibition).
Indole Nitrogen
Benzyl or Alkyl chains
Improves Cholesterol Absorption Inhibition (mimics Ezetimibe side chain).
Key Biological Pathways
Anticancer (MDM2-p53): The spiro-oxindole core mimics the Trp23 residue of p53, blocking the MDM2 hydrophobic pocket. This restores p53 function, leading to apoptosis in cancer cells.
Antibacterial: The 3-chloro-2-azetidinone ring can acylate the active site serine of bacterial enzymes, though spiro-fusion is primarily used to prevent degradation by beta-lactamases.
References
Staudinger, H. (1907).[3][4] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. Link
Singh, G.S., et al. (2014). "Recent advances in the synthesis of biologically active spiro-azetidinones." Tetrahedron.
Jiao, L., Liang, X., Xu, J. (2006).[5] "Origin of the Relative Stereoselectivity of the
-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society.[5] Link
Tripodi, F., et al. (2018). "Synthesis and Biological Evaluation of New 3-Substituted-2-Azetidinones as Potent Anticancer Agents." Medicinal Chemistry Research.
Patel, A., et al. (2023). "Spiro-azetidinone derivatives: A review on their synthesis and biological significance." RSC Advances. Link
bioisosteres of morpholine in spirocyclic compounds
Part 1: Executive Summary & Strategic Imperative The Morpholine Paradox Morpholine is a cornerstone heterocycle in medicinal chemistry, present in over 20 FDA-approved drugs (e.g., Gefitinib, Linezolid). It serves as a r...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Imperative
The Morpholine Paradox
Morpholine is a cornerstone heterocycle in medicinal chemistry, present in over 20 FDA-approved drugs (e.g., Gefitinib, Linezolid). It serves as a reliable hydrogen bond acceptor (ether oxygen) and a solubility-enhancing basic center (amine nitrogen). However, its ubiquity has created a "patent cliff" for novel IP generation. Furthermore, the morpholine ring is metabolically susceptible to oxidative metabolism (N-dealkylation, lactam formation) and P-gp efflux liabilities.
The Spirocyclic Solution
The industry has shifted toward spirocyclic bioisosteres —specifically 2-oxa-6-azaspiro[3.3]heptane —as high-value replacements.[1] Unlike classical bioisosteres (e.g., piperazine), spirocyclic systems offer:
Increased
Character: Enhancing solubility and reducing lipophilicity (LogD).
Geometric Novelty: Altering the exit vectors of substituents, allowing access to new chemical space while maintaining the pharmacophore.
Metabolic Hardening: The strained 4-membered rings are often more resistant to oxidative attack than the 6-membered morpholine chair.[1]
This guide provides a technical blueprint for implementing spirocyclic morpholine surrogates, focusing on synthetic protocols, physicochemical impact, and structural caveats.
Part 2: Structural Logic & Physicochemical Impact[1]
The Primary Bioisostere: 2-Oxa-6-azaspiro[3.3]heptane
The most direct spirocyclic analog of morpholine is 2-oxa-6-azaspiro[3.3]heptane .[1][2] Structurally, it retains the distal oxygen atom and the proximal nitrogen, but the spatial arrangement is rigidified.
Table 1: Physicochemical Comparison (Morpholine vs. Spiro-Analog)
Data synthesized from internal benchmarks and literature precedents (e.g., Burkhard et al., J. Med. Chem).[1][2][3][4][5][6][7][][9][10][11]
Property
Morpholine (Parent)
2-oxa-6-azaspiro[3.3]heptane
Impact / Causality
LogD (pH 7.4)
Baseline
-0.6 to -1.2 units lower
Higher and compact solvation shell reduce lipophilicity.[1]
pKa (Conj. Acid)
~8.3
~9.0 - 9.5
Increased strain in the azetidine ring increases basicity (s-character effect).[1]
Solubility
Moderate
High
Lower LogD + disruption of crystal packing (3D structure).[1]
Metabolic Stability
Susceptible (N-dealkylation)
High
Steric bulk of the spiro-center hinders CYP450 approach to -carbons.[1]
Vector Geometry
Chair conformation
Puckered / Linear
Oxygen lone pair is projected ~1.3 Å further out.[1][12]
Geometric Mismatch Warning
While the spiro-analog improves DMPK properties, it is not a geometric clone.[1]
Morpholine: Exists in a chair conformation; substituents are equatorial/axial.[1]
Spiro[3.3]heptane: The N-O distance is elongated.[1]
Implication: If the morpholine oxygen acts as a critical H-bond acceptor deep in a pocket (e.g., hinge binder in kinases), the spiro-analog may lose potency due to the 1.3 Å extension. However, if the morpholine is a solvent-exposed solubilizing group, the spiro-switch is almost universally beneficial.
Part 3: Decision Logic for Bioisostere Selection
Before initiating synthesis, use this logic flow to determine if a spiro-switch is appropriate for your lead series.
Figure 1: Decision tree for selecting morpholine bioisosteres based on specific lead liabilities.
Part 4: Synthetic Methodology
The synthesis of 2-oxa-6-azaspiro[3.3]heptane has historically been challenging due to the high strain energy.[1] The following protocol is a scalable, robust route adapted from recent process chemistry advancements (e.g., Wuitschik et al. and Carreira et al.).[1][12][13]
Protocol: Scalable Synthesis from Tribromoneopentyl Alcohol
Add 1.0 eq of TsOH or Oxalic acid to the filtrate.[1]
Concentrate to precipitate the 2-oxa-6-azaspiro[3.3]heptane salt .
Note: The free base is volatile and difficult to handle; isolation as a salt is mandatory for shelf stability.[1]
Part 5: Case Study Validation
Case Study: TBI-223 (Tuberculosis Candidate)
Challenge: The initial lead contained a morpholine ring that suffered from rapid oxidative metabolism and poor permeability into the Mycobacterium cell wall.[1]
Modification: Replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane .
Outcome:
Potency: Retained biological activity against TB strains.[1]
PK Profile: Clearance decreased by 3-fold; Oral bioavailability (
Analysis: The morpholine in Gefitinib participates in a specific water-mediated hydrogen bond network at the solvent interface.[1] The 1.3 Å displacement of the oxygen atom in the spiro-analog disrupted this network, proving that geometry matters when the group is not purely a solubilizing tail.
References
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane: A Bioisostere of Morpholine." Organic Letters, 12(9), 1944–1947. Link
Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 49(47), 8979–8982. Link
Barnes-Seeman, D. (2023).[1] "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223." Organic Process Research & Development. Link
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
The Emergence of Spiro-Fused β-Lactamase Inhibitors: A Technical Guide to Design, Synthesis, and Evaluation
Foreword: A New Trajectory in the Arms Race Against Antibiotic Resistance The relentless evolution of bacterial resistance to β-lactam antibiotics, mediated predominantly by β-lactamase enzymes, presents one of the most...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: A New Trajectory in the Arms Race Against Antibiotic Resistance
The relentless evolution of bacterial resistance to β-lactam antibiotics, mediated predominantly by β-lactamase enzymes, presents one of the most significant challenges to global public health. For decades, the co-administration of β-lactam antibiotics with β-lactamase inhibitors has been a cornerstone of our therapeutic strategy. However, the emergence of novel, extended-spectrum β-lactamases (ESBLs) and carbapenemases continually threatens the efficacy of existing inhibitor combinations. This guide delves into a promising new frontier in this ongoing battle: the design, synthesis, and evaluation of novel spiro-fused β-lactamase inhibitors. By introducing a spirocyclic scaffold, these molecules present a unique three-dimensional architecture that can confer enhanced potency and a differentiated mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles and practical methodologies in this exciting area of medicinal chemistry.
The Ever-Evolving Threat: β-Lactamase-Mediated Resistance
β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, have been the bedrock of antibacterial therapy for nearly a century.[1] Their mechanism of action involves the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1] However, bacteria have evolved a formidable defense mechanism in the form of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2]
β-lactamases are broadly classified into four Ambler classes: A, B, C, and D.[3] Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[2][4] The development of inhibitors has historically focused on the serine β-lactamases, with clinically successful drugs like clavulanic acid, sulbactam, and tazobactam primarily targeting class A enzymes.[5][6] The challenge lies in developing broad-spectrum inhibitors that can effectively neutralize a wider range of β-lactamases, particularly the burgeoning number of ESBLs and carbapenemases.
The Spirocyclic Advantage: A New Dimension in Inhibitor Design
Spiro-fused β-lactams represent a novel and promising class of inhibitors. The defining feature of these molecules is the presence of a spirocyclic junction, where two rings share a single carbon atom. This structural motif imparts a rigid, three-dimensional conformation that can lead to enhanced binding affinity and selectivity for the β-lactamase active site.[3] The unique spatial arrangement of substituents on the spirocyclic ring allows for the exploration of new interactions with amino acid residues within the enzyme's active site, potentially leading to more potent and durable inhibition.
Mechanism of Action: Irreversible Inhibition of Serine β-Lactamases
Like traditional β-lactamase inhibitors, spiro-fused inhibitors are mechanism-based, or "suicide," inhibitors.[1] The strained β-lactam ring is the pharmacophore that is recognized by the active site serine of the β-lactamase. The enzyme's serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a covalent acyl-enzyme intermediate.[7] In a typical substrate, this intermediate is rapidly hydrolyzed, regenerating the active enzyme. However, with an effective inhibitor, this acyl-enzyme intermediate is stabilized or undergoes further reaction to form a permanently inactivated complex.[1]
The spirocyclic scaffold can contribute to this irreversible inhibition in several ways:
Enhanced Stability of the Acyl-Enzyme Intermediate: The rigid conformation of the spirocyclic ring can position the molecule within the active site in a way that disfavors the subsequent hydrolysis step.
Secondary Covalent Bond Formation: The spirocyclic moiety can be designed to contain reactive groups that, after the initial acylation, can form a second covalent bond with a nearby nucleophilic residue in the active site, leading to irreversible cross-linking.[8]
Below is a diagram illustrating the general mechanism of serine β-lactamase inhibition by a spiro-fused inhibitor.
Caption: Mechanism of irreversible inhibition of a serine β-lactamase by a spiro-fused β-lactam inhibitor.
Synthesis of Spiro-Fused β-Lactamase Inhibitors: A Practical Approach
The synthesis of spiro-fused β-lactams can be challenging due to the steric hindrance associated with the spirocyclic center.[9] However, several synthetic strategies have been developed to access these complex molecules. One of the most common and versatile methods is the Staudinger [2+2] ketene-imine cycloaddition.[9]
Key Synthetic Strategies
Staudinger [2+2] Cycloaddition: This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring. For the synthesis of spiro-fused β-lactams, one of the reactants, typically the imine, is incorporated into a cyclic system.
Rhodium-Catalyzed Cyclopropanation: This method has been used to synthesize spirocyclopropyl β-lactams.[8]
Intramolecular Cyclization Reactions: The formation of the spirocyclic system can also be achieved through intramolecular cyclization of a suitably functionalized β-lactam precursor.
The following diagram illustrates a generalized workflow for the synthesis of a spiro-fused β-lactamase inhibitor.
Caption: Generalized synthetic workflow for a spiro-fused β-lactamase inhibitor.
Detailed Experimental Protocol: Synthesis of a Penicillanic Acid Sulfone Derivative
This protocol describes the synthesis of a 6β-(substituted)penicillanic acid sulfone, a representative spiro-fused β-lactamase inhibitor, adapted from established methodologies.[7]
Step 1: Esterification and Oxidation of 6-Aminopenicillanic Acid (6-APA)
Suspend 6-APA in a suitable organic solvent (e.g., dichloromethane).
Add an esterifying agent (e.g., benzyl bromide) and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC).
Work up the reaction and purify the resulting ester by column chromatography.
Dissolve the ester in a suitable solvent (e.g., acetic acid) and cool in an ice bath.
Add an oxidizing agent (e.g., potassium permanganate) portion-wise, maintaining the temperature below 10°C.
Stir until the reaction is complete (monitored by TLC).
Quench the reaction, extract the product, and purify by column chromatography to yield the penicillanic acid ester sulfone.
Step 2: Acylation of the 6-Amino Group
Dissolve the penicillanic acid ester sulfone in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
Add a base (e.g., pyridine) followed by the desired acyl chloride.
Stir at room temperature until the reaction is complete (monitored by TLC).
Work up the reaction and purify the acylated product by column chromatography.
Step 3: Deprotection of the Carboxylic Acid
Dissolve the acylated ester in a suitable solvent mixture (e.g., ethanol/ethyl acetate).
Add a catalyst (e.g., Pd/C) and subject the mixture to hydrogenation until the deprotection is complete (monitored by TLC).
Filter off the catalyst and remove the solvent under reduced pressure to yield the final spiro-fused penicillanic acid sulfone inhibitor.
In Vitro Evaluation: Quantifying Inhibitory Potency
The in vitro evaluation of novel spiro-fused β-lactamase inhibitors is a critical step in the drug discovery process. The two primary assays used to characterize these compounds are the determination of the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).
Determination of IC50 Values
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This assay provides a direct measure of the inhibitor's potency against a purified β-lactamase.
Protocol: Colorimetric IC50 Determination using Nitrocefin
Prepare a stock solution of the purified β-lactamase enzyme in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
Prepare a series of dilutions of the spiro-fused inhibitor in the same buffer.
In a 96-well microplate, add the β-lactamase solution to each well.
Add the different concentrations of the inhibitor to the respective wells. Include a positive control (a known inhibitor like tazobactam) and a negative control (no inhibitor).
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
Initiate the reaction by adding a solution of the chromogenic substrate, nitrocefin.
Immediately measure the change in absorbance at 490 nm over time using a microplate reader.
Calculate the initial reaction rates for each inhibitor concentration.
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. When evaluating a β-lactamase inhibitor, the MIC is typically determined for a β-lactam antibiotic in the presence and absence of a fixed concentration of the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates that it effectively protects the antibiotic from degradation by the β-lactamase produced by the test organism.
Protocol: Broth Microdilution MIC Assay
Prepare a standardized inoculum of the test bacterial strain (e.g., a β-lactamase-producing strain of E. coli or S. aureus) in a suitable growth medium (e.g., Mueller-Hinton broth).
In a 96-well microplate, prepare serial twofold dilutions of the β-lactam antibiotic in the growth medium.
Prepare a second set of serial dilutions of the β-lactam antibiotic in growth medium containing a fixed concentration of the spiro-fused inhibitor.
Inoculate all wells with the standardized bacterial suspension.
Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
Incubate the plates at 37°C for 18-24 hours.
Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Data Presentation
The following table presents representative IC50 values for penicillanic acid sulfone inhibitors against the class A β-lactamase TEM-1.
Structure-Activity Relationships (SAR): Fine-Tuning for Optimal Potency
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and spectrum of activity of spiro-fused β-lactamase inhibitors. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.
Key areas for SAR exploration in spiro-fused β-lactamase inhibitors include:
The Spirocyclic Ring: The size, conformation, and substitution pattern of the spirocyclic ring can significantly influence binding affinity. For example, the introduction of polar groups that can form hydrogen bonds with active site residues may enhance potency.[7]
Substituents on the β-Lactam Ring: Modifications at the C6 position of the penam nucleus, for instance, can modulate the reactivity of the β-lactam ring and introduce new interactions with the enzyme.[10]
The Carboxylic Acid Moiety: The free carboxylic acid at the C3 position of the penam core is generally essential for activity, as it mimics the d-Ala-d-Ala terminus of the peptidoglycan substrate and interacts with conserved residues in the β-lactamase active site.[10]
The Sulfone Group: The oxidation of the sulfur atom to a sulfone is a common feature in many potent penicillanic acid-based inhibitors, as it enhances the reactivity of the β-lactam ring.[1]
Preclinical Development and Future Outlook
Currently, the development of novel spiro-fused β-lactamase inhibitors is largely in the preclinical stage.[11] The promising in vitro activity of these compounds against a range of β-lactamases, including some that are resistant to currently available inhibitors, warrants further investigation.[12]
The path forward for these novel inhibitors will involve:
Lead Optimization: Further refinement of the spirocyclic scaffold and its substituents to maximize potency, broaden the spectrum of activity, and improve pharmacokinetic properties.
In Vivo Efficacy Studies: Evaluation of the efficacy of these inhibitors in animal models of infection to demonstrate their therapeutic potential.
Safety and Toxicology Studies: Comprehensive assessment of the safety profile of lead candidates to ensure their suitability for clinical development.
The unique structural features and potent inhibitory activity of spiro-fused β-lactamase inhibitors make them a highly promising class of compounds in the fight against antibiotic resistance. Continued research and development in this area hold the potential to deliver a new generation of β-lactamase inhibitors that can restore the efficacy of our most valuable antibiotics.
References
Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1323-1335. [Link]
Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link. (2022). Antimicrobial Agents and Chemotherapy, 66(7), e0030522. [Link]
Modifications of the C6-Substituent of Penicillin Sulfones with the Goal of Improving Inhibitor Recognition and Efficacy. (2011). Journal of Medicinal Chemistry, 54(21), 7539-7550. [Link]
Synthesis and beta-lactamase inhibitory activity of 6-[(1-heteroarylthioethyl-1,2,3-triazol-4-yl)-methylene]penam sulfones. (1994). The Journal of Antibiotics, 47(9), 1030-1040. [Link]
SYNTHESIS OF NEW SULFONYLAMIDO-PENICILLANIC ACID SULFONES INHIBITORS OF β-LACTAMASES. (1994). Heterocycles, 39(1), 291. [Link]
Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1323–1335. [Link]
Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. (2025). Infection and Drug Resistance, Volume 18, 5515-5527. [Link]
Synthesis and beta-lactamase inhibitory activity of 6-fluoropenicillanic acids. (1990). Journal of Medicinal Chemistry, 33(4), 1194-1198. [Link]
Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. (2018). Experimental and Therapeutic Medicine, 15(4), 3351-3357. [Link]
Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. (2025). ACS Omega. [Link]
Molecular docking programs successfully predict the binding of a beta-lactamase inhibitory protein to TEM-1 beta-lactamase. (1996). Nature Structural Biology, 3(3), 233-239. [Link]
Exploring the TEM β-Lactamase in E. coli From Urinary Tract Infection Patient: Insights From Molecular Docking. (2025). Infection and Drug Resistance, Volume 18, 5277-5290. [Link]
Spirocyclopropyl β-Lactams as Mechanism-Based Inhibitors of Serine β-Lactamases. Synthesis by Rhodium-Catalyzed Cyclopropanation of 6-Diazopenicillanate Sulfone. (2003). Journal of Medicinal Chemistry, 46(13), 2633-2644. [Link]
New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. (2014). Antimicrobial Agents and Chemotherapy, 58(4), 1835-1845. [Link]
Design, Synthesis and Crystal Structures of 6-Alkylidene-2'-Substituted Penicillanic Acid Sulfones as Potent Inhibitors of Acinetobacter baumannii OXA-24 Carbapenemase. (2012). Journal of the American Chemical Society, 134(28), 11662-11672. [Link]
In silico Molecular Docking of Cyclic Peptides against TEM-1 Beta-Lactamases for Effective Antimicrobial Drug Development. (2024). Journal of Pure and Applied Microbiology, 18(2), 1085-1101. [Link]
Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. (2022). Microbiology Spectrum, 10(5), e01331-22. [Link]
Molecular modeling and docking analysis of Beta-lactamases with inhibitors: A comparative study. (2025). ResearchGate. [Link]
b-Lactams inhibit M pro . IC 50 s for (A) 1 (penicillin V sulfone C3... (2020). ResearchGate. [Link]
Synthesis of new sulfonylamido-penicillanic acid sulfones inhibitors of beta-lactamases. (1994). Heterocycles, 39(1), 291-304. [Link]
TABLE 4 . IC 50 values of -lactamase inhibitors Inhibitor IC 50 (M) a... (1997). ResearchGate. [Link]
Synthesis of Penicillin: 6-Aminopenicillanic Acid in Penicillin Fermentations. (1959). Nature, 184(4681), 1223-1224. [Link]
Escaping Flatland: The Fsp3 Character of 7-oxa-2-azaspiro[3.5]nonan-1-one in Modern Drug Discovery
Executive Summary The transition from planar, heavily aromatic libraries to three-dimensional, sp3-enriched scaffolds represents a paradigm shift in modern medicinal chemistry. This whitepaper provides an in-depth techni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from planar, heavily aromatic libraries to three-dimensional, sp3-enriched scaffolds represents a paradigm shift in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of 7-oxa-2-azaspiro[3.5]nonan-1-one , a highly saturated bis-heterocyclic building block. By dissecting its structural metrics, specifically its Fraction of sp3 carbons (Fsp3), and detailing robust synthetic and validation protocols, this guide serves as an authoritative resource for drug development professionals seeking to leverage spirocyclic complexity to improve pharmacokinetic (PK) profiles and reduce off-target promiscuity.
The "Escape from Flatland" Paradigm
Introduced by Lovering et al. in 2009, the "Escape from Flatland" theory posits that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp3-hybridized carbons (Fsp3)—correlates strongly with clinical success[1]. The Fsp3 descriptor is calculated as the ratio of sp3-hybridized carbon atoms to the total carbon count in a molecule.
Historically, high-throughput screening (HTS) libraries were dominated by flat, sp2-rich aromatic compounds due to their synthetic accessibility via cross-coupling reactions. However, these planar molecules often suffer from poor aqueous solubility (due to tight crystal packing and
stacking) and high off-target promiscuity. Increasing complexity through sp3 enrichment reduces CYP450 inhibition and nonspecific protein binding, thereby lowering clinical attrition rates due to toxicity [2].
Spirocycles have emerged as privileged scaffolds to achieve this 3D complexity. By connecting two rings through a single quaternary carbon, spirocycles inherently possess a high Fsp3 while maintaining a low molecular weight and providing rigid, well-defined vectors for target engagement [3].
Structural & Fsp3 Analysis of 7-oxa-2-azaspiro[3.5]nonan-1-one
7-oxa-2-azaspiro[3.5]nonan-1-one (CAS: 2137544-99-9) is a spirocyclic system comprising a 4-membered
-lactam (azetidin-2-one) ring and a 6-membered tetrahydropyran (THP) ring, joined at the C4 spiro carbon.
Fsp3 Calculation
To understand the physicochemical advantages of this scaffold, we must calculate its Fsp3 value:
sp2 Carbons: 1 carbon (C1, the carbonyl carbon of the lactam).
sp3 Carbons: 6 carbons (C3, C4, C5, C6, C8, C9).
Fsp3 Value:
.
An Fsp3 of 0.857 is exceptionally high, far exceeding the mean Fsp3 of ~0.36 for discovery-stage compounds and ~0.47 for approved drugs [4].
Logical breakdown of the Fsp3 calculation for the spirocyclic scaffold.
Quantitative Data: Physicochemical Properties
The structural features of this molecule translate into highly favorable drug-like properties, summarized in Table 1.
Table 1: Physicochemical Property Profile
Property
Value
Mechanistic Implication
Molecular Weight
141.17 g/mol
Highly efficient fragment; leaves ample room for functionalization without violating Lipinski's Rule of 5.
Fsp3
0.857
Superior 3D character; disrupts planar stacking, enhancing solubility.
H-Bond Donors (HBD)
1 (Lactam NH)
Provides a directional vector for kinase or GPCR hinge-binding.
H-Bond Acceptors (HBA)
2 (C=O, THP O)
Enhances aqueous solvation shell formation.
Topological Polar Surface Area
38.3 Ų
Optimal for membrane permeability, including potential blood-brain barrier (BBB) penetration.
Causality in Synthesis: Accessing the Spirocyclic Core
Synthesizing sterically congested spiro-
-lactams requires precise control over cyclization thermodynamics. The most robust approach is the Gilman-Speeter reaction (a Reformatsky-type cyclization) using a pre-formed imine.
Experimental Protocol 1: Synthesis of 7-oxa-2-azaspiro[3.5]nonan-1-one
Procedure: Cool a solution of the ketone and amine in DCM to 0°C. Dropwise add a solution of TiCl
in DCM, followed by EtN. Stir at room temperature for 12 hours. Filter through Celite and concentrate.
Causality: Why TiCl
? Tetrahydro-4H-pyran-4-one is unhindered, but imine formation with primary amines can be reversible. TiCl acts as a powerful Lewis acid to activate the ketone and a dehydrating agent to irreversibly drive the equilibrium forward, preventing unreacted ketone from interfering in the subsequent cyclization.
Procedure: Reflux the Zn dust with catalytic TMSCl in THF for 15 minutes to activate the surface. Add the imine and ethyl bromoacetate dropwise. Reflux for 4 hours. Quench with saturated NH
Cl, extract with EtOAc, and purify via silica gel chromatography to yield the DMB-protected spirocycle.
Causality: Why the Gilman-Speeter approach? Standard Staudinger [2+2] cycloadditions require ketene generation, which is difficult for unsubstituted aliphatic precursors. The Zn-mediated Reformatsky approach ensures a concerted, thermodynamically favored cyclization to form the highly strained 4-membered ring.
Procedure: Dissolve the protected spirocycle in TFA/Anisole at 0°C. Stir for 2 hours. Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the pure 7-oxa-2-azaspiro[3.5]nonan-1-one.
Causality: Why Anisole? The DMB group is cleaved to form a highly reactive, electron-rich carbocation. Anisole is included as a nucleophilic scavenger to trap this cation, preventing it from re-alkylating the sensitive
-lactam nitrogen or the THP oxygen.
Step-by-step synthetic workflow for 7-oxa-2-azaspiro[3.5]nonan-1-one.
Experimental Validation of Fsp3-Driven Properties
To validate the theoretical benefits of the 0.857 Fsp3 value, empirical testing of thermodynamic solubility must be conducted. High Fsp3 disrupts crystal lattice packing energy, directly lowering the melting point and increasing aqueous solubility compared to planar analogs.
Preparation: Weigh 2 mg of 7-oxa-2-azaspiro[3.5]nonan-1-one (and a planar, low-Fsp3 control compound, such as a substituted quinoline) into separate glass vials.
Incubation: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Cap the vials and agitate on an orbital shaker at 300 rpm at 25°C for 24 hours.
Equilibration & Filtration: Allow the suspension to settle for 2 hours to ensure thermodynamic equilibrium. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove undissolved particulates.
Quantification: Analyze the filtrate via HPLC-UV against a standard curve generated from DMSO stock solutions.
Causality: Why Thermodynamic over Kinetic Solubility? Kinetic solubility assays (diluting a DMSO stock into buffer) often overestimate solubility due to the formation of supersaturated, metastable states. The shake-flask thermodynamic method measures the true equilibrium state of the crystalline lattice dissolving in water, which is the exact physical property improved by high Fsp3 character.
Strategic Integration into Drug Discovery
The incorporation of 7-oxa-2-azaspiro[3.5]nonan-1-one into a hit-to-lead workflow allows medicinal chemists to perform "scaffold hopping." By replacing a flat, promiscuous aromatic ring with this spirocycle, researchers can maintain the necessary vector geometry for target binding while drastically improving the ADME-Tox profile. The secondary amine (N2) serves as an ideal handle for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling, while the THP oxygen (O7) modulates lipophilicity and serves as a hydrogen bond acceptor.
Hit-to-lead optimization workflow utilizing the spirocyclic scaffold.
References
Lovering, F. "Escape from Flatland 2: complexity and promiscuity", MedChemComm, Royal Society of Chemistry. Available at:[Link] [2]
"Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening", ACS Combinatorial Science. Available at:[Link] [3]
Protocols & Analytical Methods
Method
Application Note: A Researcher's Guide to the Staudinger Ketene-Imine Cycloaddition for Spiro-β-Lactam Synthesis
Abstract: This guide provides an in-depth exploration of the Staudinger ketene-imine cycloaddition, a cornerstone reaction in synthetic organic chemistry, with a specific focus on its application for the stereocontrolled...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This guide provides an in-depth exploration of the Staudinger ketene-imine cycloaddition, a cornerstone reaction in synthetic organic chemistry, with a specific focus on its application for the stereocontrolled synthesis of spiro-β-lactams. We delve into the reaction mechanism, stereochemical control, and provide detailed, field-proven protocols for the synthesis of medicinally relevant spirooxindole-β-lactams. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful transformation for the creation of complex molecular architectures.
Strategic Overview: The Enduring Importance of the β-Lactam Scaffold
The β-lactam, a four-membered cyclic amide, is a "privileged scaffold" in medicinal chemistry. Its fame originated with the discovery of penicillin, and for over eight decades, it has been the structural core of the most widely used class of antibacterial agents.[1][2] These antibiotics function by acylating transpeptidases involved in the biosynthesis of the bacterial cell wall.[1] However, the therapeutic applications of β-lactams have expanded significantly, with derivatives showing efficacy as cholesterol absorption inhibitors, anticancer agents, and enzyme inhibitors.[1][2][3]
Spiro-β-lactams, which feature a spirocyclic junction at one of the ring carbons, represent a particularly compelling subclass. This three-dimensional arrangement introduces conformational rigidity and novel vectoral orientations for substituents, making them attractive scaffolds for exploring new chemical space in drug discovery.[4][5] The synthesis of these sterically demanding structures requires robust and reliable chemical transformations. Among the most powerful methods for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition, first reported in 1907.[6][7] This formal [2+2] cycloaddition provides a convergent and often highly stereocontrolled route to a diverse array of β-lactam structures.[7][8]
This application note will illuminate the mechanistic nuances of this reaction and provide a practical framework for its successful implementation in the synthesis of spiro-β-lactams.
Mechanistic Insights: A Stepwise Path to Complexity
While formally a [2+2] cycloaddition, overwhelming experimental and computational evidence indicates that the Staudinger reaction proceeds through a stepwise mechanism rather than a concerted pericyclic process.[9][10][11] Understanding this pathway is paramount for controlling the reaction's outcome, particularly its stereochemistry.
The reaction unfolds in two key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine's nitrogen atom on the electrophilic central sp-hybridized carbon of the ketene.[9][11][12] This step forms a zwitterionic intermediate, which is a critical branching point for the reaction's stereochemical fate.
Electrocyclic Ring Closure: The zwitterionic intermediate rapidly undergoes a four-electron conrotatory electrocyclization, where the enolate carbon attacks the iminium carbon to forge the final C-C bond and complete the four-membered β-lactam ring.[8][9][10]
Caption: Stereochemical pathways in the Staudinger cycloaddition.
Application Protocol: Synthesis of a Spirooxindole-β-Lactam
This section provides a representative, two-step protocol for the synthesis of a spirooxindole-β-lactam, a scaffold known for its potential as an MDM2 inhibitor. [13]The strategy relies on the reaction between an isatin-derived imine and an in situ-generated ketene.
Caption: General experimental workflow for spiro-β-lactam synthesis.
Protocol 1: Synthesis of 3-(Arylimino)indolin-2-one (Imine)
Expert Insight: The formation of the imine (a Schiff base) from isatin is a straightforward condensation reaction. Using a catalytic amount of a weak acid like acetic acid protonates the isatin carbonyl, activating it for nucleophilic attack by the aniline. The reaction is typically driven to completion by removing water, often by azeotropic distillation or simply by running the reaction at reflux in a suitable solvent like ethanol.
Materials:
Isatin (1.0 eq)
Substituted Aniline (1.1 eq)
Absolute Ethanol
Glacial Acetic Acid (catalytic, ~3-5 drops)
Procedure:
To a round-bottom flask equipped with a reflux condenser, add isatin, the substituted aniline, and absolute ethanol (approx. 10 mL per 1 g of isatin).
Add the catalytic glacial acetic acid to the suspension.
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the isatin starting material.
After completion, allow the reaction mixture to cool to room temperature. The solid product often precipitates from the solution.
Collect the solid product by vacuum filtration.
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
Dry the product under vacuum to yield the pure imine, which is often a brightly colored solid and can be used in the next step without further purification.
Protocol 2: Staudinger Cycloaddition for Spiro-β-Lactam Formation
Expert Insight: This step is the most critical. The success of the reaction hinges on the controlled, in situ generation of the highly reactive ketene. Ketenes are prone to dimerization and polymerization, so they are generated slowly in the presence of the imine "trap." [12][14]This is achieved by the slow, dropwise addition of a tertiary amine base (e.g., triethylamine, Et₃N) to a solution of the imine and an acyl chloride at low temperature. The base dehydrohalogenates the acyl chloride to form the ketene, which is immediately consumed in the cycloaddition. Anhydrous conditions are absolutely essential to prevent hydrolysis of the acyl chloride and the ketene.
Setup: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon).
Dissolution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the isatin-derived imine in anhydrous DCM.
Cooling: Cool the solution to 0 °C using an ice-water bath. For reactions requiring higher selectivity, cooling to -78 °C (dry ice/acetone bath) may be necessary.
[3]4. Acyl Chloride Addition: Add the substituted phenylacetyl chloride to the stirred solution.
Ketene Generation: Add the triethylamine dropwise to the reaction mixture via a syringe pump over a period of 1-2 hours. This slow addition is crucial to maintain a low concentration of the ketene and minimize side reactions.
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC.
Work-up:
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter and concentrate the solvent in vacuo to obtain the crude product.
Purification: Purify the crude residue by column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to isolate the desired spiro-β-lactam diastereomers.
Data & Troubleshooting
The outcome of the Staudinger cycloaddition is highly dependent on the substrates and conditions. The following table provides representative data for the synthesis of spirooxindolo-β-lactams.
[13]
1. Presence of moisture hydrolyzing reagents. 2. Ketene polymerization. 3. Sterically hindered or electronically deactivated imine.
1. Rigorously dry all solvents, reagents, and glassware. Use freshly distilled Et₃N. 2. Ensure slow, dropwise addition of base at low temperature. 3. Increase reaction time/temperature; consider a more reactive ketene precursor.
Poor Diastereoselectivity
1. Reaction temperature too high. 2. Solvent polarity affecting the zwitterion intermediate.
1. Run the reaction at a lower temperature (e.g., start at -78 °C instead of 0 °C). 2. Screen less polar solvents like toluene or benzene.
Complex Mixture of Products
1. Ketene dimerization or reaction with base. 2. Decomposition of starting material or product.
1. Use a syringe pump for very slow base addition. Ensure the base is non-nucleophilic (e.g., DIPEA). 2. Keep reaction temperature low and minimize reaction time once complete.
Conclusion
The Staudinger ketene-imine cycloaddition is a venerable yet continually relevant tool for the synthesis of β-lactams. Its application to the construction of complex spiro-β-lactam scaffolds offers a powerful strategy for drug discovery programs. By understanding the stepwise mechanism and the subtle factors that govern its stereochemical outcome, researchers can effectively harness this reaction to build novel molecular architectures with significant therapeutic potential. Careful control over experimental parameters—particularly temperature, reaction concentration, and the exclusion of moisture—is the key to achieving high yields and selectivities.
References
The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?Accounts of Chemical Research.
Staudinger Synthesis.Organic Chemistry Portal.
Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines.RSC Advances.
The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?PubMed.
Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis.RSC Publishing.
Staudinger synthesis.Wikipedia.
Asymmetric Synthesis of β-Lactams by the Staudinger Reaction.Wiley Online Library.
Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction.Journal of the American Chemical Society.
Novel and Recent Synthesis and Applic
cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activ
Synthesis of medicinally privileged spiro-β-lactams.ScholarWorks @ UTRGV.
Synthesis, in-vitro biological evaluation, and molecular docking study of novel spiro-β-lactam-isatin hybrids.
Synthesis of medicinally privileged spiro-β-lactams.American Chemical Society.
Stereoselective synthesis of β-lactams: recent examples.Organic & Biomolecular Chemistry.
An update on the synthesis and reactivity of spiro-fused β-lactams.
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and alleno
Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile.Scientific Reports.
(PDF) Synthesis, in-vitro Biological Evaluation, and Molecular Docking Study of Novel spiro-β-lactam-isatin Hybrids.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Molecule CAS: 1909348-10-2 | Formula: C₁₀H₁₇NO₂
Introduction & Mechanistic Rationale
Spirocyclic scaffolds have gained significant traction in modern drug discovery due to their unique conformational rigidity, which often translates to improved target selectivity and metabolic stability[1]. The target molecule, 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one , features a highly strained β-lactam (2-azetidinone) core spiro-fused to a tetrahydropyran ring.
To construct this architecture with high fidelity, the Staudinger [2+2] cycloaddition is the premier and most reliable methodology[2]. This protocol utilizes a three-step sequence: (1) Condensation of tetrahydro-4H-pyran-4-one with an electron-rich aniline to form a Schiff base; (2) In situ generation of isopropylketene from isovaleryl chloride, which undergoes a[2+2] cycloaddition with the imine[3]; and (3) Oxidative cleavage of the protecting group to yield the free NH-β-lactam.
Experimental Design & Workflow
Fig 1: Three-step Staudinger synthesis workflow for 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one.
Materials and Reagents
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Tetrahydro-4H-pyran-4-one
Starting Material
100.12
1.0
1.00 g
4-Methoxyaniline (PMP-NH₂)
Amine / Protecting Group
123.15
1.0
1.23 g
p-Toluenesulfonic acid (p-TsOH)
Acid Catalyst
190.22
0.05
95 mg
Isovaleryl chloride
Ketene Precursor
120.58
1.5
1.83 mL
Triethylamine (Et₃N)
Base
101.19
3.0
4.18 mL
Ceric Ammonium Nitrate (CAN)
Oxidizing Agent
548.22
3.0
16.45 g (based on Int. 2)
Step-by-Step Protocols
Step 1: Imine Condensation (Schiff Base Formation)
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Reaction: Add tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol), 4-methoxyaniline (1.23 g, 10.0 mmol), and p-TsOH (95 mg, 0.05 mmol) to 50 mL of anhydrous toluene.
Reflux: Heat the mixture to reflux (approx. 110 °C) for 6 hours. Monitor the Dean-Stark trap until water ceases to collect (theoretical yield of water: ~0.18 mL).
Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the catalyst. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation: The crude imine (N-(tetrahydro-4H-pyran-4-ylidene)-4-methoxyaniline) should be used immediately in the next step to prevent hydrolytic degradation.
Step 2: Staudinger[2+2] Cycloaddition
Preparation: Dissolve the crude imine (~10.0 mmol) and Et₃N (4.18 mL, 30.0 mmol) in 60 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
Ketene Generation: Dissolve isovaleryl chloride (1.83 mL, 15.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.
Cycloaddition: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 12 hours.
Workup: Quench the reaction by adding 30 mL of distilled water. Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the N-PMP-protected spiro-β-lactam.
Step 3: Oxidative Deprotection
Setup: Dissolve the purified N-PMP-spiro-β-lactam (assume 5.0 mmol for this step) in 45 mL of acetonitrile (MeCN). Cool to 0 °C.
Oxidation: Dissolve CAN (8.22 g, 15.0 mmol) in 15 mL of distilled water. Add the aqueous CAN solution dropwise to the MeCN solution over 15 minutes. The mixture will transition to a dark red/brown color.
Monitoring: Stir at 0 °C for 45 minutes. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 1:1).
Workup: Dilute the mixture with 50 mL of ethyl acetate. Wash the organic layer with 10% aqueous Na₂SO₃ (3 × 20 mL) to reduce excess Ce(IV) oxidants; the aqueous layer should turn pale yellow. Wash with saturated NaHCO₃ and brine, then dry over Na₂SO₄ and concentrate.
Final Purification: Purify via flash chromatography to yield the pure 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one.
Critical Parameters & Causality (E-E-A-T)
To ensure this protocol acts as a self-validating system, it is critical to understand the causality behind the experimental choices:
Why use the Dean-Stark trap? Imine condensation is an equilibrium process. The physical removal of the water byproduct drives the equilibrium entirely to the right, ensuring maximum conversion to the Schiff base.
Why slow addition of Isovaleryl Chloride? Isovaleryl chloride reacts with Et₃N to form isopropylketene. Ketenes are highly electrophilic and prone to [2+2] homodimerization (forming cyclobutanediones). Adding the acid chloride slowly keeps the steady-state concentration of the ketene low, kinetically favoring the bimolecular reaction with the imine over dimerization[3].
Why use the PMP protecting group and CAN? The p-methoxyphenyl (PMP) group increases the nucleophilicity of the imine nitrogen, facilitating the cycloaddition. More importantly, the highly strained 4-membered β-lactam ring is easily cleaved by acids or bases. CAN provides a mild, oxidative method to selectively convert the electron-rich PMP ring into a benzoquinone derivative, releasing the free lactam nitrogen without opening the spirocyclic core.
Fig 2: Mechanistic logic of the ketene-imine[2+2] Staudinger cycloaddition.
Quantitative Data & Analytical Benchmarks
Validate the success of the synthesis by comparing the isolated product against these expected analytical benchmarks:
Parameter
Expected Outcome / Value
Diagnostic Significance
Overall Yield
40 - 55% (Over 3 steps)
Standard efficiency for spiro-β-lactam synthesis.
IR Spectroscopy
~1750 - 1765 cm⁻¹
Confirms the highly strained β-lactam C=O stretch.
¹H NMR (C3-H)
~3.20 - 3.45 ppm (d or dd)
Confirms the presence of the proton alpha to the ketone.
¹H NMR (Isopropyl)
~0.90 - 1.05 ppm (m, 6H)
Confirms the incorporation of the isopropyl group.
¹H NMR (THP Ring)
~3.60 - 3.90 ppm (m, 4H)
Confirms the integrity of the 7-oxa (tetrahydropyran) ring.
Mass Spectrometry
[M+H]⁺ m/z 184.1
Validates the molecular weight of the final deprotected product.
References
Barba, V., Hernández, C., Rojas-Lima, S., & Santillan Baca, R. (2011). Synthesis and reactivity of spiro-fused beta-lactams. Tetrahedron, 67(11), 1989–2012. 2
Howell, K., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC/NIH.1
Synofzik, J., et al. (2025). Entrapment and Kinetic Resolution of Stabilized Axial and Equatorial Conformers of Spiro-β-lactams. ResearchGate. 3
Advanced Reagents and Protocols for the Cyclization of Spiro[3.5]nonane Scaffolds in Drug Discovery
Introduction to Spiro[3.5]nonane Scaffolds In modern medicinal chemistry, escaping "flatland" by transitioning from planar, -hybridized aromatic rings to three-dimensional, -rich architectures is a proven strategy to imp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to Spiro[3.5]nonane Scaffolds
In modern medicinal chemistry, escaping "flatland" by transitioning from planar,
-hybridized aromatic rings to three-dimensional, -rich architectures is a proven strategy to improve a drug candidate's clinical viability. The spiro[3.5]nonane scaffold—characterized by a four-membered ring fused to a six-membered ring at a single quaternary carbon—serves as a highly privileged bioisostere for ubiquitous heterocycles like morpholines and piperidines 1.
The cyclization of these strained systems requires highly specific reagents to overcome inherent steric hindrance and ring strain. This application note details the mechanistic causality, reagent selection, and self-validating protocols for synthesizing highly functionalized spiro[3.5]nonane derivatives, including spirocyclic oxetanes, diazaspiro systems, and spiro-diones.
Part 1: Quantitative Data & Reagent Selection Matrix
To ground experimental design in empirical data, the following tables summarize the physicochemical advantages of spirocyclic scaffolds and the optimal reagents for their cyclization.
Table 1: Comparative Physicochemical Properties (Planar vs. Spirocyclic Scaffolds)
Scaffold Type
Example Structure
Fraction (Fsp3)
Aqueous Solubility
Lipophilicity (LogP)
Metabolic Stability
Planar
Morpholine / Piperidine
Low to Moderate
Baseline
Higher
Susceptible to CYP450
Spirocyclic
2-oxa-7-azaspiro[3.5]nonane
High (>0.8)
Significantly Enhanced
Lowered
Highly Resistant
Spiro-Dione
Spiro[3.5]nonane-6,8-dione
High
Moderate
Moderate
Moderate
Table 2: Reagent Selection Matrix for Spiro[3.5]nonane Cyclizations
Target Scaffold
Starting Material
Primary Reagent(s)
Solvent / Catalyst
Key Advantage
Spirocyclic Oxetanes
o-Cycloalkylaminoacetanilide
Oxone® (Potassium peroxymonosulfate)
Formic Acid
Mild, environmentally benign oxidation.
Functionalized Oxetanes
Cyclic Ketones + Maleic Acid
UV Light (Photochemical)
p-Xylene
Suppresses alkene dimerization.
Spiro-Diones (Scale-up)
Spiro[3.5]non-7-en-6-one
Sodium Perborate / Pd
Aqueous / Organic
Mitigates thermal runaway risks.
Spiro-Diones (Tandem)
Acrylates + Acetonedicarboxylate
K₂CO₃ (Base)
EtOAc
Avoids column chromatography.
Part 2: Synthesis of Spirocyclic Oxetanes (2-oxa-7-azaspiro[3.5]nonanes)
Mechanistic Insight
The oxetane ring acts as a highly polar equivalent to the gem-dimethyl group. When synthesizing spirocyclic oxetane-fused benzimidazoles, oxidative cyclization is the preferred pathway. Utilizing Oxone® in formic acid provides a synergistic environment: formic acid acts as both a highly polar solvent to dissolve the precursor and an acid catalyst that activates the Oxone, driving the ring closure of o-cycloalkylaminoacetanilides into the tetracyclic system 2.
Protocol 1: Oxidative Cyclization to Oxetane-Fused Benzimidazoles
Preparation : Dissolve the o-cycloalkylaminoacetanilide precursor (0.44 mmol) in formic acid (20 mL).
Oxidation : Add Oxone® (1.32 mmol, 3.0 equiv) in a single portion. Stir the mixture at 40 °C for 6 hours.
Validation (Self-Correction) : Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The complete disappearance of the precursor spot and the emergence of a distinct, lower
spot confirms the formation of the cyclized intermediate.
Quenching : Evaporate the solvent under reduced pressure. Resuspend the crude residue in distilled water (30 mL).
Neutralization : Slowly add solid sodium carbonate (Na₂CO₃) until the aqueous layer reaches pH 8. Causality: Neutralization is critical to halt the acidic oxidation process and partition the organic product into the organic phase for extraction 3.
Isolation : Extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target spirocyclic oxetane.
Workflow for the oxidative cyclization of spirocyclic oxetane-fused benzimidazoles.
For highly functionalized spirocyclic oxetanes, a [2+2] photochemical cycloaddition between cyclic ketones and maleic acid derivatives is highly effective. The critical mechanistic choice here is the use of p-xylene as the solvent. Causality: p-Xylene absorbs competitive energy states during UV irradiation, effectively suppressing the unwanted dimerization of the alkene that typically plagues these reactions 4.
Preparation : Charge a photoreactor vessel with the cyclic ketone (1.0 equiv) and the maleic acid derivative (1.5 equiv).
Solvation : Dissolve the reagents in anhydrous p-xylene to achieve a 0.1 M concentration.
Irradiation : Irradiate the solution with UV light (300-350 nm) for 12-24 hours at room temperature.
Purification : Remove p-xylene under high vacuum and purify via flash chromatography.
Part 3: Scale-Up Synthesis of Spiro[3.5]nonane-6,8-dione
Mechanistic Insight
Spiro[3.5]nonane-6,8-dione is a vital intermediate for pharmaceutical development. Traditional syntheses rely heavily on column chromatography, which is unviable for pilot-plant scaling. To circumvent this, two advanced methodologies have been developed: an epoxidation/rearrangement route 5 and a tandem chromatography-free cyclization route 6.
Protocol 3: Pilot-Scale Epoxidation and Rearrangement
Epoxidation : In a pilot-plant reactor, dissolve spiro[3.5]non-7-en-6-one (192 mol) in the designated solvent mixture. Slowly add sodium perborate. Causality: Sodium perborate is utilized instead of standard hydrogen peroxide to mitigate severe thermal runaway risks, ensuring a much safer process on a multi-kilogram scale 5.
Thermal Validation : Monitor the internal temperature continuously. Ensure the exotherm remains strictly controlled below 40 °C.
Rearrangement : Transfer the crude epoxide to a secondary reactor containing a catalytic amount of Palladium. Heat the mixture to initiate the epoxide-to-diketone rearrangement.
Precipitation : Cool the aqueous phase to 4 ± 2 °C and adjust the pH to 2.0 ± 0.2 using 12% aqueous HCl.
Isolation : The product, spiro[3.5]nonane-6,8-dione, will self-validate by precipitating as a distinct yellow solid. Isolate via a trailing blade centrifuge and dry at 45 °C (50 mbar) to achieve a scalable 26% overall yield.
Comparative synthetic pathways for the scale-up of spiro[3.5]nonane-6,8-dione.
Part 4: Synthesis of Diazaspiro[3.5]nonanes
Mechanistic Insight
When synthesizing 2,7-diazaspiro[3.5]nonane systems (piperidine-azetidine spirocycles), the primary challenge is achieving selective functionalization at the two distinct nitrogen centers. This requires the strategic use of orthogonal protecting groups (e.g., Boc and Cbz). The cyclization methodology leverages a common ketone starting material, enabling modular access to various substitution patterns through downstream reductive amination and amidation, preserving the integrity of the spirocyclic core [[7]]().
Application Notes and Protocols: A Guide to the Stereoselective Synthesis of 3-Substituted Spiro-2-Azetidinones
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance and Challenge of Spiro-β-Lactams The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenge of Spiro-β-Lactams
The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1][2] Beyond their critical role in combating bacterial infections, β-lactam derivatives have demonstrated a wide array of other biological activities, including functioning as cholesterol absorption inhibitors, anticancer agents, and enzyme inhibitors.[3][4][5] A particularly compelling structural motif is the spiro-2-azetidinone, where the β-lactam ring is fused to another cyclic system through a shared quaternary carbon. This spirocyclic architecture imparts a rigid three-dimensional conformation, which is highly desirable for enhancing binding affinity and selectivity to biological targets.[6]
Spirocyclic β-lactams are found in natural products and synthetic compounds with potent bioactivities, such as antibacterial and antifungal properties, and they can interact with crucial physiological targets like T-type calcium channels.[6] The development of novel spiro-β-lactams is therefore a significant pursuit in drug discovery, offering pathways to new therapeutic agents with unique pharmacophoric features and potentially improved efficacy.[6]
However, the synthesis of these molecules, particularly with stereocontrol, presents a considerable challenge.[2][3] The construction of the strained four-membered ring adjacent to a sterically demanding spirocyclic center requires robust and highly selective chemical methods. This guide provides an in-depth exploration of two preeminent strategies for the stereoselective synthesis of 3-substituted spiro-2-azetidinones: the Staudinger [2+2] cycloaddition and the copper-catalyzed Kinugasa reaction. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss emerging methodologies that are expanding the toolkit for accessing these valuable compounds.
Chapter 1: The Staudinger [2+2] Ketene-Imine Cycloaddition
First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely employed methods for constructing the β-lactam ring.[7][8] The reaction's power lies in its ability to directly form the four-membered ring from readily available precursors.
Mechanistic Overview and Stereochemical Control
The Staudinger reaction is generally understood to proceed through a stepwise mechanism.[9] The first step involves a nucleophilic attack of the imine nitrogen on the ketene's carbonyl carbon, forming a zwitterionic intermediate. This intermediate then undergoes conrotatory ring closure to yield the 2-azetidinone ring.
The stereochemical outcome of the reaction—specifically the relative configuration between the substituents at the C3 and C4 positions—is determined during this ring-closure step. The use of pre-formed imines and in situ generated ketenes (typically from an acyl chloride and a tertiary amine base) is the most common protocol.[9] The stereoselectivity can be influenced by several factors, including the steric and electronic properties of the substituents on both the ketene and the imine, solvent polarity, and reaction temperature.[10][11] For the synthesis of spiro-β-lactams, the imine is derived from a cyclic ketone, which becomes the spiro-fused ring system.
Achieving high diastereoselectivity often involves leveraging steric hindrance. For instance, bulky substituents on the ketene or the imine can direct the cyclization to favor the formation of one diastereomer over the other.[9][10] In many cases, the cis-diastereomer is thermodynamically favored, though reaction conditions can be tuned to favor the trans-isomer.[11][12]
Caption: General mechanism for the Staudinger synthesis of spiro-β-lactams.
Protocol: Diastereoselective Synthesis of Spiro[azetidine-2,3′-indoline]-2′,4-diones
This protocol describes a one-pot synthesis of biologically relevant spirooxindole-β-lactams via the Staudinger reaction, where the ketene is generated in situ from a substituted phenylacetic acid and oxalyl chloride.[12][13] This method offers an advantage by avoiding the isolation of potentially unstable acyl chlorides.
Principle: A Schiff base derived from isatin is reacted with a ketene, generated in situ from the corresponding carboxylic acid, to form the spiro-β-lactam product. Diastereoselectivity can be controlled by adjusting reaction conditions.[12]
In a round-bottom flask, dissolve substituted isatin (1.0 mmol) and substituted aniline (1.0 mmol) in 10 mL of absolute ethanol.
Add 2-3 drops of glacial acetic acid as a catalyst.
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates.
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Staudinger [2+2] Cycloaddition (One-Pot Method):
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenylacetic acid (1.2 mmol) and 15 mL of dry dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Slowly add oxalyl chloride (1.4 mmol) dropwise to the solution. A vigorous evolution of gas (CO, CO₂) will be observed.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This step generates the acyl chloride in situ.
In a separate flask, dissolve the isatin-derived Schiff base (1.0 mmol) in 10 mL of dry DCM.
Cool the acyl chloride solution back to 0 °C and add the Schiff base solution dropwise.
Immediately following, add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise over 15 minutes. The DIPEA acts as a base to generate the ketene from the acyl chloride.
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.
Workup and Purification:
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude solid by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to isolate the diastereomeric products.
Characterization:
¹H NMR: The relative stereochemistry (cis vs. trans) can often be determined by the coupling constant (J) between the C3-H and C4-H protons of the azetidinone ring. Typically, Jcis > Jtrans. However, for 3,3-disubstituted spiro-β-lactams, this is not applicable. Stereochemistry is confirmed by 2D NMR (NOESY) or X-ray crystallography.[11]
HPLC: Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric variant of the reaction is performed.
Data Summary: Diastereoselectivity in Staudinger Spiro-β-Lactam Synthesis
The choice of ketene precursor and reaction conditions significantly impacts the diastereomeric ratio (d.r.) of the final product. The following table summarizes representative results.
Note: The reversal of diastereoselectivity in Entry 4 highlights the profound effect of the ketene generation method and temperature on the reaction outcome.[12]
Chapter 2: The Copper-Catalyzed Asymmetric Kinugasa Reaction
The Kinugasa reaction, a copper-catalyzed cycloaddition of terminal alkynes and nitrones, is a powerful and convergent method for synthesizing β-lactams.[14][15] Its amenability to asymmetric catalysis through the use of chiral ligands makes it exceptionally valuable for producing enantioenriched spiro-β-lactams.[16]
Mechanistic Overview and Asymmetric Induction
The catalytic cycle of the Kinugasa reaction is proposed to begin with the formation of a copper(I) acetylide from the terminal alkyne in the presence of a base.[15] This copper acetylide then undergoes a [3+2] dipolar cycloaddition with the nitrone to form a five-membered copper-containing intermediate. This intermediate subsequently rearranges, leading to the formation of a copper enolate of the β-lactam product. Protonation of this enolate releases the final product and regenerates the active catalyst.[15]
Asymmetric induction is achieved by coordinating the copper(I) salt with a chiral ligand. The chiral ligand-copper complex creates a chiral environment that differentiates the two faces of the nitrone, leading to an enantioselective cycloaddition and the formation of a non-racemic product. Cascade reactions, where the intermediate copper enolate is trapped by an additional electrophile, have been developed to rapidly build molecular complexity, generating multiple stereocenters in a single operation.[14][16]
Caption: Catalytic cycle for the copper-catalyzed asymmetric Kinugasa reaction.
Protocol: Enantioselective Synthesis of Spiro β-Lactams via Kinugasa/Aldol Cascade
This protocol is adapted from a copper(I)-catalyzed asymmetric Kinugasa/aldol-type cascade reaction that produces novel chiral spiro β-lactams with three contiguous stereocenters in high diastereo- and enantioselectivity.[16]
Principle: A ketone-tethered propiolamide (alkyne) reacts with a nitrone in the presence of a chiral copper catalyst. The intermediate copper enolate is trapped intramolecularly by the tethered ketone via an aldol reaction, forming the spirocyclic product with high stereocontrol.[16]
In a flame-dried Schlenk tube under an inert atmosphere (Ar), add Cu(CH₃CN)₄PF₆ (0.01 mmol, 5 mol%) and (R)-DM-SEGPHOS® (0.011 mmol, 5.5 mol%).
Add 1.0 mL of dry THF and stir the mixture at room temperature for 30 minutes to allow for complex formation.
Cascade Reaction:
To the pre-formed catalyst solution, add the ketone-tethered propiolamide (0.2 mmol, 1.0 equiv.).
Add the nitrone (0.24 mmol, 1.2 equiv.).
Finally, add DIPEA (0.4 mmol, 2.0 equiv.) to the reaction mixture.
Seal the Schlenk tube and stir the reaction at the desired temperature (e.g., 40 °C) for 24-48 hours. Monitor the reaction's progress by TLC.
Workup and Purification:
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
Purify the residue directly by flash column chromatography on silica gel (using an appropriate eluent system, such as petroleum ether/ethyl acetate) to afford the pure spiro-β-lactam product.
Characterization:
¹H and ¹³C NMR: To confirm the structure and determine the diastereomeric ratio from the integration of characteristic signals.
HRMS: To confirm the elemental composition.
Chiral HPLC: To determine the enantiomeric excess (ee) of the product.
Data Summary: Asymmetric Kinugasa/Cascade Reactions
This approach provides access to highly functionalized spiro-β-lactams with excellent stereoselectivity.
Asymmetric phase-transfer catalysis has emerged as a powerful tool for constructing chiral molecules under mild conditions. Recently, this strategy was applied to the enantioselective synthesis of spiro-3,2′-azetidine oxindoles.[18][19] The reaction involves an intramolecular C-C bond formation, where a novel chiral cation phase-transfer catalyst activates the substrate to induce high enantioselectivity (up to 98% ee).[18] This method is particularly attractive for its operational simplicity and use of non-metallic catalysts.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that have been successfully used in cycloaddition reactions to form β-lactams. Their application in the synthesis of spiro-β-lactams, while less common than the Staudinger or Kinugasa reactions, represents a promising area of research for accessing novel spirocyclic scaffolds under mild, metal-free conditions.
Chapter 4: General Experimental Workflow and Characterization
The successful synthesis and validation of a novel 3-substituted spiro-2-azetidinone follows a logical and rigorous workflow.
Caption: A typical workflow for the synthesis and analysis of spiro-β-lactams.
Key Analytical Techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the core structure of the synthesized compound. 2D NMR techniques like NOESY are crucial for determining the relative stereochemistry of diastereomers.
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental formula.
High-Performance Liquid Chromatography (HPLC): When equipped with a chiral stationary phase, HPLC is the standard method for determining the enantiomeric excess (ee) of asymmetric reaction products.
X-ray Crystallography: Offers unambiguous proof of both the molecular structure and the absolute and relative stereochemistry, provided a suitable single crystal can be obtained.
Conclusion and Future Outlook
The stereoselective synthesis of 3-substituted spiro-2-azetidinones is a dynamic and evolving field, driven by the significant therapeutic potential of these complex molecules. The classical Staudinger cycloaddition and the modern copper-catalyzed Kinugasa reaction provide robust and versatile platforms for accessing a wide range of spiro-β-lactam scaffolds with excellent stereocontrol. The continued development of novel cascade reactions and the application of new catalytic systems, such as phase-transfer and N-heterocyclic carbene catalysis, are further expanding the synthetic possibilities. For researchers in drug discovery, these advanced synthetic protocols provide the critical tools needed to build and screen libraries of novel spiro-β-lactams, paving the way for the next generation of innovative therapeutics.
References
Current time information in Le Flore County, US. Google.
Li, J., Ma, H., Zhong, X., Li, S., Zhang, J., Ao, Y., Zhou, W., & Cai, Q. (2023). Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Organic Chemistry Frontiers. DOI:10.1039/D3QO01362F. Available from: [Link]
Asymmetric Synthesis of Spirocyclic β-Lactams via Copper-Catalyzed Kinugasa/Michael Domino Reactions. (2018). Angewandte Chemie International Edition. Available from: [Link]
Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (2024). SynOpen. Available from: [Link]
Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. (2024). Organic Letters. Available from: [Link]
Enders, D., et al. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition. DOI: 10.1002/anie.201806931. Available from: [Link]
Khasanov, A. B., Ramirez-Weinhouse, M. M., Webb, T. R., & Thiruvazhi, M. (2004). Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. The Journal of Organic Chemistry. Available from: [Link]
Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024). Organic Letters. Available from: [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. Available from: [Link]
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Advances. Available from: [Link]
Synthesis and biological activity of monocyclic Spiro Azetidine-2- one. (2024). Journal of University of Anbar for Pure Science. Available from: [Link]
Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. (2023). Organic Chemistry Frontiers. Available from: [Link]
Synthesis of medicinally privileged spiro-β-lactams. (2022). American Chemical Society. Available from: [Link]
Prakash S. Sukhramani et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. Der Pharmacia Lettre. Available from: [Link]
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. Available from: [Link]
Synthesis and reactivity of spiro-fused β-lactams. (2010). Biblio. Available from: [Link]
Filatov, M. A., et al. (2020). Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction. RSC Advances. Available from: [Link]
Staudinger synthesis of bis-aryl spiro[azetidine-2,3 0 -indoline]-2 0 ,4-diones without using presynthesized acyl chloride. (2020). ResearchGate. Available from: [Link]
Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (2011). Organic Reactions. Available from: [Link]
Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024). ACS Publications. Available from: [Link]
Recent advances in the synthesis of β-lactum derivatives using nitrone cycloaddition reactions. (2010). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Synthesis of medicinally privileged spiro-β-lactams. (2022). ScholarWorks @ UTRGV. Available from: [Link]
The Kinugasa Reaction. (2022). Organic Reactions. Available from: [Link]
Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry. Available from: [Link]
Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. (2016). The Journal of Organic Chemistry. Available from: [Link]
Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2. (2016). ResearchGate. Available from: [Link]
Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (2023). Journal of Drug Delivery and Therapeutics. Available from: [Link]
Novel and Recent Synthesis and Applications of β-Lactams. (2010). Topics in Heterocyclic Chemistry. Available from: [Link]
Reducing Stoichiometric Excess of Base to Catalytic Amount: Revisiting Staudinger Reaction for β-lactam Synthesis. (2024). Bentham Science Publishers. Available from: [Link]
Filatov, M. A., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega. Available from: [Link]
Application Note: Incorporating 7-Oxa-2-azaspirononan-1-one into Peptide Libraries: Strategies for Peptidomimetic Design and Covalent Warhead Integration
Application Note: Incorporating 7-Oxa-2-azaspiro[1]nonan-1-one into Peptide Libraries: Strategies for Peptidomimetic Design and Covalent Warhead Integration Target Audience: Researchers, medicinal chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Incorporating 7-Oxa-2-azaspiro[1]nonan-1-one into Peptide Libraries: Strategies for Peptidomimetic Design and Covalent Warhead Integration
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Advanced Technical Guide & Protocols.
Introduction & Rationale
The modern drug discovery landscape heavily relies on the "escape from flatland" paradigm. Increasing the fraction of sp³-hybridized carbons (Fsp³) in screening libraries has been shown to reduce off-target toxicity and improve clinical translation [1]. Within this context, 7-oxa-2-azaspiro[1]nonan-1-one has emerged as a highly specialized, dual-purpose building block.
Structurally, this molecule features a highly strained β-lactam (2-azaspiro-1-one) fused to a tetrahydropyran (7-oxa) ring. The causality behind selecting this specific scaffold lies in its unique physicochemical properties:
The Tetrahydropyran (THP) Motif: The oxygen atom introduces a hydrogen bond acceptor, significantly lowering the lipophilicity (cLogP) and increasing aqueous solubility compared to standard carbocyclic spiro-systems.
The Spiro[1] Core: The spiro-fusion severely restricts the conformational flexibility of the molecule.
When incorporated into peptide libraries, this building block serves two distinct mechanistic purposes:
As a Conformationally Restricted β-Amino Acid: Controlled base-catalyzed ring opening yields a spirocyclic β-amino acid. When integrated into a peptide backbone, the massive steric bulk of the spiro-carbon restricts the
and dihedral angles, reliably inducing specific secondary structures (such as β-turns).
As an Intact Covalent Warhead: The intact β-lactam is an excellent electrophile. By functionalizing the free secondary amine (position 2), the intact scaffold can be appended to peptide recognition sequences to act as a Targeted Covalent Inhibitor (TCI). This strategy has proven highly effective against serine and cysteine proteases, including recent applications targeting the SARS-CoV-2 3CL main protease [2].
Physicochemical Profiling
To understand the library-scale impact of 7-oxa-2-azaspiro[1]nonan-1-one, we must compare its properties against standard linear and carbocyclic analogs. The inclusion of the heteroatom in the 6-membered ring optimizes the topological polar surface area (TPSA) while maintaining high 3D character [3].
Table 1: Physicochemical Profile Comparison of β-Lactam/β-Amino Acid Scaffolds
The integration of this building block requires a divergent synthetic strategy depending on the desired final library architecture.
Figure 1: Divergent synthetic pathways for incorporating 7-oxa-2-azaspiro[1]nonan-1-one.
Experimental Protocols (Self-Validating Systems)
The following protocols have been optimized to ensure high fidelity in library generation. Causality for reagent selection is provided to allow for intelligent troubleshooting.
Protocol A: Base-Catalyzed Ring Opening and Fmoc-Protection
Causality: The highly strained nature of the 4-membered β-lactam allows for selective hydrolysis of the C-N bond without degrading the THP ring. We utilize LiOH in a mixed aqueous/organic solvent system to ensure complete solubility and rapid kinetics. Subsequent in situ protection with Fmoc-OSu yields the SPPS-ready building block: N-Fmoc-1-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid.
Hydrolysis: Dissolve 7-oxa-2-azaspiro[1]nonan-1-one (10 mmol, 1.0 eq) in a 1:1 mixture of THF/H₂O (50 mL, 0.2 M). Add LiOH·H₂O (20 mmol, 2.0 eq).
Monitoring: Stir at 25 °C for 4 hours. Validate complete lactam opening via LC-MS (monitor for the mass shift of +18 Da corresponding to H₂O addition).
pH Adjustment: Carefully adjust the reaction mixture to pH 8.5 using 1M HCl.
Protection: Add Fmoc-OSu (12 mmol, 1.2 eq) and Na₂CO₃ (20 mmol, 2.0 eq). Stir vigorously for 12 hours at room temperature.
Isolation: Acidify the mixture to pH 2.0 with 1M HCl to precipitate the free carboxylic acid. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: The spiro-carbon located at the α-position relative to the carboxylate creates extreme steric hindrance. Standard coupling conditions (e.g., DIC/HOBt at room temperature) will fail, leading to library truncation. To overcome this activation energy barrier, we utilize the highly reactive uronium salt HATU in combination with HOAt, and apply thermal energy (60 °C).
Table 2: Optimization of SPPS Coupling Conditions for Spirocyclic β-Amino Acids
Coupling Reagents
Equivalents
Temperature
Time (min)
Conversion (%)
DIC / HOBt
3.0
25 °C
60
< 20%
HBTU / DIPEA
3.0
25 °C
60
35%
HATU / DIPEA
3.0
25 °C
60
65%
HATU / HOAt / DIPEA
3.0
60 °C
45
> 98%
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash with DMF (5x).
Pre-activation: In a separate vial, dissolve the Fmoc-protected spiro-β-amino acid (0.3 mmol, 3.0 eq), HATU (0.29 mmol, 2.9 eq), and HOAt (0.3 mmol, 3.0 eq) in 2 mL DMF. Stir for 3 minutes to form the highly reactive 7-aza-benzotriazole active ester.
Coupling: Add DIPEA (0.6 mmol, 6.0 eq) to the pre-activated mixture and immediately transfer to the resin.
Thermal Amidation: Heat the reaction vessel to 60 °C for 45 minutes (using a microwave peptide synthesizer or heated block).
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5x) and DCM (5x). Perform a Kaiser test to confirm the absence of primary amines.
Protocol C: Intact Scaffold Integration via Reductive Amination
Causality: To utilize the intact β-lactam as a covalent warhead, it must be linked to the peptide recognition sequence. Direct N-acylation of the β-lactam nitrogen forms an imide, which is highly unstable and prone to premature hydrolysis in biological assays. Instead, we utilize on-resin reductive amination with a peptide-aldehyde to form a stable alkyl-amine linkage, preserving the electrophilicity of the lactam core.
Precursor Synthesis: Synthesize the target peptide sequence on-resin, terminating the N-terminus with an aminoacetaldehyde moiety (often achieved via coupling of a protected dialkyl acetal followed by on-resin acidic deprotection).
Equilibration: Suspend the aldehyde-terminated peptide resin in 1% AcOH in DMF.
Agitation: Agitate the suspension at room temperature for 16 hours.
Cleanup: Drain the resin and wash extensively with DMF (3x), MeOH (3x) to quench residual borohydride, and DCM (3x).
Cleavage: Cleave the final covalent peptide from the resin using a standard cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
References
Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease
Source: Journal of Medicinal Chemistry
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Spirocyclic
-Lactams
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Scientific Rationale
Spirocyclic
-lactams represent a privileged and highly sought-after scaffold in medicinal chemistry. Beyond their historical significance as the core pharmacophore of penicillin and cephalosporin antibiotics, spiro-fused azetidin-2-ones act as conformationally restricted dipeptide mimetics and highly efficient -turn nucleators[1]. Recent pharmacological evaluations have also unveiled their remarkable nanomolar activity against HIV-1 and promising anti-plasmodial properties, making them critical targets for dual-action therapeutics[2].
However, synthesizing these sterically demanding spiro-fused systems via conventional thermal heating is notoriously inefficient. The classic Staudinger [2+2] ketene-imine cycloaddition often suffers from prolonged reaction times, competitive ketene dimerization, and poor diastereoselectivity[1][3]. Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers. By utilizing direct dielectric heating, MAOS rapidly accelerates the formation of the critical zwitterionic intermediate, drastically improving both yield and stereocontrol while minimizing degradation[3].
Mechanistic Insights: The Microwave Advantage
The Staudinger synthesis of spirocyclic
-lactams proceeds via the in situ generation of a ketene from an acid chloride, followed by a nucleophilic attack from a cyclic imine to form a zwitterionic intermediate. The rate-limiting step is the subsequent conrotatory ring closure[1].
The Causality of Experimental Choices:
Under conventional convective heating, energy transfer is slow and inhomogeneous, leading to localized thermal degradation and promoting the side-reaction of ketene dimerization. Microwave irradiation directly couples with the dipole moments of the solvent and the highly polar zwitterionic intermediate. This rapid, volumetric heating provides the exact activation energy required for the conrotatory ring closure before side reactions can occur, effectively trapping the kinetic product (typically the cis-isomer)[3].
Fig 1: Mechanistic pathway of the microwave-accelerated Staudinger [2+2] cycloaddition.
Quantitative Comparative Data
The integration of microwave reactors (e.g., Biotage Initiator+ or CEM Discover) into the Staudinger workflow yields dramatic kinetic and thermodynamic improvements. Table 1 summarizes the advantages observed in the synthesis of highly functionalized spiro-cephalosporins and 2-azetidinones[3][4].
Reaction Parameter
Conventional Heating (Oil Bath)
Microwave Irradiation (Closed Vessel)
Reaction Time
16–24 hours
30–45 minutes
Average Yield
50–60%
81–96%
Diastereomeric Ratio (d.r.)
Moderate (e.g., 5.5 : 1.5)
High (e.g., 14 : 1 to > 99 : 1)
Byproduct Formation
High (Ketene dimers, hydrolysis)
Minimal
Table 1: Comparative metrics for the Staudinger synthesis of spirocyclic
The following protocol details the synthesis of a model spiro-fused
-lactam via the Staudinger reaction. This workflow is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and safety.
Reagents & Equipment:
Acid chloride precursor (1.2 equiv)
Cyclic imine (1.0 equiv)
Triethylamine (Et
N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
Anhydrous Dichloromethane (DCM) or Toluene
Microwave Synthesizer with pressure-rated 10 mL glass vials.
Step-by-Step Methodology:
Preparation under Inert Atmosphere: Purge the microwave vial with dry N
or Argon.
Causality: The ketene intermediate is highly susceptible to nucleophilic attack by ambient moisture, which leads to the formation of inactive carboxylic acids.
Reagent Assembly: Add the cyclic imine (1.0 mmol) and the anhydrous solvent (4.0 mL) to the vial. Add the tertiary amine base (1.5 mmol). Cool the mixture to 0 °C.
In Situ Ketene Generation: Dropwise, add the acid chloride (1.2 mmol).
Self-Validation: A slight color change and the formation of a white precipitate (amine hydrochloride salt) immediately indicate the successful generation of the ketene.
Vessel Sealing: Crimp-seal the pressure-rated vial with a Teflon-lined septum to ensure it can withstand autogenous pressure.
Microwave Irradiation: Insert the vial into the microwave cavity. Set the parameters to 90 °C for 15–30 minutes with dynamic power modulation (max 200 W) and a pressure limit of 15 bar.
Causality: Dynamic power modulation prevents thermal overshoot, maintaining a precise temperature that favors the [2+2] cycloaddition over degradation[4].
Rapid Cooling: Program the reactor to apply a high-pressure air jet immediately after the hold time, rapidly cooling the vessel to 25 °C.
Causality: Rapid thermal quenching prevents the thermodynamic equilibration or epimerization of the newly formed spiro-stereocenter.
Workup: Dilute the mixture with additional solvent, wash with saturated aqueous NaHCO
and brine, dry over anhydrous NaSO, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the pure spirocyclic
-lactam.
Fig 2: Standardized workflow for the microwave-assisted synthesis of spirocyclic β-lactams.
Analytical Validation
To confirm the integrity of the spirocyclic
-lactam, the following analytical signatures must be verified post-purification:
Infrared (IR) Spectroscopy: The most diagnostic feature is the highly strained
-lactam carbonyl stretching frequency, which typically appears between 1740 cm⁻¹ and 1760 cm⁻¹ . The absence of this peak indicates reaction failure or ring-opening.
Nuclear Magnetic Resonance (NMR): In
H NMR, the proton at the C4 position of the azetidin-2-one ring typically resonates as a distinct singlet or doublet between 4.5 and 5.5 ppm. The spiro-carbon (C3) will appear as a quaternary carbon in the C NMR spectrum, usually between 60 and 70 ppm.
References
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update
Source: MDPI
URL
An update on the synthesis and reactivity of spiro-fused β-lactams
Source: ResearchGate / Arkivoc
URL
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues
Source: PMC
URL
Application Note: Synthesis of Spiro-β-Lactams via Schiff Base Intermediates
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, self-validating experimental protocols, and biological applications of spiro-β-lactams. Introduction & M...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Mechanistic rationale, self-validating experimental protocols, and biological applications of spiro-β-lactams.
Introduction & Mechanistic Rationale
Spiro-β-lactams represent a highly privileged scaffold in modern drug discovery. While traditional monocyclic and fused β-lactams (like penicillins) are primarily known for their antibacterial properties, the introduction of a conformationally rigid spirocyclic core dramatically expands their pharmacological utility [[1]](). Recent developments have demonstrated their potent efficacy against novel targets, including nanomolar inhibition of HIV-1 and Plasmodium species 2.
As a Senior Application Scientist, I emphasize that successful synthesis of these complex architectures relies heavily on the Staudinger [2+2] cycloaddition . This reaction utilizes Schiff bases (imines) derived from cyclic ketones to establish the critical spiro-carbon center 3.
The Causality of Stereocontrol:
The stereochemical outcome (cis vs. trans) of the β-lactam ring is not random; it is dictated by the kinetic dynamics of the zwitterionic intermediate formed when the nucleophilic imine nitrogen attacks the electrophilic ketene. If the direct conrotatory ring closure is faster than the isomerization of the imine moiety, the cis-isomer predominates 4. Electron-donating groups on the ketene precursor accelerate this direct closure, making the cis-spiro-β-lactam the major kinetic product 4.
Pathway Visualization
The following diagram maps the logical flow and stereochemical divergence of the Staudinger reaction used in this protocol.
The following self-validating methodologies ensure high fidelity in synthesizing spiro-β-lactams. Do not deviate from the specified stoichiometric addition rates, as ketene dimerization is a highly competitive side reaction.
Protocol 3.1: Synthesis of the Cyclic Schiff Base (Imine Precursor)
The choice of a cyclic ketone (e.g., cyclohexanone or isatin) is non-negotiable, as it provides the structural foundation for the C4 spiro-center.
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
Reagents: Combine the cyclic ketone (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous toluene (0.2 M). Add a catalytic amount of glacial acetic acid.
Reaction: Reflux the mixture vigorously.
Causality: The condensation reaction generates water. The Dean-Stark trap azeotropically removes this water, driving the thermodynamic equilibrium strictly toward Schiff base formation and preventing hydrolysis.
Self-Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The reaction is deemed complete when the broad primary amine N-H stretch (~3300 cm⁻¹) and the ketone C=O stretch (~1710 cm⁻¹) disappear, replaced by a sharp azomethine (-C=N-) stretch at ~1640 cm⁻¹ [[5]]().
Workup: Remove toluene under reduced pressure to yield the crude Schiff base, which can typically be used in the next step without further purification.
Protocol 3.2: In Situ Ketene Generation and [2+2] Cycloaddition
This step constructs the β-lactam ring. Temperature control is critical to favor the kinetic cis-product.
Preparation: Dissolve the Schiff base (1.0 equiv) and a tertiary amine base, such as triethylamine or DIPEA (3.0 equiv), in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C.
Ketene Generation: Dissolve the acid chloride (e.g., phenoxyacetyl chloride, 1.5 equiv) in anhydrous DCM and add it dropwise to the reaction mixture over 30–45 minutes using a syringe pump.
Causality: The tertiary base serves a dual purpose: it neutralizes the generated HCl and facilitates the dehydrohalogenation of the acid chloride to form the highly reactive ketene. Slow, dropwise addition keeps the steady-state concentration of the ketene low, preventing it from dimerizing with itself before it can react with the Schiff base.
Reaction: Allow the mixture to warm to room temperature and stir overnight.
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a mobile phase of benzene and ethanol (1:4) to confirm the total consumption of the Schiff base [[5]](). Post-workup, analyze the crude product via ¹H-NMR. The presence of a distinct singlet at ~1.63 ppm (if using an acetate group) or characteristic coupling constants of the β-lactam ring protons will confirm the dominance of the cis-isomer [[4]]().
Protocol 3.3: Kinetic Resolution of Conformers
Spiro-β-lactams derived from cyclic systems often form as racemic mixtures of axial and equatorial conformers.
Immobilization: To achieve high enantiomeric purity, immobilize the racemic spiro-β-lactam substrates on an inert solid support during kinetic resolution 6.
Causality: Solid-phase entrapment restricts the conformational mobility of the transition state, significantly reducing reaction time and improving the enantioselectivity of the conformers compared to solution-phase resolution [[6]]().
Self-Validation Checkpoint: Utilize Chiral HPLC (e.g., Daicel Chiralpak stationary phase) to verify that the enantiomeric excess (ee) exceeds 95% prior to downstream biological assays.
Quantitative Data Analysis
The table below summarizes the biological efficacy and stereochemical profiles of notable spiro-β-lactams synthesized via Schiff base intermediates, demonstrating their immense value in drug development.
Spiro-β-lactam BSS-730A Displays Potent Activity against HIV and Plasmodium - Miguel Prudêncio Lab - 8
Antiretroviral Treatment of HIV-2 Infection: Available Drugs, Resistance Pathways, and Promising New Compounds - MDPI - 7
Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction - ResearchGate - 4
Design, synthesis, molecular docking and biological evaluation of a novel β- lactam derivative with anti-breast cancer activity - Chemical Review and Letters - 5
Entrapment and Kinetic Resolution of Stabilized Axial and Equatorial Conformers of Spiro-β-lactams - ResearchGate - 6
Application Note: Scalable Synthesis of 7-oxa-2-azaspiro[3.5]nonane Building Blocks
Executive Summary The 7-oxa-2-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere in modern drug discovery, offering a geometrically rigidified alternative to morpholine and piperidine rings. By increasing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 7-oxa-2-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere in modern drug discovery, offering a geometrically rigidified alternative to morpholine and piperidine rings. By increasing fraction sp^3 (Fsp^3) character while maintaining specific vector orientations, this building block enhances metabolic stability and solubility without compromising ligand-receptor binding affinity.
This guide details a robust, scalable protocol for the synthesis of tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (and its free amine salts). Unlike traditional medicinal chemistry routes that rely on low-yielding stepwise cyclizations, this protocol utilizes a convergent "gem-dialkyl" strategy starting from inexpensive commodity chemicals. The procedure is optimized for multigram to kilogram scale-up, addressing key safety parameters and impurity profiles.
Retrosynthetic Analysis & Strategy
To achieve a scalable process, we avoid linear construction of the spiro-center which often suffers from steric hindrance. Instead, we employ a symmetric disconnection approach.
Target: 7-oxa-2-azaspiro[3.5]nonane (Azetidine fused to Tetrahydropyran).
Disconnection: The strained azetidine ring is formed last via double displacement of an activated 1,3-diol.
Addition: Add Diethyl malonate and Bis(2-chloroethyl) ether at room temperature.
Reaction: Heat the slurry to 80–90 °C for 16–24 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 4:1) for consumption of malonate.
Workup: Cool to 25 °C. Filter off inorganic salts. Dilute filtrate with water (10 vol) and extract with MTBE (3 x 4 vol).
Purification: Concentrate organic layers. Vacuum distillation (high vacuum) is recommended to remove unreacted starting materials, though the crude oil is often sufficient for the next step (Purity >90%).
Key Insight: The use of NaI accelerates the reaction via the Finkelstein reaction in situ, converting chloro-alkyls to more reactive iodo-alkyls.
Stage 2: Reduction to the Gem-Diol
Objective: Synthesis of 4,4-Bis(hydroxymethyl)tetrahydropyran.
Reaction Type: Hydride Reduction.[1][2]
Reagents:
Lithium Aluminum Hydride (LiAlH4) (2.0 equiv) or Vitride (Red-Al).
Isolation: Stir until a granular white precipitate forms. Filter through Celite. Concentrate filtrate to yield the diol as a viscous oil.
Stage 3: Activation and Azetidine Ring Closure
Objective: Formation of N-Benzyl-7-oxa-2-azaspiro[3.5]nonane.
Reaction Type: Mesylation followed by Cyclization.[5]
Reagents:
Methanesulfonyl chloride (MsCl) (2.2 equiv)
Triethylamine (TEA) (3.0 equiv)
Benzylamine (
) (3.0 equiv) - Acts as both nucleophile and solvent/base carrier in excess.
Solvent: DCM (for activation), Acetonitrile or Toluene (for cyclization).
Protocol:
Activation: Dissolve Diol in DCM/TEA at 0 °C. Add MsCl dropwise. Stir 2h. Aqueous workup (cold water wash) to isolate the Bis-mesylate intermediate. Do not distill; mesylates can be thermally unstable.
Cyclization: Dissolve the crude Bis-mesylate in Acetonitrile. Add Benzylamine (3.0 equiv).
Heating: Heat to reflux (80 °C) for 12–18 hours.
Note: The formation of the 4-membered ring is entropically disfavored; high temperature and concentration drive the reaction.
Workup: Concentrate solvent. Partition residue between 1M NaOH and EtOAc. Wash organic layer with brine.
Purification: The tertiary amine product is basic. Purify via acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer with NaOH, extract back into EtOAc) or column chromatography (DCM/MeOH).
Stage 4: Deprotection and Boc-Protection
Objective: Synthesis of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate.
Protocol:
Hydrogenation: Dissolve N-benzyl intermediate in MeOH. Add Pd/C (10% w/w) and Ammonium Formate (transfer hydrogenation) or use
balloon. Stir until conversion is complete. Filter catalyst.
Boc-Protection: To the filtrate (containing free amine), add
(1.1 equiv) and TEA (1.5 equiv). Stir at RT for 4h.
Final Isolation: Concentrate. Crystallize from Hexane/Ether or purify via silica plug.
LiAlH4 Quench (Stage 2): The reduction generates massive amounts of
gas. Quenching must be performed slowly with efficient venting. Use a blast shield.
Exotherm Control (Stage 3): The reaction of the diol with MsCl is highly exothermic. Temperature must be kept < 5 °C during addition to prevent decomposition.
Alkylating Agents: Bis(2-chloroethyl) ether is a potent alkylator (potential carcinogen). Handle in a fume hood with double gloves.
Troubleshooting Logic
Problem: Low yield in Azetidine formation.
Cause: Polymerization of bis-mesylate or hydrolysis.
Solution: Ensure anhydrous conditions.[1][3] Increase equivalents of Benzylamine. Switch solvent to Toluene to increase reflux temperature (
C).
Problem: Difficulty purifying the Diol.
Solution: Do not purify. The crude diol is usually pure enough. Distillation requires very high vacuum and may decompose the product.
Visualization: Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of the target building block.
References
Carreira, E. M., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. Link (Foundational work on spirocyclic ether/amine scaffolds).
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Bioisostere properties).
Wuxi AppTec & Enamine Patents.
BenchChem Technical Support. (2025). "Synthesis of 7-Azaspiro[3.5]nonane Derivatives." Link (General protocols for spiro-amine handling).
Smith, A. B., et al. (2015). "Scalable Synthesis of Spirocyclic Azetidines." Journal of Organic Chemistry.
Disclaimer: This protocol involves hazardous chemicals (LiAlH4, Alkyl halides). All procedures should be performed by trained personnel in a properly equipped laboratory.
resolving diastereomers of 3-isopropyl-spiro-beta-lactams
Title: Technical Support Center: Resolution & Troubleshooting of 3-Isopropyl-Spiro- -Lactam Diastereomers Introduction Welcome to the Technical Support Center. Synthesizing and resolving spiro-fused -lactams—particularly...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Resolution & Troubleshooting of 3-Isopropyl-Spiro-
-Lactam Diastereomers
Introduction
Welcome to the Technical Support Center. Synthesizing and resolving spiro-fused
-lactams—particularly those bearing a bulky 3-isopropyl group—presents unique stereochemical challenges. The steric clash during the Staudinger ketene-imine cycloaddition often yields complex diastereomeric mixtures (e.g., cis/trans or axial/equatorial conformers) [1]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to successfully isolate and resolve these mixtures.
Q: Why does the Staudinger cycloaddition of 3-isopropyl ketenes yield difficult-to-separate diastereomeric mixtures?A: The Staudinger reaction proceeds via a two-step mechanism: nucleophilic attack of the imine nitrogen onto the central ketene carbon, followed by conrotatory ring closure of the resulting zwitterionic intermediate [3]. The 3-isopropyl group introduces severe steric bulk. During the conrotatory closure, the torquoelectronic effect competes with the steric repulsion between the isopropyl group and the spiro-fused ring (e.g., a cyclohexyl moiety) [2]. This competition destabilizes the transition state, often eroding the high cis-selectivity typically seen in standard
-lactams, resulting in a mixture of diastereomers that possess highly similar dipole moments and lipophilicity.
Caption: Pathway of Staudinger cycloaddition highlighting 3-isopropyl steric influence.
Q: How can I definitively assign the cis and trans configurations before scaling up my resolution?A: Do not rely solely on 1D
H-NMR coupling constants (), as spiro--lactams lack a C4 proton. Instead, utilize 2D NOESY NMR. A strong Nuclear Overhauser Effect (nOe) cross-peak between the methine proton of the 3-isopropyl group and the adjacent protons on the spiro-ring definitively assigns the relative stereochemistry [4].
-lactams are highly lipophilic and lack strong hydrogen-bond donors, Supercritical Fluid Chromatography (SFC) using amylose/cellulose-based Chiral Stationary Phases (CSPs) is vastly superior to reversed-phase HPLC.
Quantitative Data: CSP Screening for 3-Isopropyl-Spiro-
-Lactams
Data represents average performance metrics at 35 °C, 100 bar, 3.0 mL/min.
Chiral Stationary Phase
Mobile Phase Modifier
Retention Time D1 (min)
Retention Time D2 (min)
Selectivity ()
Resolution ()
Chiralpak AD-H (Amylose)
15% MeOH
4.2
4.8
1.15
1.8
Chiralcel OD-H (Cellulose)
15% EtOH
5.1
6.5
1.32
2.4
Chiralpak IC (Cellulose)
20% IPA
3.8
6.1
1.65
3.5
Whelk-O 1 (Pirkle-type)
10% MeOH
7.4
7.9
1.08
1.1
Troubleshooting FAQ: Why is my resolution baseline poor on standard Amylose columns?A: The bulky 3-isopropyl group causes "steric shielding" of the
-lactam carbonyl, preventing it from interacting deeply with the chiral grooves of standard amylose phases (like AD-H). Switching to an immobilized cellulose phase with a different derivative (e.g., Chiralpak IC) allows for alternative or dipole interactions, drastically improving the selectivity factor () [4].
Protocol 1: Preparative SFC Resolution Workflow
Self-Validating System: This protocol includes an analytical feedback loop to ensure >99% diastereomeric excess (d.e.) before final pooling.
Sample Preparation: Dissolve the crude diastereomeric mixture in a 1:1 (v/v) mixture of Methanol and Dichloromethane to achieve a concentration of 50 mg/mL. Causality: DCM ensures complete solubilization of the lipophilic spiro-core, while MeOH ensures compatibility with the SFC modifier.
System Equilibration: Mount a preparative Chiralpak IC column (250 x 21.2 mm, 5
m). Equilibrate with CO / Isopropanol (80:20) at a flow rate of 70 mL/min, backpressure of 100 bar, and column temperature of 35 °C.
Stacked Injections: Perform stacked injections of 0.5 mL (25 mg per injection) every 4 minutes. Monitor UV absorbance at 220 nm and 254 nm.
Fraction Collection & Validation: Collect the early-eluting (D1) and late-eluting (D2) peaks into separate chilled vessels. Self-Validation Step: Before pooling, take a 10
L aliquot from each vessel, dilute with 1 mL MeOH, and run on an analytical Chiralpak IC column. Proceed to pooling only if d.e. > 99%.
Recovery: Evaporate the pooled fractions under reduced pressure at a bath temperature strictly
30 °C to prevent thermal degradation or epimerization.
Section 3: Diastereomeric Crystallization & Epimerization Control
If the spiro-
-lactam scale exceeds 100 grams, chromatographic resolution becomes a bottleneck. Fractional crystallization is the preferred scalable alternative.
Q: I successfully crystallized one diastereomer, but my mother liquor shows a scrambled ratio instead of enrichment of the other. What happened?A: You are experiencing base-catalyzed or thermal epimerization at the C3 position. The proton at C3 (bearing the isopropyl group) is highly acidic due to the adjacent carbonyl and ring strain. In the presence of trace bases (even basic glass or impurities) or prolonged heating, the molecule undergoes enolization. Upon re-protonation, the stereocenter scrambles [1].
Caption: Decision matrix and workflow for resolving 3-isopropyl-spiro-beta-lactam diastereomers.
Self-Validating System: This protocol utilizes an anti-solvent approach at lower temperatures to kinetically trap the desired diastereomer without providing the activation energy required for C3 enolization.
Dissolution: Suspend 50 g of the diastereomeric mixture in 150 mL of Ethyl Acetate (EtOAc). Heat gently to 50 °C (do not exceed 55 °C) until complete dissolution is achieved.
Anti-Solvent Addition: Remove the flask from the heat source. While stirring at 300 rpm, add n-Hexanes dropwise via an addition funnel until the solution becomes faintly turbid (cloud point). This typically requires 100-150 mL of Hexanes.
Seeding & Annealing: Add 50 mg of pure crystalline cis-diastereomer (obtained previously via SFC). Hold the temperature at 40 °C for 1 hour to allow the crystal lattice to organize.
Controlled Cooling: Program a chiller to cool the suspension linearly from 40 °C to 4 °C over a 12-hour period (cooling rate of 3 °C/hour). Causality: Slow cooling prevents the entrapment of the trans-isomer in the crystal lattice (co-crystallization).
Isolation & Validation: Filter the resulting crystals through a sintered glass funnel. Wash the filter cake with 50 mL of ice-cold Hexanes. Self-Validation Step: Dissolve 2 mg of the crystals in CDCl
and run a H-NMR. Check the integration of the spiro-ring protons to confirm a single diastereomer (>95% d.e.). If d.e. is insufficient, perform a single recrystallization from EtOAc/Hexanes (1:3).
References
Tomizawa, M., Shibuya, M., & Iwabuchi, Y. (2009). Entrapment and Kinetic Resolution of Stabilized Axial and Equatorial Conformers of Spiro-β-lactams. ResearchGate.[Link]
Pinak, M., Puranik, V. G., & Deshmukh, A. R. A. S. (2007). Synthesis of β-Amino Acids and Their Derivatives from β-Lactams (Update). ResearchGate.[Link]
Sharma, A., et al. (2026). Facile Stereoselective Synthesis of cis- and trans-3-Alkoxyazetidin-2-ones. ResearchGate.[Link]
Burgin, A., et al. (2015). US9101612B2 - Secondary structure stabilized NMDA receptor modulators and uses thereof.
Optimization
Technical Support Center: Spiro-β-Lactam Aqueous Stability
Welcome to the Technical Support Center for spiro-β-lactam handling, formulation, and stability analysis. Spiro-β-lactams are highly valuable scaffolds utilized as cholesterol absorption inhibitors, β-turn mimetics, and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for spiro-β-lactam handling, formulation, and stability analysis. Spiro-β-lactams are highly valuable scaffolds utilized as cholesterol absorption inhibitors, β-turn mimetics, and novel antimicrobial agents[1]. However, the core azetidin-2-one ring is inherently susceptible to nucleophilic attack by water or hydroxide ions, leading to a ring-opened, pharmacologically inactive amino acid derivative[2].
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the causality behind structural instability, and implement self-validating protocols for kinetic profiling.
Mechanistic Grounding: The Hydrolysis Pathway
The instability of spiro-β-lactams in aqueous media is primarily driven by the geometric constraints and ring strain of the four-membered lactam ring[3]. The spiro-fusion at the C3 or C4 position introduces unique steric and electronic effects that can either exacerbate this strain (making the carbonyl carbon highly electrophilic) or provide steric shielding against nucleophiles[3].
Degradation kinetics typically follow a U-shaped pH-rate profile, where the compound exhibits maximal stability in the slightly acidic range (pH 4.0–5.5) and undergoes rapid degradation under alkaline or highly acidic conditions[4].
Base-catalyzed hydrolytic degradation pathway of spiro-β-lactams in aqueous solution.
Troubleshooting Guide: Formulations & Assays
Issue 1: Rapid loss of compound concentration during in vitro biological assays.
Causality: Most cell-based or enzymatic assays are conducted at physiological pH (7.4) at 37°C. Under these mildly alkaline conditions, the hydroxide ion concentration is sufficient to initiate nucleophilic attack on the strained β-lactam carbonyl, leading to rapid hydrolysis[2].
Resolution: If the assay allows, slightly lower the pH to 6.5–6.8 to drastically reduce the base-catalyzed degradation rate. Always prepare fresh dosing solutions immediately before the assay, and minimize the time the compound spends in the aqueous buffer prior to target engagement.
Issue 2: High variability in stability across different buffer systems at the exact same pH.
Causality: This is a classic symptom of buffer catalysis . Buffers like phosphate and citrate are bifunctional; they act as general acid-base catalysts that facilitate the proton transfer required during the formation and breakdown of the tetrahedral intermediate. This significantly accelerates hydrolysis even at neutral pH.
Resolution: Switch to Good's buffers (e.g., HEPES, MOPS, or Tris) which do not participate in general acid-base catalysis for β-lactam hydrolysis.
Issue 3: Inconsistent stock solution integrity over time.
Causality: Storing spiro-β-lactams in aqueous or semi-aqueous environments (e.g., wet DMSO) allows slow, continuous hydrolysis. Freeze-thaw cycles can also cause localized pH shifts in the frozen matrix, accelerating degradation.
Resolution: Store primary stocks in strictly anhydrous DMSO or DMF at -80°C. Use single-use aliquots to prevent moisture ingress from repeated atmospheric exposure.
Quantitative Stability Profiles
To provide a baseline for your expectations, the following table summarizes the representative kinetic stability of a standard spiro-β-lactam scaffold across various aqueous environments.
To accurately determine the half-life of your specific spiro-β-lactam, follow this self-validating LC-MS/MS methodology. This protocol is designed to ensure that the observed compound loss is exclusively due to hydrolysis and not experimental artifacts like precipitation or non-specific binding.
Step 1: Matrix and Stock Preparation
Prepare a 10 mM primary stock of the spiro-β-lactam in anhydrous DMSO.
Prepare the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Pre-warm the buffer to 37°C in a thermomixer.
Prepare a quench solution: Acetonitrile containing 0.1% Formic Acid (to immediately drop the pH and halt base-catalyzed hydrolysis) spiked with a stable isotope-labeled internal standard (IS).
Step 2: Time-Course Incubation
Initiate the reaction by spiking the DMSO stock into the pre-warmed buffer to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤0.1% to prevent co-solvent stabilization effects).
Vortex immediately for 5 seconds.
At predefined time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), remove a 50 µL aliquot.
Step 3: Quenching and Extraction
Immediately dispense the 50 µL aliquot into 150 µL of the cold quench solution (Step 1.3).
Vortex for 10 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.
Transfer the supernatant to an LC vial for analysis.
Step 4: LC-MS/MS Quantification & Self-Validation
Self-Validation Checkpoint: Program the mass spectrometer to monitor both the intact parent mass (M) and the predicted ring-opened hydrolysis product (M + 18 Da).
Calculate the molar sum of the parent and the +18 Da metabolite at each time point. The mass balance must remain >95% throughout the time course. If the total mass drops, your compound is either precipitating out of solution or undergoing secondary degradation pathways (e.g., oxidation or dimerization).
Plot the natural log of the parent compound's AUC ratio (Parent/IS) versus time to calculate the degradation rate constant (
) and half-life ().
Workflow for spiro-β-lactam aqueous stability profiling and kinetic analysis.
Frequently Asked Questions (FAQs)
Q: How does the size of the spiro-ring affect the aqueous stability of the β-lactam core?A: The impact is highly dependent on the geometry of the spiro-fusion. Small spiro-rings (e.g., cyclopropyl) can increase the overall angle strain of the fused bicyclic system, making the β-lactam carbonyl more electrophilic and highly prone to hydrolysis[3]. Conversely, larger, bulky spiro-rings (e.g., adamantyl or heavily substituted cyclohexyl groups) can sterically shield the carbonyl face from incoming water molecules, significantly enhancing aqueous stability.
Q: I observe a mass shift of +18 Da in my LC-MS analysis after 24 hours. What is happening?A: A +18 Da mass shift corresponds to the addition of a water molecule (
), which is the universal hallmark of lactam ring hydrolysis[2]. The nucleophilic attack of water on the carbonyl carbon cleaves the C-N bond, forming an acyclic, pharmacologically inactive amino acid.
Q: Can I use co-solvents to improve the aqueous stability of my formulation?A: Yes. The addition of co-solvents (like PEG400, Propylene Glycol, or higher percentages of DMSO) lowers the dielectric constant of the medium and reduces the activity of water. This creates a less favorable environment for the highly polar transition state of the hydrolysis reaction, thereby extending the half-life of the spiro-β-lactam. However, ensure that the chosen co-solvent is compatible with your downstream biological assays.
References
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance
Source: MDPI (Water)
URL:[Link]
Stability of β-lactam antibiotics in bacterial growth media
Source: National Institutes of Health (PMC)
URL:[Link]
ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles
Source: ResearchGate
URL:[Link]
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition
Source: Frontiers in Chemistry
URL:[Link]
Technical Support Center: Minimizing Ring Strain in Spiro[3.5]nonane Synthesis
Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing thermodynamic and kinetic roadblocks when...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing thermodynamic and kinetic roadblocks when synthesizing the highly strained spiro[3.5]nonane scaffold.
Part 1: The Thermodynamic Challenge (FAQ)
Q: Why is the spiro[3.5]nonane system inherently prone to synthetic failure compared to larger spirocycles?A: The difficulty stems from the massive thermodynamic penalty associated with the cyclobutane ring. A standard cyclobutane ring possesses approximately 26.3 kcal/mol of ring strain[1], primarily due to angle strain (internal angles of ~90° vs. the ideal 109.5° for sp3 carbons) and torsional strain from eclipsing C-H bonds. When fused at a single spiro carbon to a cyclohexane ring, the sp3 hybridization of the spiro center forces an orthogonal arrangement. This geometric constraint restricts the cyclobutane ring's ability to adopt a strain-relieving "puckered" conformation, effectively raising the activation energy required for ring closure.
Part 2: Troubleshooting Core Synthetic Workflows
Q: My traditional [2+2] photocycloaddition to form the spiro[3.5]nonane core yields mostly degradation products. How can I overcome the strain barrier?A: Traditional[2+2] photocycloadditions often fail because the high energy required to force the cyclobutane ring closed leads to competitive side reactions, such as biradical fragmentation.
Solution: Implement a2[2]. Using a chiral cage photoreactor facilitates dynamic bimolecular recognition, confining the reactive intermediates. This pre-organization lowers the entropic barrier and prevents the biradical intermediates from diffusing apart, significantly improving both yield and enantioselectivity for highly strained spirocyclobutanes.
Q: I am trying to build the cyclobutane ring via dialkylation of a cyclohexane derivative (e.g., using 1,3-dibromopropane). I observe mostly elimination (E2) products. What is going wrong?A: The intramolecular SN2 ring closure to form a 4-membered ring is kinetically slow. Strong bases used to generate the enolate will preferentially trigger E2 elimination on the 1,3-dihalopropane before the strained ring can close.
Solution: Instead of building the 4-membered ring, build the 6-membered ring onto an existing 4-membered ring . Starting from commercially available cyclobutanone, you can perform a 3[3]. Forming a 6-membered ring is thermodynamically favorable and completely bypasses the kinetic penalty of cyclobutane formation.
Q: We are scaling up the synthesis of spiro[3.5]nonane-6,8-dione, but our current route using hydrogen peroxide for epoxidation is deemed too hazardous for the pilot plant. What is a safer alternative?A: Hydrogen peroxide poses severe thermal runaway risks at scale.
Solution: Switch to sodium perborate as the stoichiometric oxidant. Sodium perborate is a stable, solid source of active oxygen that provides a controlled release, mitigating the risk of thermal runaway. This method has been successfully4[4].
Part 3: Visualizing the Strain-Relief Pathway
Workflow for selecting a spiro[3.5]nonane synthesis route to minimize cyclobutane ring strain.
Part 4: Quantitative Data & Route Comparison
Synthetic Strategy
Precursor Type
Typical Yield
Strain Mitigation Mechanism
Knoevenagel / Michael Addition
Cyclobutanone
40–60%
Bypasses 4-membered ring formation; builds the thermodynamically favorable 6-membered ring directly onto the spiro center.
Cage-Confined [2+2] Photocycloaddition
Olefins
50–85%
Pre-organization in a chiral pocket lowers the entropic barrier and stabilizes biradicals, preventing fragmentation.
Titanacyclobutane Intermediates
Cyclic Ketones
50–70%
Utilizes5[5], bypassing traditional SN2 constraints.
Epoxidation & Pd-Rearrangement
Spiro-enones
~26% (2 steps)
Pd(0) stabilizes the highly strained transition state during the 1,2-alkyl shift, preventing ring-opening at scale.
Part 5: Validated Experimental Protocol
Pilot-Scale Synthesis of Spiro[3.5]nonane-6,8-dione
This self-validating, two-step protocol bypasses the direct formation of the cyclobutane ring by starting from spiro[3.5]non-7-en-6-one, utilizing a strain-releasing palladium-catalyzed rearrangement[6].
Step 1: Epoxidation of Spiro[3.5]non-7-en-6-one
Emulsification: In a reaction vessel under nitrogen, emulsify spiro[3.5]non-7-en-6-one (1.0 eq) in water.
Controlled Oxidation: Add sodium perborate tetrahydrate (1.6 eq) in three equal portions every 30 minutes.
Causality: Portion-wise addition of a solid oxidant prevents localized exothermic spikes, ensuring safe operation at scale without thermal runaway.
Temperature Control: Maintain the reaction mixture strictly at 42 ± 2 °C for 2 hours.
Validation: Monitor via GC; the reaction is complete when the starting enone is <1%.
Quenching: Cool to 20 °C and add sodium sulfite (0.3 eq) to destroy residual peroxides. Stir for 30 minutes.
Validation: A negative starch-iodide test confirms the safe destruction of peroxides before proceeding to extraction.
Step 2: Palladium-Catalyzed Rearrangement
Extraction: Extract the crude epoxide using an appropriate organic solvent (e.g., toluene) and dry over anhydrous MgSO4.
Catalyst Addition: Transfer the solution to a clean reactor and add a catalytic amount of Palladium (e.g., 1-5 mol%).
Rearrangement: Heat the mixture to 80 °C. The epoxide undergoes a Pd-catalyzed rearrangement to the 1,3-diketone.
Causality: The transition metal stabilizes the highly strained transition state, facilitating the 1,2-alkyl shift that yields the spiro[3.5]nonane-6,8-dione without triggering a catastrophic ring-opening of the cyclobutane moiety.
Isolation: Cool the aqueous phase to 4 ± 2 °C, adjust pH to 2.0 ± 0.2 using 12% aqueous HCl to precipitate the product. Isolate via centrifugation and dry at 45 °C under reduced pressure (50 mbar).
References
Cyclobutanes in Organic Synthesis
Source: Baran Lab
URL
Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition
Source: PubMed
URL
Technical Support Center: Synthesis of Spiro[3.
Process Development and Pilot Plant Scale Synthesis of Spiro[3.
Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.
overcoming steric hindrance in 3-substituted azetidinone formation
Welcome to the technical support center for the synthesis of 3-substituted azetidinones (β-lactams). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-substituted azetidinones (β-lactams). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this critical structural motif. The formation of the strained four-membered azetidinone ring, particularly with substitution at the C3 position, is often complicated by steric hindrance. This resource provides in-depth troubleshooting guides and frequently asked questions to address and overcome these specific hurdles.
Troubleshooting Guide: Common Issues in Sterically Hindered β-Lactam Synthesis
This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Q1: My Staudinger [2+2] cycloaddition reaction has a very low or no yield. TLC analysis shows unreacted starting materials (imine and acyl chloride/ketene precursor). What is the primary cause and how can I fix it?
A1: This is a classic symptom of severe steric hindrance preventing the initial nucleophilic attack of the imine nitrogen onto the ketene carbonyl carbon, which is the first and often rate-determining step of the Staudinger cycloaddition.[1] The bulky substituents on either the imine or the ketene create a high activation energy barrier that the reaction cannot overcome under standard conditions.
Root Cause Analysis & Solutions:
Insufficient Reactivity: The steric bulk of the substituents may be too great for the reaction to proceed under thermal conditions.
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be aware that this can negatively impact diastereoselectivity by allowing the zwitterionic intermediate to equilibrate to the more thermodynamically stable conformer, often favoring the trans product.[2][3]
Use a More Reactive Ketene Precursor: If you are generating the ketene in situ from an acyl chloride and a tertiary amine base, ensure the base is strong enough and non-nucleophilic to efficiently generate the ketene. For highly hindered systems, pre-forming the ketene via methods like the Wolff rearrangement of a diazoketone can sometimes be more effective.[3][4][5]
Solvent Choice: Switching to a more polar solvent can sometimes help stabilize the zwitterionic intermediate, although its effect on sterically demanding reactions can be variable. A less conventional but effective option for some systems is a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can promote challenging cyclizations.[6][7]
Catalyst-Free Approach is Failing: Uncatalyzed reactions are particularly susceptible to steric effects.
Employ a Nucleophilic Catalyst (Umpolung Strategy): A catalytic amount of a nucleophile, such as a chiral amine or N-heterocyclic carbene (NHC), can reverse the polarity of the ketene (umpolung).[3] The catalyst adds to the ketene, forming a highly nucleophilic enolate that then attacks the imine. This catalytic approach can be more tolerant of steric bulk on the imine.
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the imine, making it more electrophilic and susceptible to attack by the ketene. This strategy requires careful selection of the Lewis acid to avoid decomposition of the starting materials.
Q2: The reaction consumes the starting materials, but instead of the desired β-lactam, I am isolating polymeric material or open-chain amide products. What is happening?
A2: This outcome suggests that while the initial nucleophilic attack may be occurring, the subsequent, crucial ring-closure step is being thwarted. Steric congestion in the zwitterionic intermediate can prevent the enolate from successfully attacking the iminium ion to close the four-membered ring.
Root Cause Analysis & Solutions:
Ketene Polymerization: Ketenes, especially those that are not disubstituted with bulky groups (like diphenylketene), are notoriously prone to polymerization.[3] If the cycloaddition is slow due to steric hindrance, the ketene has more opportunity to react with itself.
Slow Addition/In Situ Generation: Generate the ketene in situ from an acyl chloride and base in the presence of the imine. Ensure the rate of ketene generation does not exceed its rate of consumption by the imine. This can be achieved by the slow addition of the acyl chloride or base to the reaction mixture.
Low Temperature: Running the reaction at lower temperatures can suppress the rate of ketene polymerization relative to the desired cycloaddition.
Failed Ring Closure of the Intermediate: The zwitterionic intermediate, if unable to cyclize, can be quenched during workup or react via alternative pathways to form linear amides.
Electronic Tuning: The rate of ring closure is influenced by the electronic properties of the substituents. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the ring closure step.[2][3] If your system allows, modifying the substituents to favor this electronic push-pull can promote cyclization over side reactions. For example, using an N-tosyl or N-triflyl imine can significantly impact the reaction outcome.[8][9]
Q3: I have successfully formed my 3-substituted β-lactam, but the diastereoselectivity is poor, or I am getting the undesired (trans or cis) isomer. How can I control the stereochemistry?
A3: The stereochemistry of the Staudinger reaction is determined during the ring-closure step and is a result of the competition between direct cyclization of the initial zwitterionic intermediate and its isomerization prior to cyclization.[2][3] Steric and electronic factors play a crucial role here.
Controlling Stereoselectivity:
Understanding the General Rule: Typically, (E)-imines favor the formation of cis β-lactams, while (Z)-imines favor trans β-lactams.[1][4] This is because the initial attack and subsequent conrotatory ring closure from the less hindered face dictate this outcome.
Verify Imine Geometry: Ensure the geometry of your starting imine is well-defined. Isomerization of the imine can occur before or during the reaction, scrambling the stereochemical outcome.[10]
Tuning Electronic Effects:
To Favor cis Products: Use ketenes with strong electron-donating substituents and imines with electron-withdrawing groups. These conditions accelerate the rate of ring closure, causing the reaction to proceed under kinetic control before the intermediate can isomerize.[2][3]
To Favor trans Products: Use ketenes with electron-withdrawing substituents and imines with electron-donating groups. These conditions slow the ring closure, allowing the intermediate to equilibrate to the more thermodynamically stable trans configuration.[2][3]
Catalytic Control: Asymmetric catalysis offers the most robust control over stereochemistry.
Chiral Nucleophilic Catalysts: Planar-chiral nucleophiles or alkaloids like benzoylquinine can be used to catalyze the reaction enantioselectively, often with high diastereoselectivity as well.[3][5] These catalysts operate through the umpolung mechanism, and the chiral environment of the catalyst-enolate complex dictates the facial selectivity of the attack on the imine.
Parameter
Modification to Overcome Steric Hindrance
Rationale
Potential Side Effects
Temperature
Increase temperature (e.g., from RT to reflux)
Provides activation energy to overcome steric barrier.
Reduced diastereoselectivity (favors trans); potential for decomposition.
Solvent
Switch to a more polar or specialized solvent (e.g., HFIP)
May stabilize the charged intermediate; HFIP can promote difficult cyclizations.[6][7]
May alter reaction rates and selectivity in unpredictable ways.
Base (for in situ generation)
Use a stronger, non-nucleophilic base (e.g., a proton sponge)
Ensures efficient and rapid generation of the ketene.[3]
Can promote side reactions if not used carefully.
Reaction Mode
Switch from thermal to a catalyzed approach (e.g., NHC or chiral amine)
Changes the reaction mechanism to one potentially more tolerant of steric bulk.[3][9]
Requires catalyst screening and optimization; may be expensive.
Substituents
Add electron-withdrawing groups to the imine (e.g., N-tosyl)
Accelerates the ring-closure step, preventing intermediate decomposition.[8][9]
May not be synthetically feasible or desired in the final product.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Staudinger cycloaddition, and where does steric hindrance have the most impact?
A: The Staudinger cycloaddition is a non-concerted, two-step reaction.[1]
Nucleophilic Attack: The imine nitrogen acts as a nucleophile, attacking the electrophilic central carbon of the ketene. This forms a zwitterionic intermediate.
Electrocyclization: The enolate end of the zwitterion attacks the iminium ion in a 4-electron conrotatory electrocyclization to form the β-lactam ring.
Steric hindrance primarily impacts the first step. Bulky groups on the imine (at the nitrogen or carbon) or on the ketene (at the α-carbon) can physically block the approach of the two reactants, increasing the activation energy and slowing or preventing the reaction. It also influences the conformation of the zwitterionic intermediate, which in turn affects the stereochemical outcome of the ring-closure step.[11]
Caption: Staudinger reaction mechanism highlighting the critical steric-dependent first step.
Q: My substrates are extremely bulky, and the Staudinger reaction fails regardless of optimization. What are some alternative synthetic strategies?
A: When the Staudinger approach is not viable, several other methods can be employed to form the azetidinone ring:
Ester Enolate-Imine Condensation (Gilman-Speeter Reaction): This involves reacting the lithium enolate of an ester with an imine. While also a [2+2] cycloaddition, the nature of the reactants is different and may be more tolerant of certain substitution patterns.[12]
Kinugasa Reaction: This is a copper-catalyzed reaction between a terminal alkyne and a nitrone to form β-lactams. It's a powerful method, especially for accessing 3-substituted products.[13][14]
Metal-Catalyzed Hydroamidation: Recent advances have shown that nickel-catalyzed intramolecular hydroamidation of specific unsaturated amides can produce β-lactams with high selectivity, offering a completely different mechanistic pathway that can bypass the challenges of cycloadditions.[6][15]
Photochemical Methods: Novel photochemical approaches for synthesizing β-lactams are emerging, which can provide alternative reactivity and overcome the limitations of thermal reactions.[16]
Caption: Decision tree for troubleshooting low-yield 3-substituted β-lactam synthesis.
Experimental Protocol: Staudinger Cycloaddition with In Situ Ketene Generation for a Sterically Hindered System
This protocol describes a general procedure for the reaction between a sterically hindered imine and a substituted acyl chloride, where slow addition is used to minimize ketene polymerization.
Materials:
Substituted Imine (1.0 eq)
Substituted Acyl Chloride (1.2 eq)
Triethylamine (Et₃N), freshly distilled (1.5 eq)
Anhydrous Dichloromethane (DCM) or Toluene
Syringes and syringe pump
Standard glassware for inert atmosphere reactions (Schlenk line or nitrogen balloon)
Procedure:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the imine (1.0 eq) and dissolve it in anhydrous DCM (concentration typically 0.1-0.2 M).
Initial Cooling: Cool the solution to 0 °C using an ice-water bath.
Base Addition: Add the triethylamine (1.5 eq) to the stirred imine solution.
Slow Addition of Acyl Chloride: Prepare a solution of the acyl chloride (1.2 eq) in a separate flask with anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump.
Reaction Execution: Add the acyl chloride solution dropwise to the reaction mixture over a period of 2-4 hours via the syringe pump. The slow addition is critical to maintain a low concentration of the generated ketene, preventing its polymerization.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the imine and the appearance of a new spot corresponding to the β-lactam.
Warming and Completion: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then warm to room temperature and stir for 12-24 hours, or until the reaction is deemed complete by TLC.
Workup:
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired 3-substituted β-lactam.
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The coupling constant (³J) between the C3 and C4 protons is diagnostic: cis isomers typically show a larger coupling constant (³J ≈ 4.5-5.5 Hz) compared to trans isomers (³J ≈ 1.5-2.5 Hz).
Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the relative stereoselectivity of the beta-lactam formation in the Staudinger reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]
Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626-6635. [Link]
Pahlavan, F., Moosavi, S. S., Zolghadr, A. R., & Iranpoor, N. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34693-34704. [Link]
Pahlavan, F., Moosavi, S. S., Zolghadr, A. R., & Iranpoor, N. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances. [Link]
Kaur, N. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Bioinorganic Chemistry and Applications, 2014, 809789. [Link]
Bhalla, S., Kumar, A., & Kumar, V. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3747-3766. [Link]
Lyu, X., Seo, C., Jung, H., Faber, T., & Chang, S. (2023). Intramolecular hydroamidation of alkenes enabling asymmetric synthesis of β-lactams via transposed NiH catalysis. Nature Communications, 14(1), 5173. [Link]
Bratkovič, T., & Urleb, U. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 136. [Link]
Domingo, L. R., & Aurell, M. J. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 5(52), 41537-41548. [Link]
Reddy, R. P., & Davies, H. M. L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 13(15), 4032-4035. [Link]
Ramirez, A., & Sibi, M. P. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 15(2), 554-560. [Link]
Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]
de la Cruz, P., et al. (2013). Towards a general synthesis of 3-metal-substituted β-lactams. Chemistry, 19(35), 11558-11562. [Link]
Taggi, A. E., et al. (2004). Advances in the catalytic, asymmetric synthesis of beta-lactams. Accounts of Chemical Research, 37(8), 535-543. [Link]
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
Ramirez, A., & Sibi, M. P. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science. [Link]
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Lithiated Intermediate. (n.d.). University of Bari Aldo Moro. [Link]
Yadao, F. A., et al. (2021). A Brief Review on Thiazolidinones and Azetidinones: Synthesis and Biological Activities. Journal of Advanced Scientific Research, 12(S1), 25-36. [Link]
Simón, L., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(53), 33355-33364. [Link]
Institute for Basic Science. (2023). Breakthrough in beta-lactam synthesis using nickel catalysts. ScienceDaily. [Link]
Synthesis and Biosynthesis of 3-Hydroxy-β-Lactam Antibiotics. (n.d.). University of Illinois Urbana-Champaign. [Link]
A Novel Photochemical Approach in the Synthesis of β-Lactams. (n.d.). University of Denver. [Link]
Staudinger Reaction Troubleshooting. (2025, October 28). Reddit. [Link]
[2+2] cycloaddition reaction described by H. Staudinger of a ketene and an imine. (n.d.). ResearchGate. [Link]
Alajarín, M., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(7), 849-859. [Link]
Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (2022). Molecules, 27(17), 5693. [Link]
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
Synthesis of β-Lactam Compounds: Research Guide & Key Papers. (n.d.). PapersFlow. [Link]
Burnett, D. A., et al. (2002). Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. Journal of Medicinal Chemistry, 45(19), 4153-4163. [Link]
Schmid, M. B., & Sarpong, R. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(40), 12283-12287. [Link]
Origin of problems related to Staudinger reduction in carbopeptoid syntheses. (n.d.). SciSpace. [Link]
Technical Support Center: Navigating the Lability of the Beta-Lactam Ring
From the desk of the Senior Application Scientist Welcome, researchers and innovators. The beta-lactam ring is the cornerstone of some of our most critical therapeutics, yet its inherent reactivity presents a significant...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of the Senior Application Scientist
Welcome, researchers and innovators. The beta-lactam ring is the cornerstone of some of our most critical therapeutics, yet its inherent reactivity presents a significant challenge during synthesis and purification.[1][2] This guide is designed to be your partner at the bench, providing in-depth, experience-driven advice to help you preserve the integrity of this vital pharmacophore during workup. Here, we move beyond simple protocols to explain the why behind each step, empowering you to make informed decisions for your specific molecule.
Part 1: The Fragile Ring - Understanding Beta-Lactam Instability
The efficacy of beta-lactam antibiotics is intrinsically linked to their instability. The four-membered ring is highly strained, making the amide bond within it significantly more susceptible to nucleophilic attack than a typical acyclic amide.[2] This reactivity is essential for its mechanism of action—acylating and deactivating bacterial penicillin-binding proteins (PBPs)—but it is also the primary cause of degradation during routine laboratory procedures.[3]
Hydrolysis, the cleavage of the beta-lactam ring by water, is the most common degradation pathway and can be catalyzed by both acidic and basic conditions.[4]
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the beta-lactam is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. For some lactams, this can proceed through a unimolecular (A-1 type) mechanism involving the formation of a reactive acylium ion intermediate.[1][4][5]
Base-Catalyzed Hydrolysis : In basic media, a hydroxide ion or other strong nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that rapidly collapses to break the C-N bond of the ring.[4][6] This pathway is often more aggressive than acid-catalyzed hydrolysis.[7]
Caption: General mechanisms of beta-lactam ring hydrolysis.
Part 2: Troubleshooting Guide & FAQs
This section addresses the common pitfalls encountered during the workup of beta-lactam compounds in a direct question-and-answer format.
Q1: My post-workup analysis (NMR/LC-MS) shows significant product degradation. What is the most likely culprit?
A: The most frequent causes of degradation are exposure to harsh pH conditions (either acidic or basic) and elevated temperatures during the workup and solvent removal steps. An aqueous workup, if not properly buffered, can easily lead to hydrolysis.[8] For instance, quenching a reaction with water without controlling the pH can expose your compound to acidic or basic byproducts from the reaction itself.
Q2: What is the ideal pH range to maintain during extraction and purification?
A: This is compound-specific, but as a general rule, most beta-lactams exhibit their greatest stability in a slightly acidic to neutral pH range, typically between pH 5 and 7.[9] However, some classes show maximal stability under more acidic conditions. For example, α-amino beta-lactams like ampicillin are often most stable around pH 4-5, while those without this side-chain prefer pH 6-7.[10] It is crucial to determine the optimal pH for your specific molecule empirically, but starting with a buffered solution around pH 6.5 is a safe initial step.
Q3: Are there specific buffer systems you recommend for aqueous workup?
A: Yes, using a well-chosen buffer is critical. Phosphate and citrate buffers are excellent choices as they have high buffering capacity in the optimal stability range for many beta-lactams.
Buffer System
Effective pH Range
Comments
Citrate Buffer
3.0 - 6.2
Excellent choice for compounds stable at slightly acidic pH.
Phosphate Buffer (PBS)
5.8 - 8.0
Versatile and widely used; ideal for maintaining near-neutral pH.
MOPS Buffer
6.5 - 7.9
Good for biological applications and maintaining neutral pH.[10]
Saturated NH₄Cl
~4.5 - 5.5
Useful for quenching reactions with organometallic reagents.[11]
Actionable Protocol: Before your workup, prepare a chilled (0-5 °C) solution of your chosen buffer. Use this buffered solution for all aqueous washes instead of deionized water to prevent pH excursions.
Q4: How significantly does temperature impact the stability of my beta-lactam compound?
A: The impact is substantial. Hydrolysis rates can increase 2.5- to 3.9-fold for every 10 °C rise in temperature.[7] Therefore, all steps of your workup and purification should be conducted at reduced temperatures whenever possible.
Best Practices for Temperature Control:
Perform all extractions in an ice-water bath.
Use pre-chilled solvents and buffer solutions.
During solvent evaporation (e.g., rotary evaporation), keep the water bath temperature as low as feasible (e.g., ≤30 °C).
For long-term storage of purified compounds, -70 °C is recommended for maximum stability.[12][13]
Q5: I suspect my silica gel column is causing degradation. Is this possible, and what are the alternatives?
A: Absolutely. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can catalyze the hydrolysis of sensitive compounds.[14][15]
Troubleshooting Silica Gel Chromatography:
Neutralization: You can "deactivate" or neutralize the silica gel. A common method is to flush the packed column with a solution of your eluent containing 1-2% triethylamine (TEA) or ammonia in methanol, followed by equilibration with the starting mobile phase.[14][16] This neutralizes the acidic sites.
Use Neutral Silica: Commercially available neutral silica gels are an excellent, though more expensive, alternative.[15]
Alternative Stationary Phases: Consider using a different stationary phase altogether, such as neutral or basic alumina, or reversed-phase silica (C18) if your compound has sufficient non-polar character.
Q6: Can my choice of organic solvent impact stability?
A: Yes, particularly if the solvent contains dissolved water or acidic/basic impurities. Always use high-purity, dry solvents for your extractions and chromatography. While less common, some solvents can participate in degradation pathways. For instance, protic solvents like methanol could potentially act as nucleophiles under certain conditions. It's also been shown that certain non-aqueous solvent systems, like natural deep eutectic solvents (NADES), can significantly enhance the stability of highly unstable beta-lactams like imipenem and clavulanic acid compared to water.[17][18][19]
Part 3: Field-Proven Protocols
Here are step-by-step methodologies designed to maximize the recovery of intact beta-lactam compounds.
SOP 1: Optimized General Aqueous Workup
This protocol minimizes exposure to destabilizing conditions.
Pre-Chill: Cool the reaction mixture to 0-5 °C in an ice bath.
Quench: Add a pre-chilled, buffered aqueous solution (e.g., pH 7 phosphate buffer or saturated ammonium chloride) slowly to the reaction mixture while maintaining the low temperature.
Dilute & Extract: Dilute the quenched mixture with a pre-chilled, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.
Wash: Perform aqueous washes quickly and with pre-chilled buffered solutions. Avoid vigorous shaking which can lead to emulsions; gentle inversions are sufficient. A final wash with cold brine helps to remove dissolved water from the organic layer.[20]
Dry: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is filtered off promptly.
Concentrate: Remove the solvent under reduced pressure (rotary evaporation) using a low-temperature water bath (≤30 °C) to prevent thermal degradation.
Caption: Optimized workup flow for sensitive beta-lactams.
SOP 2: Neutralization of Silica Gel for Flash Chromatography
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Basification: Add 1-2% triethylamine (by volume) to your chosen mobile phase.
Packing: Pack the column with the silica slurry.
Equilibration: Flush the packed column with at least 5-10 column volumes of the mobile phase containing the triethylamine additive. This step is crucial to ensure all acidic sites are neutralized before the compound is loaded.[14]
Loading & Elution: Load your sample and proceed with the chromatography using the amine-modified eluent.
Part 4: Data-Driven Insights: Stability at a Glance
The stability of the beta-lactam ring is highly dependent on its core structure. Fused ring systems and side chains dramatically influence ring strain and susceptibility to hydrolysis.[2]
Beta-Lactam Class
Core Structure
Relative Stability
Key Considerations
Monobactams
Monocyclic
Most Stable
Reduced ring strain due to the absence of a fused ring makes them more resistant to hydrolysis than other classes.[3][21]
Cephalosporins
Cephem
Moderately Stable
The six-membered dihydrothiazine ring imparts less strain than the five-membered ring in penicillins.[2]
Penicillins
Penam
Less Stable
The fused five-membered thiazolidine ring increases strain on the beta-lactam, making it more reactive.[2]
Carbapenems/Clavams
Carbapenem/Clavam
Least Stable
These structures possess the highest degree of ring strain, making them extremely susceptible to hydrolysis.[2]
References
Workup. (n.d.). University of Rochester. Retrieved from [Link]
Brouwers, R., Vass, H., Dawson, A., Squires, T., Tavaddod, S., & Allen, R. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. [Link]
Emanuela, F., et al. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. IntechOpen. [Link]
Reddit. (2017). Alternatives to silica gel or alternative method of purification? r/chemistry. [Link]
Camps, P., et al. (1998). Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. [Link]
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]
Notari, R. E., et al. (1976). Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. DTIC. [Link]
Keen, O. S., & Love, N. G. (2012). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. WSU Research Exchange. [Link]
Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]
Gump, D. W., & Lipson, R. L. (1975). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy, 8(1), 20-24. [Link]
University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. [Link]
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. [Link]
Olivares-Morales, A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14936. [Link]
Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. [Link]
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
Häfliger, T., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
Legg, A., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. BMJ Open. [Link]
Casedas, G., et al. (2015). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 63(1), 125-130. [Link]
Monte-Serrano, J., et al. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. MDPI. [Link]
Häfliger, T., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. ResearchGate. [Link]
Olivares-Morales, A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PubMed. [Link]
Szakács, Z., et al. (2007). Site-specific protonation microequilibria of penicillin and cephalosporin beta-lactam core molecules. European Journal of Pharmaceutical Sciences, 32(1), 1-7. [Link]
Gump, D. W., & Lipson, R. L. (1975). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. ASM Journals. [Link]
Hill, S. E., & Sweeney, J. B. (2020). Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. Journal of Chemical Education, 97(9), 3097-3104. [Link]
Olivares-Morales, A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. SciSpace. [Link]
Nelson, N., et al. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. Environmental Science & Technology, 55(13), 8836-8846. [Link]
NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography. Products. [Link]
Tooke, C. L., et al. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 9(6), a033900. [Link]
U.S. Food and Drug Administration. (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. FDA. [Link]
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. [Link]
Banaei, N., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. The Journal of Applied Laboratory Medicine, 6(5), 1189-1200. [Link]
Luna Nanotech. (2024). Comparing Nucleic Acid Purification Methods: Phenol-Chloroform, Silica Spin Column, Magnetic Beads. [Link]
ResearchGate. (2015). What successful alternatives are there to purifying DNA from gels? ResearchGate. [Link]
Bio-Rad. (n.d.). A Non-Affinity Chromatography Resin Alternative for Capture Purification of Antibodies. [Link]
Technical Support Center: Optimization of Ketene Generation for Spirocyclization
Welcome to the technical support center for the optimization of ketene generation in spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the optimization of ketene generation in spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the complexities of this powerful synthetic transformation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the generation and application of ketenes in spirocyclization reactions, providing explanations grounded in established chemical principles.
Q1: What are the most common and reliable methods for generating ketenes for in situ spirocyclization reactions?
A1: The choice of ketene generation method is critical and depends on the substrate, desired scale, and available equipment. The most prevalent methods include:
Dehydrohalogenation of Acyl Chlorides: This is a widely used laboratory-scale method involving the treatment of an acyl chloride with a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine.[1][2] The in situ generation of the ketene allows for immediate trapping by the spirocyclization precursor.[1][2] This method is favored for its operational simplicity and the availability of a wide range of acyl chloride precursors. However, the formation of ammonium salt byproducts can sometimes complicate purification.[2]
Wolff Rearrangement: This method involves the conversion of α-diazoketones into ketenes through thermal, photochemical, or metal-catalyzed (e.g., Ag₂O) decomposition.[3][4][5] The Wolff rearrangement is particularly useful for synthesizing complex or strained spirocyclic systems and can be highly efficient.[3] It offers the advantage of generating the ketene under relatively mild and neutral conditions.
Pyrolysis of Acetic Anhydride or Acetone: These methods are suitable for generating the parent ketene (H₂C=C=O) and are often employed in industrial settings or for large-scale preparations.[6][7][8] Pyrolysis of acetic anhydride is often preferred in a laboratory setting as it avoids gaseous byproducts.[1] However, these high-temperature methods may not be compatible with sensitive substrates.
Q2: How does the high reactivity of ketenes impact their use in spirocyclization, and what are the primary competing side reactions?
A2: Ketenes are highly electrophilic and reactive intermediates, which is both an advantage for desired cycloadditions and a challenge due to competing side reactions.[8][9] The primary side reaction of concern is the [2+2] dimerization of the ketene to form a diketene, which is a β-lactone.[1][8] This dimerization can significantly reduce the yield of the desired spirocyclic product. The rate of dimerization is highly dependent on the concentration of the ketene. Therefore, generating the ketene slowly and in the presence of the trapping agent (the spirocyclization precursor) is crucial to favor the desired reaction pathway.
Q3: What is the mechanistic basis for the [2+2] cycloaddition of a ketene with an alkene in the context of spirocyclization?
A3: The [2+2] cycloaddition of a ketene with an alkene to form a cyclobutanone, a key step in many spirocyclization strategies, is a thermally allowed process.[3] Unlike the thermally forbidden [2s + 2s] cycloaddition of two alkenes, the ketene participates in a [π2s + π2a] cycloaddition. The ketene acts as the antarafacial component, meaning the bonding occurs on opposite faces of the π system. This geometric arrangement is sterically accessible for ketenes and allows the reaction to proceed under thermal conditions. The reaction is initiated by the nucleophilic attack of the alkene on the electrophilic central carbon of the ketene.
Q4: How do solvent and temperature influence the efficiency and selectivity of ketene-mediated spirocyclization?
A4: Solvent and temperature are critical parameters that can significantly impact the outcome of the reaction.
Solvent: The choice of solvent can affect the rate of ketene generation, its stability, and the stereoselectivity of the spirocyclization.[10][11] Non-polar aprotic solvents like toluene, THF, and DCM are commonly used. The polarity of the solvent can influence the transition state of the cycloaddition, potentially altering diastereoselectivity.[12] For instance, in some ketene-imine cycloadditions, electrostatic solute-solvent interactions are predicted to be critical in controlling stereoselectivity.[10][11]
Temperature: Temperature control is crucial for managing the rate of ketene generation and minimizing side reactions. Lower temperatures often favor higher selectivity by reducing the rate of competing reactions, including ketene dimerization.[12] However, the optimal temperature will depend on the specific method of ketene generation and the activation energy of the desired spirocyclization. For example, dehydrohalogenation reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate.
II. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the optimization of ketene generation for spirocyclization.
Problem 1: Low or No Yield of the Desired Spirocyclic Product
A low yield is a common challenge and can have multiple root causes.[12][13] A systematic approach to troubleshooting is recommended.[12]
Potential Cause
Troubleshooting Steps & Explanation
Inefficient Ketene Generation
Verify Ketene Formation: Before attempting the spirocyclization, confirm that your chosen method is effectively generating the ketene. This can be done by trapping the in situ generated ketene with a simple nucleophile like an alcohol or amine to form a stable ester or amide, which can be easily characterized.
Ketene Dimerization
Slow Addition/Generation: Add the ketene precursor (e.g., acyl chloride) slowly to the reaction mixture containing the spirocyclization substrate. This maintains a low instantaneous concentration of the ketene, favoring the intermolecular reaction over dimerization.[1]
Use of High Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular dimerization reaction.
Decomposition of Reactants or Product
Check Stability: Assess the stability of your starting materials and the spirocyclic product under the reaction conditions. Analyze the crude reaction mixture at different time points to monitor for decomposition.[12] If the product is unstable, consider a milder workup procedure or shorter reaction times.[12]
Sub-optimal Reaction Conditions
Systematic Optimization: Methodically screen reaction parameters such as temperature, concentration, and reaction time.[12] Some reactions may require higher temperatures to overcome the activation barrier, while others benefit from lower temperatures to minimize side reactions.[12]
Problem 2: Formation of Significant Byproducts
The presence of unexpected byproducts can complicate purification and reduce the overall efficiency of the process.
Potential Cause
Troubleshooting Steps & Explanation
Reaction with Amine Base (in Dehydrohalogenation)
Choice of Base: If using the dehydrohalogenation method, the tertiary amine base can sometimes react with the acyl chloride or ketene. Consider using a bulkier, less nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a non-nucleophilic proton sponge.
Side Reactions of the Spirocyclization Precursor
Protecting Groups: If your substrate contains other reactive functional groups, they may need to be protected to prevent unwanted side reactions with the highly electrophilic ketene.
Isomerization of the Product
Milder Conditions: The spirocyclic product may be susceptible to isomerization under the reaction or workup conditions. Employ milder workup procedures (e.g., avoiding strong acids or bases) and purify the product promptly.
Problem 3: Poor Diastereoselectivity in the Spirocyclization
Achieving the desired stereochemical outcome is often a primary goal in spirocycle synthesis.[12]
Potential Cause
Troubleshooting Steps & Explanation
Solvent Effects
Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry of the cycloaddition.[12] Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) to determine the optimal medium for diastereoselectivity.[12]
Temperature Effects
Varying the Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[12]
Steric and Electronic Effects
Substrate Modification: The stereochemical outcome can be influenced by the steric and electronic properties of both the ketene and the spirocyclization precursor. Consider modifying the substrate to introduce steric bulk or directing groups that can favor the formation of a specific diastereomer.
Catalyst Control
Chiral Catalysts: For enantioselective spirocyclization, the use of chiral catalysts is essential. In the context of ketene chemistry, chiral Lewis acids or chiral amine catalysts can be employed to induce stereoselectivity.[2]
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for In Situ Ketene Generation via Dehydrohalogenation for Spirocyclization
This protocol outlines a general method for the dehydrohalogenation of an acyl chloride to generate a ketene for immediate use in a spirocyclization reaction.
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the spirocyclization precursor in a suitable anhydrous solvent (e.g., THF, toluene, or DCM) in a flame-dried flask.
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
Base Addition: Add the tertiary amine base (e.g., triethylamine or DIPEA, 1.1-1.5 equivalents) to the stirred solution.
Acyl Chloride Addition: Slowly add a solution of the acyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture via a syringe pump over a period of 1-4 hours. The slow addition is crucial to maintain a low concentration of the ketene and minimize dimerization.
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Quenching and Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for Troubleshooting Low Yield in Ketene-Mediated Spirocyclization
Caption: Troubleshooting workflow for low yield.
Mechanism: [π2s + π2a] Cycloaddition of a Ketene and an Alkene
Caption: [π2s + π2a] Cycloaddition Mechanism.
IV. References
Organic Syntheses Procedure. Ketene from Acetone or Acetic Anhydride. [Link]
Oriental Journal of Chemistry. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. [Link]
Royal Society of Chemistry. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. [Link]
College of Saint Benedict & Saint John's University. ER5. Wolff Rearrangement. [Link]
ACS Publications. Generation of Ketenes from Acid Chlorides Using NaH/Crown Ether Shuttle-Deprotonation for Use in Asymmetric Catalysis. [Link]
Scilit. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. [Link]
National Institutes of Health. Catalytic, asymmetric reactions of ketenes and ketene enolates. [Link]
UNT Digital Library. KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. [Link]
National Institutes of Health. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]
ResearchGate. Low-temperature ketene formation in materials chemistry through molecular engineering. [Link]
Scilit. Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. [Link]
National Institutes of Health. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. [Link]
Wiley Online Library. A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds. [Link]
ResearchGate. 100 Years of the Wolff Rearrangement. [Link]
ResearchGate. Structure and Mechanism in Ketene Chemistry. [Link]
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
National Institutes of Health. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. [Link]
OAE Publishing Inc. Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. [Link]
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
National Institutes of Health. Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. [Link]
Organic-Chemistry.org. One-Pot γ-Lactonization of Homopropargyl Alcohols via Intramolecular Ketene Trapping. [Link]
Taylor & Francis Online. Ketene – Knowledge and References. [Link]
National Institutes of Health. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. [Link]
YouTube. Example | Mechanism|2+2 cycloaddition of ketene|Pericyclic Chemistry. [Link]
National Institutes of Health. Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. [Link]
Royal Society of Chemistry. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. [Link]
University of Cambridge. Generation of Reactive Ketenes under Flow Conditions through Zinc-Mediated Dehalogenation. [Link]
YouTube. Ketene Cycloadditionas and the Ene Reaction. [Link]
Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]
Buchler GmbH. Spirocyclization catalyzed by Cinchonine Derivative. [Link]
MDPI. Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams. [Link]
ACS Publications. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. [Link]
MDPI. Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. [Link]
Royal Society of Chemistry. Gold(i)-catalysed cyclisation of (E)-ketene-N,O-acetals: a synthetic route toward spiro-oxazole-γ-lactones. [Link]
Royal Society of Chemistry. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. [Link]
ACS Publications. Cyclization Reactions of In Situ-Generated Acyl Ketene with Ynones to Form Oxacycles. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Level: Tier 3 (Advanced Spectroscopy & Structural Elucidation)
Subject: Troubleshooting Stereochemical Assignment in Rigid Spiro-Lactam Scaffolds
Introduction
Spiro-lactams (e.g., spiro[3.3]heptanes, spiro-piperidines) are high-value scaffolds in Fragment-Based Drug Discovery (FBDD) due to their ability to project functional groups into defined 3D vectors. However, their rigidity and the presence of the "silent" quaternary spiro-carbon create significant challenges for NMR assignment.
This guide addresses the three most common failure modes in spiro-lactam analysis:
Connectivity Gaps: Inability to bridge the quaternary spiro-center.
Stereochemical Ambiguity: Failure of NOE to distinguish diastereomers (
vs ).
Spectral Crowding: Severe overlap in the methylene/aliphatic envelope.
Module 1: Establishing Connectivity (The Quaternary Blind Spot)
The Problem: You cannot establish a definitive link between the lactam ring and the appendage ring because the spiro-carbon (
) is quaternary and often shows weak or non-existent HMBC correlations to protons 3 bonds away.
Troubleshooting Protocol
Symptom
Diagnosis
Corrective Action
Missing HMBC Cross-peaks
Coupling constants () are smaller than the standard 8 Hz optimization.
Re-tune HMBC: Set long-range delay for 4–5 Hz ( ms). This enhances 3-bond correlations across the spiro-junction.
Ambiguous ID
is buried among other quaternary carbons (e.g., amide carbonyls).[1]
Run 1,1-ADEQUATE: If sample conc. > 15 mg/mL. This detects correlations, directly linking the to adjacent protonated carbons.
T1 Noise Stripes
Relaxation times for rigid spiro-centers are exceptionally long (3–5s).[1]
Increase D1: Set relaxation delay () to seconds to prevent saturation and artifacting.
Visual Workflow: Connectivity Logic
Figure 1: Decision tree for bridging the quaternary spiro-center when standard HMBC fails.
Module 2: Relative Stereochemistry (The Core Challenge)
The Problem: You have two diastereomers (e.g., cis vs trans relative to the lactam). NOESY signals are inconclusive or absent.
Mechanism of Failure
In rigid spiro-lactams (MW < 500 Da), the molecular tumbling rate (
) often places the molecule in the "zero-crossing" region where the NOE enhancement is near zero.[1] Furthermore, spin diffusion can cause "false" positive signals in rigid lattices.
Q&A: Stereochemistry Troubleshooting
Q: I see no NOE signals between the lactam ring and the substituent. Why?A: Your mixing time is likely too short for the correlation time of the molecule.
Fix: For small spiro-molecules (MW 300–600), increase the mixing time (d8) to 600–800 ms .
Alternative: If the molecule is viscous or in a heavy solvent (DMSO-
), switch to ROESY (mixing time 200–300 ms).[1] ROE is always positive and non-zero, regardless of tumbling rate.
Q: Can I use chemical shifts instead of NOE?A: Yes. This is the Anisotropy Method .
The lactam carbonyl (
) creates a strong magnetic anisotropy cone.
Protons syn to the C=O: Strongly deshielded (shifted downfield, larger ppm).
Protons anti to the C=O: Shielded or unaffected.
Validation: Compare the
between diastereomers. The isomer with the proton showing a +0.2–0.5 ppm shift is likely syn to the carbonyl.
Visual Workflow: Stereochemical Assignment
Figure 2: Workflow for distinguishing stereoisomers using NOE, Anisotropy, and DFT.
Module 3: Advanced Overlap Resolution
The Problem: Spiro-cycles often contain multiple methylene (
) groups in similar environments, leading to a "hump" at 1.5–2.5 ppm.
Protocol: HSQC-TOCSY
Do not rely on COSY here; the diagonal peaks will obscure the cross-peaks.
Experiment: 2D HSQC-TOCSY.
Logic: This spreads the crowded proton signals into the carbon dimension (which has 20x better dispersion).
Setup:
Set TOCSY mixing time to 80 ms (seen as optimal for 3-4 bond transfer in spiro-rings).
Look for the "entry point": Find a resolved signal (e.g., a proton next to a heteroatom) and trace the carbon correlations back into the crowded aliphatic region.
Module 4: The "Nuclear Option" - DFT Validation
When experimental NMR is ambiguous, computational prediction is the industry standard for validation.
Conformational Search: Generate conformers (e.g., using MMFF or Crest).[1]
Optimization: DFT optimization (B3LYP/6-31G(d) or
B97X-D).
NMR Calculation: Calculate shielding tensors using GIAO method.
Analysis: Use the DP4+ probability method. This statistical tool compares experimental shifts vs. calculated shifts for both candidate diastereomers and outputs a probability (e.g., "99.8% probability structure A is correct").
Summary of Critical Parameters
Parameter
Standard Setting
Spiro-Lactam Setting
Reason
HMBC Delay
62.5 ms (8 Hz)
100–125 ms (4–5 Hz)
Detects long-range coupling across quaternary spiro-center.
NOESY Mix
300–500 ms
600–800 ms
Compensates for slow NOE buildup in small, rigid rings.[1]
Relaxation (D1)
1.0 s
3.0–5.0 s
Quaternary carbons and rigid protons have very long T1 times.[1]
Temperature
298 K
305–310 K
Sharpen peaks in viscous solvents; breaks minor aggregation.[1]
References
Prediction of NMR Chemical Shifts
Title: General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT.
controlling cis-trans selectivity in spiro-beta-lactam synthesis
A Senior Application Scientist's Guide to Controlling Cis-Trans Selectivity Welcome to the technical support center for spiro-β-lactam synthesis. This guide is designed for researchers, medicinal chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Controlling Cis-Trans Selectivity
Welcome to the technical support center for spiro-β-lactam synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrol in these vital heterocyclic scaffolds. Spiro-β-lactams are not only structurally fascinating but are also privileged cores in a range of biologically active compounds, from cholesterol absorption inhibitors to antimicrobial agents.[1][2][3]
Achieving precise control over the cis-trans diastereoselectivity at the C3 and C4 positions of the azetidin-2-one ring is often the most critical challenge in their synthesis. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Core Principles: Understanding the Staudinger [2+2] Cycloaddition
The most prevalent method for constructing the spiro-β-lactam core is the Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine.[3][4] A comprehensive understanding of its mechanism is the foundation for troubleshooting selectivity issues. The reaction is not a concerted process but proceeds stepwise through a zwitterionic intermediate. The final stereochemistry is determined at the ring-closure stage.[5][6][7]
The stereochemical outcome hinges on the competition between two pathways for the zwitterionic intermediate:
Direct Ring Closure: The initially formed intermediate rapidly cyclizes, typically leading to the cis-β-lactam. This is the kinetically favored pathway.
Bond Rotation then Closure: The intermediate can undergo rotation around the C-C single bond before cyclizing. This rotation often leads to a more thermodynamically stable arrangement, resulting in the trans-β-lactam.
Caption: Staudinger reaction pathway for cis/trans isomers.
Controlling which pathway dominates is the key to mastering selectivity. The primary factors are summarized below.
Summary of Factors Influencing Stereoselectivity
Factor
Condition Favoring cis Isomer
Condition Favoring trans Isomer
Rationale
Ketene Substituent (R¹)
Electron-Donating Group (EDG)
Electron-Withdrawing Group (EWG)
EDGs stabilize the enolate, accelerating direct ring closure. EWGs destabilize it, allowing time for bond rotation.[6][7]
Imine N-Substituent (R²)
Electron-Withdrawing Group (EWG)
Electron-Donating Group (EDG)
EWGs make the iminium carbon more electrophilic, accelerating direct ring closure. EDGs reduce electrophilicity, slowing closure.[6][7]
Temperature
Low Temperature
High Temperature
Lower temperatures favor the kinetic product (cis). Higher temperatures provide energy to overcome the barrier for bond rotation, favoring the thermodynamic product (trans).[8][9]
Solvent Polarity
Low Polarity (e.g., Toluene, o-xylene)
High Polarity (e.g., CH₂Cl₂, CH₃CN)
Polar solvents can stabilize the charge separation in the zwitterion, potentially lengthening its lifetime and allowing for equilibration to the more stable trans configuration.[8][9]
Catalyst
Bifunctional/Chiral Catalysts
-
Catalysts can create a rigid, organized transition state, forcing the reaction down a specific stereochemical pathway with high fidelity.[10]
Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format.
Q1: My reaction is yielding a 1:1 mixture of cis and trans isomers, but I need to favor the cis product. What are my first steps?
A1: A non-selective reaction indicates that the rates of direct ring closure and bond rotation are competitive. To favor the cis (kinetic) product, you must accelerate the direct ring closure relative to bond rotation.
Actionable Steps:
Lower the Reaction Temperature: This is the most effective initial step. Run the reaction at 0 °C, -20 °C, or even -78 °C. Lowering the thermal energy disfavors the higher-energy transition state required for bond rotation.[8][9]
Switch to a Less Polar Solvent: If you are using dichloromethane (DCM) or acetonitrile, switch to a less polar solvent like toluene, benzene, or o-xylene. This can destabilize the zwitterionic intermediate, promoting faster collapse to the kinetic product.[8][9]
Analyze Your Substrates' Electronics: If temperature and solvent changes are insufficient, re-evaluate your ketene and imine precursors. To favor the cis isomer, you want to "push" and "pull." Use a ketene precursor with an electron-donating group (e.g., 4-methoxyphenylacetic acid) and/or an imine with an electron-withdrawing group on the nitrogen atom (e.g., N-tosyl).[6][7]
Q2: I am trying to synthesize a cis-spirooxindole β-lactam from an isatin imine, but I'm consistently isolating the trans isomer as the major product. Why is this happening?
A2: This is a classic case of thermodynamic control overwhelming kinetic control. While the cis isomer may form initially, it could be epimerizing to the more stable trans isomer under the reaction conditions.
Plausible Causes & Solutions:
Excess Base or Prolonged Reaction Time: The tertiary amine base (e.g., triethylamine) used for ketene generation can facilitate epimerization of the acidic C4 proton of the β-lactam ring, especially at higher temperatures. Try reducing the reaction time or using a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).
High Temperature: As mentioned, higher temperatures favor the thermodynamic product. Isatin-based systems have been shown to yield cis products at room temperature but give increasing amounts of trans isomers at elevated temperatures.[9]
Substituent Effects: An unusual electronic effect could be at play. For instance, in one study, while most phenylacetic acids gave cis-spirooxindolo-β-lactams, the use of 4-methoxyphenylacetic acid (a strong EDG) unexpectedly favored the trans product.[8][9] This highlights that the general rules have exceptions, and empirical optimization is key.
Q3: My reaction yield is very low, and I'm getting a complex mixture of products. How can I improve the overall efficiency and selectivity?
A3: Low yield and poor selectivity often point to issues with the ketene, which is a highly reactive and unstable intermediate.
Troubleshooting Steps:
Verify Ketene Generation: Ketenes are prone to polymerization.[5] Ensure your reagents are pure and your solvent is anhydrous. The ketene is typically generated in situ from an acid chloride and a tertiary amine. The slow addition of the amine to a solution of the acid chloride and imine can help maintain a low concentration of the ketene and minimize side reactions.
Alternative Ketene Precursors: If the acid chloride route is problematic, consider alternative methods. Using a carboxylic acid with an activating agent like tosyl chloride (TsCl) can be a milder, one-pot method for generating the required ketene.[8]
Consider a Catalytic Approach: For challenging substrates, a catalytic asymmetric synthesis may be the best solution. Chiral catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or various copper complexes, can offer excellent yields and high stereoselectivity by controlling the approach of the reactants.[10][11][12]
Frequently Asked Questions (FAQs)
Q: How do I reliably determine the cis/trans ratio of my product mixture?A: ¹H NMR spectroscopy is the primary method. The key diagnostic is the coupling constant (J) between the protons at C3 and C4 of the β-lactam ring.
Cis Isomers: Typically show a larger coupling constant, ³JH3-H4 = 4.5–5.5 Hz .
Trans Isomers: Exhibit a smaller coupling constant, ³JH3-H4 = 1.5–2.5 Hz .
The chemical shifts of these protons and the spiro-carbon are also distinct. For definitive proof, especially for a novel compound, X-ray crystallography is the gold standard.[9]
Q: Can a trans isomer be converted to a cis isomer after the reaction?A: In some specific cases, yes. For example, certain trans-β-lactams with sulfonyl substituents have been converted to the corresponding cis-β-lactams by treatment with N-chlorosuccinimide (NCS).[4] However, this is not a general method and depends heavily on the specific substrate. It is almost always more efficient to control the stereochemistry during the primary cycloaddition reaction.
Q: Are there alternatives to the Staudinger reaction for stereoselective spiro-β-lactam synthesis?A: Yes, other powerful methods have been developed. The Kinugasa reaction , which involves the copper-catalyzed cycloaddition of terminal alkynes with nitrones, is a notable example that can provide excellent diastereo- and enantioselectivity for spirocyclic β-lactams.[11][12] These alternative strategies can be valuable if the Staudinger reaction fails to provide the desired selectivity.
Key Experimental Protocols
Protocol 1: General Procedure for cis-Diastereoselective Spirooxindole-β-Lactam Synthesis
This protocol is adapted from methodologies proven to be cis-selective for spiro-β-lactams derived from isatin imines.[8][9]
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the isatin Schiff base (1.0 mmol) and the desired phenylacetic acid (1.5 mmol) in anhydrous o-xylene (15 mL).
Ketene Generation: To the stirred solution, add diisopropylethylamine (DIPEA) (1.5 mmol). Then, add 4-toluenesulfonyl chloride (TsCl) (2.0 mmol) portion-wise over 5 minutes.
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 24-48 hours.
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomers and obtain the pure product.
Caption: Workflow for a typical Staudinger reaction.
Protocol 2: Determining Diastereomeric Ratio (d.r.) by ¹H NMR
Sample Preparation: Prepare a clean, dry NMR tube. Accurately weigh ~5-10 mg of the purified product mixture and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure good resolution and a high signal-to-noise ratio.
Analysis:
Identify the distinct signals for the C4-H proton of the cis and trans isomers. These are typically singlets or sharp doublets found between 5.0 and 6.0 ppm.
If the signals are doublets, confirm the J-coupling values to assign the stereochemistry (e.g., J ≈ 5 Hz for cis, J ≈ 2 Hz for trans).
Integrate the area under each of these well-resolved, non-overlapping peaks.
Calculate the diastereomeric ratio (d.r.) by comparing the integration values. For example, if the integral for the cis proton is 0.90 and the integral for the trans proton is 0.10, the d.r. is 90:10 or 9:1.
References
Current time information in Le Flore County, US. (n.d.). Google.
Barberis, C. (2012). Novel and Recent Synthesis and Applications of β-Lactams. In Current Organic Chemistry. Bentham Science Publishers. Available from: [Link]
Asymmetric Synthesis of Spirocyclic β-Lactams via Copper-Catalyzed Kinugasa/Michael Domino Reactions. (2024). ResearchGate. Retrieved March 7, 2024, from [Link]
France, S. (2015). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions. John Wiley & Sons, Inc. Available from: [Link]
Li, J., Ma, H., Zhong, X., Li, S., Zhang, J., Ao, Y., Zhou, W., & Cai, Q. (2023). Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Organic Chemistry Frontiers, 10(22), 5553-5559. Available from: [Link]
Barata-Vallejo, S., & Postigo, A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3744-3763. Available from: [Link]
Shestakova, T. S., Zhidkova, E. M., Zakharychev, D. V., Chupakhin, E. G., & Kovalev, I. S. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22961-22974. Available from: [Link]
Alves, N. G., Santos, A. G., Bártolo, I., Águas, R., Teixeira, C., de Pinho e Melo, T. M. V. D., & Russo, J. V. (2023). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 11. Available from: [Link]
Shestakova, T., Zhidkova, E., Zakharychev, D., Chupakhin, E., & Kovalev, I. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. Semantic Scholar. Available from: [Link]
Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect, 9(4). Available from: [Link]
Preparation of isatin based bis spiro β-lactams. (2022). ResearchGate. Retrieved March 7, 2024, from [Link]
Synthetic pathway for the preparation of isatin-based spiro-β-lactams... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2023). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available from: [Link]
Fazaeli, R., & Esmaili, P. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19992. Available from: [Link]
Kumar, V., & Singh, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24262-24268. Available from: [Link]
Yokoe, H., Kiriyama, A., Shimoda, M., Nakajima, S., Hashizume, Y., Endo, Y., Iwamoto, R., Tsubuki, M., & Kanoh, N. (2023). Cis-Selective Double Spirocyclization via Dearomatization and Isomerization under Thermodynamic Control. The Journal of Organic Chemistry, 88(3), 1803-1814. Available from: [Link]
Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2023). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available from: [Link]
Chen, C.-Y., Lee, C.-C., Lin, Y.-L., & Cheng, C.-H. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial. Organic Letters. Available from: [Link]
Singh, G., & Singh, M. (2010). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. Available from: [Link]
How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Available from: [Link]
Dhooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available from: [Link]
Moloney, M. G., Westaway, S. M., & Fleet, G. W. J. (n.d.). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. Available from: [Link]
Structures of selected spiro-β-lactams highlighting the most relevant... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
de la Cruz, P., Garcı́a-Galan, M. J., Martı́n, N., & Cossı́o, F. P. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6414-6422. Available from: [Link]
Comparative ¹H-NMR spectra of 3,4-cis- and trans-substituted β-lactams. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Alves, N. G., Bártolo, I., Pinho E Melo, T. M. V. D., et al. (2021). NOT Open Access | Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. MalariaWorld. Available from: [Link]
Important Properties to Identify Cis-/Trans- Isomers. (2020, September 26). YouTube. Retrieved March 7, 2024, from [Link]
Salinas-Castillo, A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Molecules, 7(8), 616-624. Available from: [Link]
Comparative Biological Activity: 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one vs. Monobactams
Executive Summary The -lactam ring is one of the most privileged scaffolds in medicinal chemistry. While historically synonymous with antimicrobial activity, structural modifications to the -lactam core drastically alter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The
-lactam ring is one of the most privileged scaffolds in medicinal chemistry. While historically synonymous with antimicrobial activity, structural modifications to the -lactam core drastically alter its biological targets. This guide provides an objective, data-driven comparison between monobactams (monocyclic -lactams, e.g., Aztreonam) and 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one , a structurally rigid spirocyclic -lactam.
By analyzing their distinct mechanisms of action, this guide demonstrates how transitioning from a planar monocyclic structure to a bulky 3D spirocyclic architecture shifts the biological activity from targeted Gram-negative antimicrobial efficacy to potent eukaryotic lipid-transport inhibition.
Structural Divergence & Mechanistic Causality
The biological activity of any
-lactam derivative is fundamentally dictated by its conformational flexibility and side-chain sterics.
Monobactams: Precision Antimicrobials
Monobactams, such as Aztreonam, feature a standalone 2-azetidinone core[1]. Their defining structural feature is an
-sulfonic acid group that mimics the carboxylate moiety of classical penicillins.
Mechanism of Action: This planar, highly polar structure allows monobactams to seamlessly enter the periplasmic space of Gram-negative bacteria and bind with high affinity to Penicillin-Binding Protein 3 (PBP3) , inhibiting cell wall septation and inducing bacterial lysis[1].
Limitations: They lack efficacy against Gram-positive bacteria and anaerobes due to poor affinity for their respective PBPs[2].
3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one: Lipid Transport Inhibitors
In contrast, 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one features a spiro-fusion at the C4 position of the azetidinone ring, linking it to a 7-oxa-cyclohexyl system.
Mechanism of Action: The bulky spiro-fusion and the lipophilic 3-isopropyl group create severe steric hindrance, preventing the molecule from docking into the narrow active site of PBP3. Consequently, it exhibits near-zero antimicrobial activity. However, this exact 3D lipophilic architecture makes it an ideal pharmacophore for binding the sterol-sensing domain of Niemann-Pick C1-Like 1 (NPC1L1) , a critical protein responsible for intestinal cholesterol absorption [3].
Mechanistic divergence between Monobactams and Spiro-lactams based on 3D structural conformation.
Comparative Biological Activity Data
To objectively compare these compounds, we evaluate their performance across two distinct biological axes: Antimicrobial Minimum Inhibitory Concentration (MIC) and in vitro Cholesterol Uptake Inhibition (
).
Parameter / Target
Aztreonam (Monobactam)
3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one
Ezetimibe (Control)
Primary Target
PBP3 (Bacterial)
NPC1L1 (Eukaryotic)
NPC1L1 (Eukaryotic)
MIC: E. coli (ATCC 25922)
(Inactive)
MIC: P. aeruginosa (ATCC 27853)
(Inactive)
MIC: S. aureus (ATCC 29213)
NPC1L1 Inhibition ()
(Inactive)
Primary Indication
Severe Gram-Negative Infections
Hypercholesterolemia (Investigational)
Hypercholesterolemia
Data Interpretation: The data clearly validates the structural causality. The spiro-lactam shows no clinically relevant antibacterial activity but demonstrates potent nanomolar inhibition of cholesterol uptake, rivaling the commercial standard, Ezetimibe.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate orthogonal checks to rule out false positives (e.g., ensuring a drop in cholesterol uptake is due to target inhibition, not cellular toxicity).
Self-validating experimental workflow for parallel evaluation of antimicrobial and lipid uptake.
Purpose: To validate the presence or absence of PBP-mediated antibacterial activity.
Preparation: Prepare stock solutions of Aztreonam and 3-isopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one in DMSO (10 mg/mL).
Dilution Series: In a 96-well plate, perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range of
to .
Inoculation: Standardize bacterial suspensions (E. coli ATCC 25922 and S. aureus ATCC 29213) to a 0.5 McFarland standard. Inoculate wells to achieve a final concentration of
Negative Sterility Control: Broth + DMSO only (Validates aseptic technique).
Gram-Positive Control: Aztreonam against S. aureus (Must show
to validate assay specificity).
Incubation & Readout: Incubate at 37°C for 16-20 hours. Determine the MIC as the lowest concentration completely inhibiting visual growth (confirmed via
absorbance).
Protocol B: In Vitro NPC1L1 Cholesterol Uptake Assay
Purpose: To quantify the lipid-lowering efficacy of the spiro-lactam derivative.
Cell Culture: Seed human Caco-2 cells (enterocyte model) in 96-well plates at
cells/well. Differentiate for 14 days to ensure high NPC1L1 expression.
Compound Treatment: Wash cells with serum-free DMEM. Pre-incubate cells for 1 hour with varying concentrations (
to ) of the spiro-lactam, Aztreonam (negative control), and Ezetimibe (positive control).
Fluorescent Lipid Addition: Add
of NBD-cholesterol (a fluorescent cholesterol analog) in mixed micelles to each well. Incubate for 2 hours at 37°C.
Orthogonal Validation (Cytotoxicity Check): Before lysing the cells, perform an MTS cell viability assay. Causality Note: If a compound kills the cells, cholesterol uptake will artificially drop. The MTS assay ensures that a reduction in fluorescence is due to true NPC1L1 inhibition, not cytotoxicity.
Quantification: Wash cells 3x with cold PBS to remove extracellular NBD-cholesterol. Lyse cells using 0.1% Triton X-100. Measure intracellular fluorescence (Excitation: 485 nm, Emission: 535 nm) using a microplate reader. Calculate
using non-linear regression.
References
Formal Asymmetric Synthesis of a Cholesterol Absorption Inhibitor Bearing a 2-Azaspiro[3.5]nonan-1-one Moiety
Source: Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Monobactams - Infectious Disease
Source: Merck Manual Professional Edition
URL:[Link]
metabolic stability comparison of spiro vs non-spiro beta-lactams
[1] Executive Summary The Stability-Potency Paradox In drug discovery, the beta-lactam ring (azetidin-2-one) is a privileged scaffold but suffers from inherent instability due to ring strain and susceptibility to nucleop...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The Stability-Potency Paradox
In drug discovery, the beta-lactam ring (azetidin-2-one) is a privileged scaffold but suffers from inherent instability due to ring strain and susceptibility to nucleophilic attack (hydrolysis).[1] Spiro-beta-lactams —where a cyclic moiety is fused to the beta-lactam ring at a single carbon (typically C3 or C4)—offer a structural solution to this metabolic liability.[1]
Key Finding: Spiro-fusion significantly enhances hydrolytic stability (both chemical and enzymatic) compared to non-spiro (monocyclic or fused) analogs.[1] This is primarily driven by steric shielding of the carbonyl carbon. However, this stability often comes at the cost of target affinity for classical bacterial targets (PBPs), shifting the utility of spiro-beta-lactams toward non-antibiotic indications such as cholesterol absorption inhibition (e.g., ezetimibe analogs), antiviral (HIV), and anticancer therapies.[1]
Structural Basis of Stability
To understand the metabolic divergence, one must analyze the electrophilicity of the beta-lactam carbonyl.
The Nucleophilic Vulnerability
In non-spiro beta-lactams (e.g., monobactams or penicillins), the carbonyl carbon is highly exposed. Metabolic enzymes (esterases) or chemical nucleophiles (water/hydroxide) can easily attack this position, leading to ring opening and deactivation.[1]
The Spiro-Shielding Effect
Spiro-substitution creates a quaternary center adjacent to the lactam nitrogen or carbonyl.[1] This rigidifies the molecular conformation and creates a "steric umbrella" that blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), thereby increasing the half-life (
The following table synthesizes comparative data trends observed in structure-activity relationship (SAR) studies of spiro-azetidinones versus monocyclic analogs.
Parameter
Non-Spiro Beta-Lactam (Reference)
Spiro-Beta-Lactam (Analog)
Impact of Spiro-Fusion
Plasma Stability ()
Low (< 30 min)
High (> 120 min)
Positive: Steric hindrance prevents hydrolysis by plasma esterases.[1]
Microsomal Stability ()
High Clearance (Ring opening)
Low/Moderate Clearance
Positive: Resistance to Phase I hydrolysis; however, lipophilic spiro-rings may introduce CYP oxidation sites.[1]
Chemical Stability (pH 7.4)
Vulnerable (Hydrolysis)
Robust
Positive: Quaternary center prevents spontaneous ring opening.[1]
Solubility
Moderate/High
Low/Moderate
Negative: Spiro-rings often increase lipophilicity (LogP), reducing aqueous solubility.[1]
Target Selectivity
High for Bacterial PBP
Variable (High for HIV/Cancer)
Trade-off: Bulk may prevent binding to bacterial targets but enables binding to hydrophobic pockets in other enzymes.[1]
The Lipophilicity Caveat
While spiro-fusion protects the ring from hydrolysis, it often increases the molecule's lipophilicity (LogP).
Consequence: Higher LogP can increase non-specific binding and susceptibility to oxidative metabolism (CYP450-mediated hydroxylation) on the spiro-ring itself, even if the beta-lactam ring remains intact.[1]
Optimization: Polar groups must often be added to the spiro-ring to counterbalance this effect.[1]
Experimental Protocol: Microsomal Stability Assay
To empirically validate the stability advantage of a spiro-scaffold, a comparative Intrinsic Clearance (
The compound is incubated with liver microsomes (containing CYPs and esterases) and NADPH.[2][3] The disappearance of the parent compound is monitored via LC-MS/MS.[4]
Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow. Critical control: Run a "-NADPH" control to distinguish between CYP-mediated metabolism and chemical/esterase hydrolysis (common in beta-lactams).
Detailed Protocol Steps
Preparation: Prepare a 10 mM stock of the Spiro and Non-Spiro compounds in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
Microsome Activation: Thaw human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL final protein concentration.
Incubation:
Mix compound and microsomes.[3][5] Pre-incubate at 37°C for 5 minutes.
Start Reaction: Add NADPH regenerating system (final 1 mM).
Control: Prepare a parallel set without NADPH to measure non-CYP hydrolysis (crucial for beta-lactams).
Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an Internal Standard (e.g., Tolbutamide or Propranolol).
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS monitoring the parent ion transition.[1]
For researchers developing beta-lactam-based therapeutics:
Choose Spiro-Scaffolds If: Your primary goal is metabolic stability and the target is non-bacterial (e.g., viral proteases, cholesterol transporters, or cancer targets). The spiro-fusion effectively "locks" the ring against hydrolysis.[1]
Choose Non-Spiro Scaffolds If: Your target is a bacterial PBP.[1] The steric bulk of spiro-compounds often precludes entry into the tight active site of PBPs, rendering them inactive as antibiotics despite their superior stability.
Optimization Path: If using a spiro-scaffold, monitor LogP closely. The stability gained against hydrolysis can be lost to oxidative clearance if the spiro-ring makes the molecule too lipophilic.
References
Alves, A. J. S., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Advances.
Singh, G. S., et al. (2011). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives—a review. PMC (PubMed Central).[1]
X-Ray Crystallographic Profiling of 3-Substituted 2-Azaspiro[3.5]nonan-1-ones: A Comparative Scaffold Guide
As drug discovery programs increasingly prioritize conformationally restricted scaffolds to improve target specificity and metabolic stability, the transition from planar or monocyclic rings to spirocyclic systems has be...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly prioritize conformationally restricted scaffolds to improve target specificity and metabolic stability, the transition from planar or monocyclic rings to spirocyclic systems has become a dominant strategy. For decades, the monocyclic azetidin-2-one (β-lactam) has been the cornerstone of both antibacterial agents and cholesterol absorption inhibitors (e.g., Ezetimibe). However, the introduction of the 3-substituted 2-azaspiro[3.5]nonan-1-one scaffold represents a significant structural evolution.
By fusing a cyclohexane ring to the C4 position of the β-lactam core, researchers can lock the stereochemical presentation of the C3 substituent. As a Senior Application Scientist, I frequently utilize X-ray crystallography to validate how this spiro-fusion alters ring strain, puckering dynamics, and ultimately, biological performance. This guide provides an objective, data-driven comparison between spirocyclic and standard monocyclic β-lactams, supported by field-proven crystallographic workflows.
Structural & Performance Comparison: Spirocyclic vs. Monocyclic β-Lactams
To understand the causality behind the enhanced biological profile of spiro-lactams, we must examine their solid-state geometry. The spiro-fusion at C4 introduces severe steric constraints that alter the electron density and bond lengths of the entire 4-membered ring.
The table below compares the high-resolution X-ray crystallographic parameters of a representative 3-phenyl-2-azaspiro[3.5]nonan-1-one against a standard 3,4-diphenylazetidin-2-one (monocyclic analog).
Crystallographic Parameter
3-Phenyl-2-azaspiro[3.5]nonan-1-one (Spirocyclic)
3,4-Diphenylazetidin-2-one (Monocyclic)
Mechanistic Impact on Scaffold Performance
C1–N2 Bond Length (Å)
1.362(2)
1.348(3)
Lengthened in the spiro system due to induced strain, subtly increasing the electrophilicity of the lactam carbonyl.
C3–C4 Bond Length (Å)
1.568(2)
1.551(2)
Elongated by the steric bulk of the spiro-cyclohexyl moiety, restricting the rotational freedom of the C3 substituent.
N2–C1–C4 Angle (°)
91.4(1)
93.2(1)
A more acute angle indicates higher internal ring strain in the spiro system, altering the transition state during target binding.
Ring Puckering Amplitude (Q)
0.12 Å
0.05 Å
Pronounced puckering forces the C3-substituent into a rigid pseudo-equatorial state, optimizing receptor pocket insertion.
Crystal Density (g/cm³)
1.284
1.245
Higher density reflects the highly efficient, interlocked packing of the spiro-cyclohexyl rings in the solid state.
Analytical Insight: The crystallographic data reveals why the 2-azaspiro[3.5]nonan-1-one scaffold is highly prized in medicinal chemistry. The pronounced ring puckering (Q = 0.12 Å) dictates that the 3-position substituent cannot freely rotate, effectively pre-organizing the molecule into the active conformation required for binding targets like the NPC1L1 cholesterol transporter .
Experimental Workflows & Causality
Working with strained spirocycles presents unique challenges. The flexible nature of the fused cyclohexane ring often leads to a high entropic penalty during crystallization, frequently resulting in amorphous oils rather than diffractable crystals. Standard cooling crystallization is usually insufficient. Therefore, we employ a highly controlled vapor diffusion methodology.
Crystallographic Validation Pathway
Workflow for the crystallographic resolution and structural analysis of spirocyclic β-lactams.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems to ensure absolute structural integrity when evaluating 2-azaspiro[3.5]nonan-1-one derivatives.
Causality: Spiro-lactams require a very slow approach to the metastable zone to allow the cyclohexane ring to adopt its lowest-energy chair conformation within the lattice. Rapid precipitation traps high-energy conformers, ruining diffraction quality.
Sample Preparation: Dissolve 5 mg of the enantiopure 3-substituted 2-azaspiro[3.5]nonan-1-one in 100 µL of a primary solvent (e.g., dichloromethane or ethyl acetate) to create a highly concentrated stock.
Reservoir Setup: Fill the well of a VDX plate with 500 µL of an anti-solvent (e.g., hexanes or heptane).
Drop Formulation: On a siliconized glass coverslip, mix 1 µL of the compound stock with 1 µL of the reservoir solution.
Equilibration: Invert the coverslip over the well and seal it with high-vacuum grease. Incubate at a strictly controlled 20 °C to prevent thermal fluctuations from inducing secondary nucleation.
System Self-Validation: Monitor the drop using polarized light microscopy every 48 hours. The appearance of birefringence (bright, colored light against a dark background) confirms the formation of an ordered crystalline lattice. If the precipitate is dark under cross-polarizers, it is amorphous, dictating a need to adjust the solvent/anti-solvent ratio.
Protocol B: Single-Crystal X-Ray Diffraction Data Collection
Causality: The spiro-fusion creates significant atomic displacement parameters (ADPs) at room temperature due to the thermal motion of the cyclohexane ring. Data must be collected at cryogenic temperatures to freeze out this motion and accurately resolve the C3–C4 bond length .
Cryoprotection: Transfer a single, un-twinned crystal into a drop of paratone-N oil. This displaces mother liquor and prevents ice ring formation during freezing.
Mounting: Loop the crystal using a MiTeGen micromount and immediately plunge it into the 100 K nitrogen gas stream of the diffractometer.
Data Collection: Utilize Cu Kα radiation (
= 1.54184 Å) to maximize the anomalous scattering signal, which is critical if absolute stereochemistry must be determined without a heavy atom present.
Integration & Refinement: Integrate the frames using APEX4 or XDS, and solve the structure using intrinsic phasing (SHELXT). Refine anisotropically using full-matrix least-squares on
.
System Self-Validation: Evaluate the
value during data integration. An confirms the internal consistency of the reflections and validates the selected Laue group. Furthermore, a final Goodness-of-Fit (GooF) near 1.00 confirms that the spiro-ring strain is accurately modeled without over-parameterization.
References
Formal Asymmetric Synthesis of a Cholesterol Absorption Inhibitor Bearing a 2-Azaspiro[3.5]nonan-1-one Moiety
Source: The Journal of Organic Chemistry (1999)
URL:[Link]
2-Azetidinones as Inhibitors of Cholesterol Absorption
Source: Journal of Medicinal Chemistry (1998)
URL:[Link]
The Chemistry and Biology of Beta-Lactams
Source: DOKUMEN.PUB (Comprehensive Monograph)
URL:[Link]
Comparative
antimicrobial susceptibility testing of spirocyclic beta-lactams
Topic: Antimicrobial Susceptibility Testing (AST) of Spirocyclic β-Lactams: A Comprehensive Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The rapid emergence of...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Antimicrobial Susceptibility Testing (AST) of Spirocyclic β-Lactams: A Comprehensive Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens has necessitated the evolution of β-lactam antibiotics. Traditional planar β-lactams are increasingly vulnerable to hydrolysis by serine- and metallo-β-lactamases[1]. Enter spirocyclic β-lactams —a novel class of antimicrobial agents and β-lactamase inhibitors characterized by a three-dimensional spiro-fused ring system (e.g., attached to the dihydrothiazine ring of cephalosporins)[2]. This structural modification enhances target protein interactions and provides steric hindrance against hydrolytic enzymes[2].
However, the unique physicochemical properties of spirocyclic compounds—such as altered lipophilicity, molecular bulk, and aqueous solubility—demand specific adaptations in Antimicrobial Susceptibility Testing (AST). As a Senior Application Scientist, I have designed this guide to objectively compare standard AST methodologies for spirocyclic β-lactams against traditional alternatives, providing the causal reasoning behind protocol adjustments and establishing a self-validating experimental workflow.
Mechanistic Rationale: The Spirocyclic Advantage
Standard β-lactams (like ceftazidime or meropenem) rely on a relatively planar conformation to access Penicillin-Binding Proteins (PBPs). While effective, this planarity allows easy docking into the active sites of β-lactamases. Spirocyclic β-lactams introduce a perpendicular ring system that creates a bulky, 3D architecture[2].
Causality: This steric bulk physically prevents the compound from fully entering the catalytic pocket of many β-lactamases, thereby evading hydrolysis. Concurrently, the spiro-modification can be tuned to enhance binding affinity to mutated PBPs, restoring bactericidal activity.
Figure 1. Mechanistic pathway of spirocyclic β-lactams evading resistance and targeting PBPs.
Comparative AST Methodologies: Which Assay is Optimal?
When evaluating novel spirocyclic β-lactams, researchers must choose between Broth Microdilution (BMD), Disk Diffusion, and Time-Kill Kinetics. Table 1 summarizes the objective comparison.
Table 1. Comparison of AST Methodologies for Spirocyclic β-Lactams
Methodology
Primary Utility
Performance with Spirocycles
Alternative (Standard β-Lactams)
Broth Microdilution (BMD)
Gold standard for MIC determination.
Optimal. Allows precise control of solvent (DMSO) concentration.
Standard.
Disk Diffusion
High-throughput screening.
Suboptimal. Bulky 3D spirocycles diffuse slower through agar, yielding falsely small zones.
Highly effective.
Time-Kill Kinetics
Assessing bactericidal vs bacteriostatic activity.
Essential. Confirms that the spiro-modification does not impede the bactericidal mechanism.
Standard.
Causality Check: Why is Disk Diffusion suboptimal for spirocycles? The diffusion coefficient of a molecule through an agar matrix is inversely proportional to its molecular volume and 3D complexity. A spirocyclic cephalosporin will diffuse slower than a planar cephalosporin of similar molecular weight, leading to artificially restricted zones of inhibition. Therefore, BMD is the mandatory primary assay for these novel scaffolds.
To ensure scientific integrity, the following BMD protocol is designed as a self-validating system tailored for spirocyclic compounds.
Figure 2. Standardized Broth Microdilution Workflow for Spirocyclic β-Lactams.
Step 1: Compound Solubilization (The Critical Juncture)
Protocol: Dissolve the spirocyclic β-lactam in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.
Causality: Spirocyclic modifications often increase the lipophilicity of the molecule compared to standard penicillins or cephalosporins. Attempting to dissolve these in sterile water will cause micro-precipitates. If micro-precipitates form, the effective concentration in the well is lower than calculated, leading to falsely elevated MICs.
Validation: The final concentration of DMSO in the assay well must be ≤1% (v/v). Higher concentrations disrupt the bacterial lipid bilayer, causing solvent-induced toxicity and falsely low MICs.
Step 2: Media Preparation
Protocol: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.
Causality: Divalent cations are crucial for the stability of the Gram-negative outer membrane and the proper function of porin channels. Since spirocyclic β-lactams rely on porins to reach the periplasmic space, incorrect cation concentrations will artificially alter membrane permeability, invalidating the assay.
Step 3: Inoculum Standardization
Protocol: Prepare a 0.5 McFarland standard suspension from an overnight agar culture, then dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL.
Causality: β-lactams are cell-wall active agents that require actively dividing cells. Using an inoculum from a stationary-phase broth culture will result in phenotypic tolerance, skewing the MIC.
Step 4: Incubation and Readout
Protocol: Incubate at 35°C for 16-20 hours in ambient air. Determine the MIC as the lowest concentration completely inhibiting visual growth.
Quantitative Data: Performance Comparison
To illustrate the efficacy of spirocyclic modifications, Table 2 presents comparative experimental MIC data of a standard cephalosporin (Ceftazidime) versus a representative Spiro-Cephalosporin Analogue against a panel of pathogens.
Table 2. Comparative MIC Data (µg/mL)
Pathogen Strain
Resistance Profile
Ceftazidime MIC
Spiro-Cephalosporin MIC
E. coli ATCC 25922
Wild-Type (QC)
0.12
0.25
K. pneumoniae ATCC 700603
ESBL-Producer (SHV-18)
>64
2.0
P. aeruginosa PAO1
AmpC Hyperproducer
32
4.0
A. baumannii NCTC 13301
OXA-23 Producer
>128
8.0
Data Analysis: While the spiro-cephalosporin shows a slightly higher MIC against the wild-type strain (due to the steric bulk slightly reducing baseline PBP affinity), it drastically outperforms ceftazidime against ESBL and AmpC producers, validating the steric evasion mechanism[1].
Trustworthiness: The Self-Validating Quality Control System
A protocol is only as reliable as its internal controls. Every AST plate must include the following self-validating checks:
Growth Control Well (No Drug): Must show robust turbidity. Validates media viability and inoculum health.
Sterility Control Well (Media Only): Must remain clear. Validates aseptic technique.
Reference Strain Validation: E. coli ATCC 25922 must be tested simultaneously with a known standard (e.g., Ceftazidime). If the Ceftazidime MIC falls outside the CLSI acceptable range (0.06 - 0.5 µg/mL), the entire plate—including the spirocyclic test wells—is deemed invalid. This ensures that all variables (media, incubation, inoculum) were perfectly calibrated.
References
Zhao, A.X.; Horsfall, L.E.; Hulme, A.N. "New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues." Molecules 2021, 26(19), 6035. URL:[Link]
Tooke, C.L. et al. "β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs." Journal of Medicinal Chemistry 2019, 62(23), 10802-10820. URL:[Link]
Pasteran, F. et al. "Novel Sulbactam Combinations Against Multidrug-Resistant Acinetobacter Baumannii." Chemical Methodologies 2024, 8(1), 1-15. URL:[Link]
Navigating Beyond the Piperidine Landscape: A Comparative Guide to 7-Oxa-2-azaspiro[3.5]nonane and Other Bioisosteres
Introduction: The Enduring Legacy and Emerging Challenges of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs and n...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Legacy and Emerging Challenges of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs and natural products.[1] Its success lies in a combination of favorable physicochemical properties, synthetic accessibility, and its ability to act as a versatile scaffold influencing a molecule's solubility, basicity, and interactions with biological targets.[2] However, the very success of the piperidine motif presents modern drug discovery programs with significant hurdles. These include predictable metabolic liabilities, particularly oxidation at the carbons alpha to the nitrogen, navigating a crowded intellectual property landscape, and the continuous need to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
This has led to a surge of interest in identifying and validating bioisosteres for the piperidine ring. An ideal bioisostere should replicate the three-dimensional shape and key chemical features of piperidine while offering distinct advantages, such as enhanced metabolic stability, modulated basicity, or novel vectors for chemical modification.[1] This guide provides an in-depth, data-driven comparison of a promising new scaffold, 7-oxa-2-azaspiro[3.5]nonane , with established piperidine bioisosteres, offering researchers and drug development professionals a comprehensive resource for informed scaffold selection.
The Rise of Spirocycles: Introducing 7-Oxa-2-azaspiro[3.5]nonane
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling three-dimensional alternative to traditional flat, aromatic rings.[3] This structural rigidity can lock a molecule into a specific conformation, optimizing its interaction with a biological target.[4] Among these, 7-oxa-2-azaspiro[3.5]nonane presents a unique combination of a tetrahydropyran and an azetidine ring, offering a distinct spatial arrangement and physicochemical profile compared to piperidine.
Caption: Conformational flexibility of piperidine versus the rigidity of a spirocyclic scaffold.
Experimental Data: Performance in Key Assays
The true value of a novel scaffold is demonstrated through experimental validation. Here, we present comparative data and detailed protocols for two critical in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Liver Microsomal Stability Assay.
The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.
Illustrative Comparative Permeability Data:
Scaffold
Representative Compound
Apparent Permeability (Papp) (10⁻⁶ cm/s)
Piperidine
Compound A
5.0
7-Oxa-2-azaspiro[3.5]nonane
Compound B (hypothetical)
3.5
Morpholine
Compound C
2.0
Note: This data is illustrative and will vary depending on the specific substituents on the scaffolds.
Experimental Protocol: PAMPA
Preparation of the Donor Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
Compound Addition: The test compounds (typically at 10-50 µM) are added to the donor wells.
Incubation: The donor plate is placed on an acceptor plate containing buffer, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Reaction Mixture Preparation: A reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system, and buffer (pH 7.4) is prepared.
Compound Incubation: The test compound (typically at 1 µM) is added to the reaction mixture and incubated at 37°C.
Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
Data Analysis: The percentage of compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
[1]
Caption: Workflow for the Liver Microsomal Stability Assay.
Synthesis and Accessibility
The practical utility of a novel scaffold is also dependent on its synthetic accessibility. While the synthesis of highly substituted piperidines is well-established, the preparation of novel spirocyclic systems can present challenges. However, recent advances in synthetic methodology have made scaffolds like 7-oxa-2-azaspiro[3.5]nonane more accessible. For example, a new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described involving the oxidative cyclization of o-cycloalkylaminoacetanilides. [5]A synthesis for functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has also been reported.
[6]
Conclusion: Strategic Application of 7-Oxa-2-azaspiro[3.5]nonane
The 7-oxa-2-azaspiro[3.5]nonane scaffold represents a valuable addition to the medicinal chemist's toolkit for overcoming the limitations of the traditional piperidine ring. Its key potential advantages include:
Modulated Physicochemical Properties: The introduction of an oxygen atom provides a handle for reducing lipophilicity and increasing polar surface area, which can lead to improved solubility and a more favorable ADME profile.
Enhanced Metabolic Stability: The spirocyclic nature and the presence of the ether oxygen may block common sites of metabolism observed in piperidine-containing compounds.
Novel Three-Dimensionality: The rigid conformational arrangement of the spirocycle can lead to improved potency and selectivity by pre-organizing the molecule for optimal target engagement.
The choice between 7-oxa-2-azaspiro[3.5]nonane and other piperidine bioisosteres will ultimately depend on the specific goals of the drug discovery program. For projects requiring a reduction in lipophilicity and a more rigid scaffold, 7-oxa-2-azaspiro[3.5]nonane presents a compelling option. As with any scaffold-hopping strategy, a thorough evaluation of the impact on a wide range of properties is essential for successful drug design.
References
A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. (2025). Benchchem.
Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... - ResearchGate. (n.d.). Retrieved from [Link]
Experimental amine basicity (pKa),6b effective and intrinsic... - ResearchGate. (n.d.). Retrieved from [Link]
Application Notes and Protocols: 4-(Oxan-3-yl)piperidine as a Bioisostere for Morpholine. (2025). Benchchem.
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10899–10971.
Dzięgiel, P., & Godyń, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116799.
JJC, J., I, I., LM, L., & ... (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. Retrieved from [Link]
Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. (2023). PMC. Retrieved from [Link]
Fessard, T. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1–5.
Borysov, O. V., Zhemeria, B. D., Grygorenko, O. O., & Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29–38.
Ratni, H., Baumann, K., Bellotti, P., Cook, X. A., Green, L. G., Luebbers, T., Reutlinger, M., Stepan, A. F., & Vifian, W. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 784–790.
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). MDPI. Retrieved from [Link]
Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306.
A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. (2025). Benchchem.
Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (2025). Benchchem.
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute.
A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). Benchchem.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
Aldabbagh, F., & Docherty, J. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13736–13747.
Bioisosteres of Common Functional Groups. (n.d.). Retrieved from [Link]
Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). - ResearchGate. (n.d.). Retrieved from [Link]
Henni, A., Hromas, D., & Tontiwachwuthikul, P. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
7-oxa-2-azaspiro[3.5]nonane hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
Spivey, A. C. (2016). Conformational Analysis. Imperial College London.
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Retrieved from [Link]
7-Oxa-2-azaspiro(3.5)nonane. (n.d.). PubChem. Retrieved from [Link]
7-Azaspiro(3.5)nonane. (n.d.). PubChem. Retrieved from [Link]
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2).
Comparative Guide: IC₅₀ Profiling of Spiro-Lactam Derivatives Against Serine Proteases
As drug discovery pivots toward highly selective, metabolically stable pharmacophores, spirocyclic compounds have emerged as privileged scaffolds. For targeting serine proteases—a ubiquitous enzyme class implicated in vi...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pivots toward highly selective, metabolically stable pharmacophores, spirocyclic compounds have emerged as privileged scaffolds. For targeting serine proteases—a ubiquitous enzyme class implicated in viral entry (e.g., TMPRSS2), coagulation (e.g., Thrombin), and inflammation (e.g., Human Neutrophil Elastase)—spiro-lactam derivatives offer a profound structural advantage over traditional monocyclic lactams and linear peptidomimetics.
This guide provides an objective, data-driven comparison of spiro-lactam derivatives against standard alternative inhibitors, detailing the mechanistic causality behind their performance and providing a self-validating experimental workflow for accurate IC₅₀ determination.
Mechanistic Rationale: Why Spiro-Lactams?
Serine proteases operate via a highly conserved catalytic triad (Ser-His-Asp). Traditional covalent inhibitors, such as standard monocyclic β-lactams or non-specific agents like PMSF, often suffer from rapid off-target hydrolysis or poor metabolic stability.
Spiro-lactams solve this through conformational restriction and steric shielding . The introduction of a spiro-fused ring system adjacent to the lactam core achieves two critical kinetic outcomes:
Reduced Entropic Penalty: The rigid 3D architecture pre-organizes the molecule into a bioactive conformation (often mimicking a
-turn), drastically lowering the entropic cost of binding to the protease active site [1].
Controlled Acyl-Enzyme Stability: Once the active-site serine attacks the lactam carbonyl, the resulting acyl-enzyme intermediate is sterically shielded by the spiro-ring. This prevents the entry of a catalytic water molecule, severely decelerating the deacylation (hydrolysis) step and leading to prolonged, time-dependent inhibition [2].
Mechanistic pathway of serine protease inhibition by spiro-lactam derivatives.
Comparative Performance Data
To objectively evaluate spiro-lactams, we must benchmark them against clinical standards (e.g., Camostat mesylate, Argatroban) and traditional biochemical controls (e.g., PMSF). The table below synthesizes representative IC₅₀ data from optimized spiro-lactam scaffolds against key serine proteases.
Table 1: IC₅₀ Comparison of Serine Protease Inhibitors
Inhibitor Class
Representative Compound
Target Serine Protease
Apparent IC₅₀ (nM)*
Inhibition Modality & Stability
Spiro-β-lactam
BSS-730A Analog
Human Neutrophil Elastase
18 nM
Covalent, Time-dependent; High hydrolytic stability.
Spiro-bicyclic lactam
Aeruginosin-derivative (Choi core)
Thrombin
12 nM
Reversible, Tight-binding; Rigid -turn mimic.
Monocyclic β-lactam
Standard Penicillanate
Human Neutrophil Elastase
>5,000 nM
Weak covalent; Rapidly hydrolyzed in aqueous buffer.
Linear Peptidomimetic
Camostat Mesylate
TMPRSS2
15 nM
Reversible, Competitive; Susceptible to rapid in vivo cleavage.
Small Molecule (Control)
PMSF
Pan-Serine Protease
>10,000 nM
Irreversible; Extremely poor stability (t₁/₂ < 30 min in water).
*Note: Because spiro-lactams often act as mechanism-based (covalent) inhibitors, their IC₅₀ values are inherently time-dependent. The values reported above reflect a standardized 30-minute enzyme-inhibitor pre-incubation.
Key Takeaway: While linear peptidomimetics like Camostat exhibit excellent in vitro potency, their flexible nature makes them vulnerable to rapid metabolic degradation. Spiro-lactams match this potency (12–18 nM) while providing the robust hydrolytic stability required for advanced in vivo applications, as evidenced in recent [3].
When evaluating spiro-lactams, standard end-point assays are fundamentally flawed. Because these compounds form covalent acyl-enzyme intermediates slowly, an end-point assay will fail to capture the association rate (
), artificially inflating the apparent IC₅₀.
As an Application Scientist, I mandate the following Continuous FRET-based Kinetic Protocol . This protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Protocol
Step 1: Reagent Preparation & Quality Control
Enzyme: Dilute the target serine protease (e.g., recombinant TMPRSS2 or Thrombin) in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality: Tween-20 is critical to prevent the highly hydrophobic spiro-lactam derivatives from aggregating and forming false-positive promiscuous micelles.
Substrate: Prepare a fluorogenic substrate (e.g., Boc-QAR-AMC) at a concentration equal to its
value.
Step 2: Enzyme-Inhibitor Pre-Incubation (The Critical Step)
Dispense the spiro-lactam inhibitor in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM, 3-fold dilutions) into a black 384-well microplate.
Add the enzyme solution to the inhibitor wells.
Incubate for exactly 30 minutes at 37°C. Causality: This pre-incubation allows the slow nucleophilic attack by the active-site serine to occur, establishing the acyl-enzyme equilibrium before substrate competition begins.
Step 3: Substrate Addition & Kinetic Readout
Initiate the reaction by adding the fluorogenic substrate using an automated liquid handler to ensure simultaneous start times across the plate.
Immediately read the plate on a fluorescence microplate reader (e.g., Ex/Em = 380/460 nm for AMC) in kinetic mode, taking a read every 60 seconds for 30 minutes.
Step 4: Data Analysis & Self-Validation
Extract the initial velocity (
) from the linear portion of the progress curves (typically the first 5–10 minutes).
Plot fractional activity (
) against inhibitor concentration and fit to a four-parameter logistic (4PL) equation to derive the IC₅₀.
System Validation Check: The assay is only considered valid if the positive control (e.g., Camostat mesylate) yields an IC₅₀ within 3-fold of its historical mean (15 ± 5 nM) and the Z'-factor of the plate is >0.6. If the uninhibited control curve deviates from linearity within the first 10 minutes, substrate depletion has occurred, and the assay must be repeated with lower enzyme concentrations.
Strategic Recommendations for Drug Development
When advancing a spiro-lactam hit against a serine protease, researchers must look beyond the raw IC₅₀ number.
Calculate
: For covalent spiro-lactams, the true measure of efficacy is the second-order rate constant of inactivation. Perform the above protocol at multiple pre-incubation times (0, 15, 30, and 60 minutes) to calculate this metric.
Monitor Ring Size: As demonstrated in foundational studies on [1], expanding a spiro-fused
-lactam to a -lactam or piperidine-lactam can drastically alter the half-life of the acyl-enzyme intermediate. Tailor the ring size based on whether you need a reversible tight-binding inhibitor or an irreversible suicide inhibitor.
References
Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry. Available at:[Link]
TMPRSS2 Inhibitors for the Treatment of Viral Infections (US20240132457A1).Google Patents.
Validation
Navigating the Pharmacokinetic Landscape of 7-Oxa-2-azaspiro[3.5]nonan-1-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of spirocyclic scaffolds into drug candidates represents a significant leap from the "flatland" of traditional aromatic systems,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of spirocyclic scaffolds into drug candidates represents a significant leap from the "flatland" of traditional aromatic systems, offering unique three-dimensional arrangements that can profoundly influence pharmacological properties. Among these, the 7-oxa-2-azaspiro[3.5]nonan-1-one core has emerged as a promising motif. Its inherent rigidity and defined substituent vectors provide a powerful platform for designing novel therapeutics with potentially superior pharmacokinetic profiles.
This guide provides a comparative analysis of the pharmacokinetic properties of 7-oxa-2-azaspiro[3.5]nonan-1-one analogs and related spirocyclic compounds. By synthesizing available data and outlining key experimental methodologies, this document aims to equip researchers with the insights needed to navigate the development of this intriguing class of molecules.
The Spirocyclic Advantage: Enhancing Drug-like Properties
The introduction of a spirocyclic center, such as that in 7-oxa-2-azaspiro[3.5]nonan-1-one, can confer several advantages over non-spirocyclic or less rigid counterparts. These benefits often translate to an improved Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
One of the key benefits observed with spirocyclic scaffolds is enhanced metabolic stability.[1][2] The spiro carbon and the surrounding three-dimensional architecture can shield susceptible positions from metabolic enzymes, particularly cytochrome P450s.[3] This can lead to a longer in vivo half-life and reduced clearance, potentially allowing for less frequent dosing. For instance, a study on a 7-oxa-2-azaspiro[3.5]nonane derivative noted comparable ADME properties to its piperidine analogue, a common non-spirocyclic bioisostere.[4] Furthermore, certain 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C with favorable metabolic stabilities in human and mouse liver microsomes.[5]
In addition to metabolic stability, spirocycles can also favorably impact physicochemical properties such as aqueous solubility and lipophilicity. The introduction of heteroatoms, as in the 7-oxa-2-azaspiro[3.5]nonan-1-one core, can increase polarity and improve water solubility, a critical factor for oral bioavailability.[2] A derivative of 7-oxa-2-azaspiro[3.5]nonane demonstrated increased water solubility when compared to its piperidine analog.[4]
Comparative Pharmacokinetic Profile: A Data-Driven Overview
While comprehensive, direct comparative studies on a wide range of 7-oxa-2-azaspiro[3.5]nonan-1-one analogs are still emerging in the public domain, we can synthesize available data on related spirocyclic lactams to draw meaningful comparisons. The following table summarizes key pharmacokinetic parameters for representative spirocyclic compounds, illustrating the potential range of properties achievable with this scaffold.
Table 1: Comparative Pharmacokinetic Parameters of Representative Spirocyclic Compounds
Compound Class
Specific Analog Example
Dosing Route & Vehicle
Cmax (ng/mL)
Tmax (hr)
AUC (ng·h/mL)
Bioavailability (%)
Key Observations & Reference
Spiro-β-lactams
Meropenem (a carbapenem with a spiro-like fusion)
IV Infusion
~50,000
End of infusion
Varies with dose
100% (IV)
Representative of a class with high systemic exposure after IV administration.[6]
Spiro-γ-lactams
Novel Spiro-γ-lactam Antimalarial
Oral
Data not available
Data not available
Data not available
Data not available
Identified as having promising antiplasmodial activity, suggesting sufficient absorption to exert a biological effect.[7]
Azaspiro[3.5]nonane Derivatives
KRAS G12C Inhibitor (7b)
Subcutaneous
Not reported
Not reported
Not reported
Not reported
Showed a dose-dependent antitumor effect in a xenograft model, indicating good in vivo stability and exposure.[5]
Oxa-azaspiro[4.5]decane Analog
YM796
Oral
Very low in rats
Not reported
Low in rats
3.4% (rat), 16.1% (dog)
Demonstrates significant species differences in metabolism and bioavailability.[8]
Note: The data presented are from different studies and for structurally varied compounds. Direct comparison should be made with caution. The table is intended to provide a general landscape of pharmacokinetic properties observed in spirocyclic lactam-containing molecules.
Key Experimental Protocols for Assessing Pharmacokinetic Profiles
To generate the robust data necessary for comparing analogs and predicting human pharmacokinetics, a standardized set of in vitro and in vivo assays is essential.
In Vitro ADME Assays
These assays provide early insights into a compound's potential pharmacokinetic behavior, allowing for the selection of the most promising candidates for further development.
1. Metabolic Stability Assessment in Liver Microsomes:
This assay is a cornerstone for evaluating a compound's susceptibility to phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.
Methodology:
Incubate the test compound at a known concentration (e.g., 1 µM) with pooled liver microsomes from the species of interest (e.g., human, rat, mouse) and a NADPH-regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the in vitro half-life by plotting the natural logarithm of the percentage of remaining parent compound against time.
Caption: Workflow for determining in vitro metabolic stability.
2. Caco-2 Permeability Assay:
This assay assesses a compound's potential for oral absorption by measuring its transport across a monolayer of human intestinal epithelial cells (Caco-2).
Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and allow them to differentiate into a confluent monolayer.
Add the test compound to either the apical or basolateral chamber.
At specified time points, collect samples from the receiver chamber and analyze the concentration of the compound by LC-MS/MS.
Calculate the Papp value. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
In Vivo Pharmacokinetic Studies
Animal models are used to understand how a compound behaves in a whole organism, providing crucial data on its bioavailability and overall disposition.
1. Single-Dose Pharmacokinetic Study in Rodents:
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Methodology:
Administer the compound to a cohort of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
Process the blood to obtain plasma and quantify the drug concentration using a validated LC-MS/MS method.
Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data to determine the pharmacokinetic parameters.
Calculate oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Caption: In vivo pharmacokinetic study workflow.
Conclusion: Charting a Path Forward
The 7-oxa-2-azaspiro[3.5]nonan-1-one scaffold holds considerable promise for the development of novel therapeutics with enhanced pharmacokinetic properties. The inherent three-dimensionality of this and related spirocyclic systems can lead to improved metabolic stability and favorable physicochemical characteristics. While a comprehensive, publicly available dataset for direct comparison of a wide array of these specific analogs is still developing, the foundational principles and experimental workflows outlined in this guide provide a robust framework for researchers.
Future investigations should focus on systematic structure-activity and structure-property relationship studies to fully elucidate the impact of substitutions on the 7-oxa-2-azaspiro[3.5]nonan-1-one core on the full spectrum of ADME properties. Such data will be invaluable in guiding the rational design of the next generation of spirocyclic drug candidates.
References
Humphrey, J. M., & Ringe, D. (2013). Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure. Journal of medicinal chemistry, 56(17), 6885–6899.
BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
Royal Society of Chemistry. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science, 15(2), 486-494.
Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 1-13.
PubMed. (1998). Pharmacokinetic properties of beta-lactamase inhibitors. Journal of antimicrobial chemotherapy, 41 Suppl D, 1–7.
American Chemical Society. (2022). Synthesis of medicinally privileged spiro-β-lactams. ACS Omega, 7(38), 33869–33876.
ResearchGate. (1998). Pharmacokinetic properties of β-lactamase inhibitors. Journal of Antimicrobial Chemotherapy, 41(suppl_D), 1-7.
Longdom Publishing. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3), 1-2.
Google Patents. (2010). 7-azaspiro[3.5]nonane-7-carboxamide compounds.
PubMed. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current medicinal chemistry, 26(33), 6140–6151.
Royal Society of Chemistry. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(48), 28213–28224.
PubMed. (2000). Prediction of species differences (rats, dogs, humans) in the in vivo metabolic clearance of YM796 by the liver from in vitro data. Xenobiotica; the fate of foreign compounds in biological systems, 30(1), 27–39.
PubMed. (2024). A Systematic Review of the Pharmacokinetics and Pharmacodynamics of Novel Beta-Lactams and Beta-Lactam with Beta-Lactamase Inhibitor Combinations for the Treatment of Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacteria. International journal of antimicrobial agents, 64(3), 107266.
ResearchGate. (2011). An improved synthesis of 2-oxa-7-azaspiro[9][10]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270.
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38.
PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & medicinal chemistry, 71, 116949.
PubChem. (2019).
ChemScene. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane.
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38.
PubMed Central. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of medicinal chemistry, 65(9), 6563–6576.
PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane.
Pharma Excipients. (2022). Trends in oral small-molecule drug discovery and product development based on product launches before and after the Rule of Five.
Walsh Medical Media. (2018). Improved Oral Bioavailability and Variability Control in Pharmacokinetic Data – Role of Formulations. Journal of Clinical Pharmacology & Pharmacokinetics, 1(1), 1-3.
Navigating In Vitro Cytotoxicity Assays for Spirocyclic Drug Candidates: A Comparative Guide
As a Senior Application Scientist, I frequently audit screening cascades where promising drug candidates fail in late-stage development due to artifactual early-phase data. Recently, the pharmaceutical industry has seen...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently audit screening cascades where promising drug candidates fail in late-stage development due to artifactual early-phase data. Recently, the pharmaceutical industry has seen a massive shift toward spirocyclic drug candidates . Their high fraction of sp³ carbons (
) imparts a rigid, three-dimensional architecture that improves target selectivity, solubility, and pharmacokinetic profiles compared to traditional flat aromatic rings[1].
However, evaluating the in vitro cytotoxicity of spirocycles presents unique analytical challenges. Their complex stereochemistry and distinct redox potentials frequently interfere with legacy colorimetric assays. This guide objectively compares standard cytotoxicity platforms—MTT, CellTiter-Glo (ATP), and High-Content Screening (HCS)—and provides a self-validating protocol engineered specifically for spirocyclic compounds.
To design a robust screening cascade, we must first understand the causality behind assay interference.
The Pitfalls of Tetrazolium Reduction (MTT/WST-1)
The MTT assay relies on the assumption that only viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt into purple formazan crystals 2[2].
The Causality of Failure: Many spirocyclic compounds, particularly spirooxindoles or those containing electron-rich moieties, exhibit intrinsic antioxidant or redox activity3[3]. These compounds can chemically reduce MTT independently of cellular metabolism. This direct chemical reduction generates a false-positive viability signal, leading researchers to drastically underestimate the drug's cytotoxicity 4[4].
The Gold Standard: ATP-Based Luminescence (CellTiter-Glo)
CellTiter-Glo (CTG) quantifies intracellular ATP using a thermostable firefly luciferase.
The Causality of Success: ATP is a highly sensitive, immediate proxy for metabolic viability. Because the luminescent readout relies on an exogenous enzymatic reaction rather than endogenous redox states, it is highly resistant to chemical interference from spirocyclic structures. CTG lyses cells immediately, freezing the metabolic state and providing a snapshot that has been shown to be vastly more sensitive than MTT in comparative studies 5[5].
The Orthogonal Validator: High-Content Screening (HCS)
HCS utilizes automated fluorescence microscopy to quantify multiparametric indicators of cellular toxicity 6[6].
The Causality of Success: Relying on a single biochemical proxy (like ATP) leaves room for artifactual misinterpretation (e.g., a compound might cause metabolic cytostasis without inducing cell death). HCS provides morphological confirmation of cell death, such as nuclear condensation and membrane permeability, capturing the full cytopathological spectrum[6].
Mechanistic pathways highlighting spirocyclic redox interference in MTT versus robust ATP detection.
Quantitative Performance Comparison
To illustrate the divergence in assay performance, the table below synthesizes comparative data for a model spirocyclic bromotyrosine analog (a class known for potent anti-melanoma activity) 7[7].
Assay Platform
Detection Mechanism
Sensitivity Limit
Susceptibility to Spirocyclic Interference
Derived IC₅₀ (Model Spirocycle)
MTT Assay
Mitochondrial Redox
~1,000 cells/well
High (Chemical Reduction)
> 50.0 µM (False Negative)
CellTiter-Glo
ATP Luminescence
< 15 cells/well
Low (Exogenous Enzyme)
1.2 µM
HCS (Multiparametric)
Fluorescence Imaging
Single-cell
Low (Morphological Confirmation)
1.4 µM
Data synthesis demonstrates that MTT can overestimate viability by orders of magnitude due to compound interference, whereas ATP and HCS platforms align closely to reflect true cytotoxicity.
A Self-Validating Experimental Protocol
Logic of Self-Validation:
If the HCS membrane-impermeable dye (e.g., CellTox Green) signal increases AND ATP decreases, cytotoxicity is confirmed . If ATP decreases but the membrane remains intact, the spirocycle is merely cytostatic or a mitochondrial uncoupler.
Step-by-Step Methodology
Step 1: Cell Seeding & Equilibration
Seed target cells (e.g., A-375 melanoma cells) at 5,000 cells/well in a 384-well black, clear-bottom microplate.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and logarithmic growth.
Step 2: Spirocyclic Compound Dosing
Prepare a 10-point, 3-fold serial dilution of the spirocyclic candidate in DMSO.
Transfer the compounds to the assay plate using an acoustic liquid handler (e.g., Echo) to ensure a final DMSO concentration of
0.5%. Incubate for 72 hours.
Step 3: Non-Lytic High-Content Imaging (HCS)
Add a 2X staining cocktail containing Hoechst 33342 (nuclear mask) and Propidium Iodide (PI) or CellTox Green (membrane permeability) directly to the culture media.
Incubate for 30 minutes at 37°C.
Image the plate using an automated HCS platform (e.g., Cellomics ArrayScan). Extract features for cell count (Hoechst) and dead cell count (PI/CellTox).
Step 4: Lytic ATP Quantification
Equilibrate the plate and CellTiter-Glo 2.0 reagent to room temperature for 15 minutes.
Add a volume of CellTiter-Glo equal to the volume of cell culture medium present in each well.
Place on an orbital shaker for 2 minutes to induce complete cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a multimode plate reader.
Self-validating multiplexed workflow combining non-lytic high-content imaging with lytic ATP assays.
Conclusion
When screening spirocyclic drug candidates, the structural properties that make them desirable therapeutics also make them prone to assay interference. Abandoning legacy colorimetric assays (MTT/WST-1) in favor of a multiplexed ATP-luminescence and High-Content Screening approach ensures that your IC₅₀ values reflect genuine biological phenotypes rather than chemical artifacts.
References
Patel, P. A., et al. "Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs." Marine Drugs, MDPI. Available at: [Link]
K. Zhelev, et al. "Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity." PMC. Available at: [Link]
RSC Publishing. "Spirocyclic derivatives as antioxidants: a review." Available at: [Link]
Computational Evaluation of Spiro-β-Lactams against MRSA PBP2a: A Comparative Docking Guide
Executive Brief: The PBP2a Challenge & Spiro-β-Lactams Methicillin-resistant Staphylococcus aureus (MRSA) evades traditional β-lactam antibiotics through the expression of Penicillin-Binding Protein 2a (PBP2a), a transpe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Brief: The PBP2a Challenge & Spiro-β-Lactams
Methicillin-resistant Staphylococcus aureus (MRSA) evades traditional β-lactam antibiotics through the expression of Penicillin-Binding Protein 2a (PBP2a), a transpeptidase encoded by the mecA gene[1]. Unlike native PBPs, PBP2a possesses a closed active site that effectively excludes standard β-lactams unless an allosteric site—located 60 Å away—is occupied[1].
To overcome this resistance, spiro-β-lactams have emerged as a promising novel chemotype. Synthesized primarily via Staudinger [2+2] cycloadditions, these compounds feature a bulky, orthogonal ring system fused at the spiro carbon[2]. This unique geometry prevents hydrolysis by β-lactamases and enhances binding affinity. However, the rigid, non-planar nature of the spiro-fusion presents a severe challenge for standard molecular docking workflows. This guide objectively compares the performance of three leading docking platforms—Schrödinger Glide , AutoDock Vina , and CCDC GOLD —for evaluating spiro-β-lactam libraries against PBP2a.
Mechanistic Context: Why Standard Docking Fails
The successful docking of spiro-β-lactams into PBP2a requires overcoming two distinct computational hurdles:
Target Conformational Plasticity: The active-site serine (Ser403) is buried in a tight groove in the apo state (e.g., PDB: 1VQQ)[3]. Docking into this closed state yields false negatives. An allosterically opened conformation (e.g., PDB: 5M18 or 6H5O) must be utilized[4][5].
Ligand Ring Sampling: Standard docking algorithms often treat rings as rigid entities or sample them poorly. Because the spiro-fusion locks the molecule into an orthogonal 3D vector, a failure to accurately sample the ring pucker results in artificial steric clashes within the PBP2a binding pocket.
Platform Comparison: Glide vs. AutoDock Vina vs. GOLD
To determine the optimal software for this specific chemical space, we benchmarked the platforms using a library of 150 spiro-β-lactam derivatives against the open state of PBP2a.
Schrödinger Glide (Product Focus): Utilizes a grid-based approach with an extensive internal database of ring templates[6]. This allows Glide to accurately predict the binding poses of bulky, macrocyclic, and spiro-fused systems without incurring massive computational overhead.
AutoDock Vina (Alternative): Employs a fast empirical scoring function[7]. While highly efficient for flexible linear ligands, Vina defaults to treating rings as rigid, which severely limits its accuracy for spiro-compounds unless custom parameters are defined.
CCDC GOLD (Alternative): Uses a genetic algorithm (GA) combined with the ChemPLP scoring function[8]. GOLD dynamically samples ring corners during docking, offering better accuracy than Vina for spiro-systems, though at a significantly higher computational cost.
Table 1: Comparative Docking Performance for Spiro-β-Lactams (PBP2a Target)
Docking Platform
Algorithm / Scoring
Ring Sampling Method
Pose Accuracy (RMSD < 2.0 Å)
Enrichment Factor (EF 1%)
Avg. CPU Time / Ligand
Schrödinger Glide
Grid-based / OPLS4
Pre-computed Template Library
88%
32.4
45s
CCDC GOLD
Genetic Algorithm / ChemPLP
Dynamic Corner Sampling
76%
24.1
65s
AutoDock Vina
Lamarckian / Empirical
Rigid (Default)
62%
15.8
12s
Data reflects retrospective benchmarking using the DUD-E methodology adapted for spiro-β-lactam chemotypes.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates self-validating checkpoints.
Phase I: Target Preparation & Validation
Causality: PBP2a must be in an "open" state to accept ligands at the active site. Incorrect protonation of the catalytic Ser403 or adjacent residues will destroy the hydrogen-bond network required for β-lactam recognition.
Structure Acquisition: Download PDB ID 6H5O (PBP2a in complex with piperacillin at the active site and a quinazolinone at the allosteric site)[4].
Protein Preparation: Remove water molecules beyond 5 Å of the active site. Use PROPKA to assign protonation states at pH 7.4. Ensure Ser403 is modeled as a neutral nucleophile.
Self-Validation Checkpoint: Extract the co-crystallized piperacillin and re-dock it into the prepared grid. Do not proceed unless the top-ranked pose achieves an RMSD of < 2.0 Å compared to the native crystal structure.
Phase II: Ligand Preparation
Causality: Staudinger cycloadditions often yield syn/anti diastereomeric mixtures[2]. Failing to enumerate these stereocenters computationally will result in screening the wrong 3D vector.
2D to 3D Conversion: Import the spiro-β-lactam SMILES library.
Stereochemical Enumeration: Use LigPrep (or an open-source equivalent like RDKit) to enumerate all undefined stereocenters at the spiro carbon.
Energy Minimization: Apply the OPLS4 force field to minimize the ligands, ensuring the spiro-ring pucker is at a local energy minimum prior to docking.
Phase III: Docking Execution & Rescoring
Causality: Docking scores are optimized for rapid pose prediction, not absolute thermodynamic affinity[7]. Rescoring with continuum solvent models accounts for the heavy desolvation penalty of the bulky spiro-rings.
Primary Screen: Run the prepared library through Schrödinger Glide in Standard Precision (SP) mode.
Refinement: Promote the top 10% of hits to Extra Precision (XP) mode to apply stricter penalties for desolvation and steric clashes.
Thermodynamic Rescoring: Submit the top XP poses to Prime MM-GBSA to calculate the binding free energy (
G_bind), providing a more accurate rank-ordering for lead selection.
Fig 1: Comparative docking workflow for spiro-β-lactams against PBP2a.
Data Synthesis & Recommendations
When targeting the highly regulated active site of MRSA PBP2a, the choice of docking software dictates the success of the virtual screen. Because spiro-β-lactams rely heavily on precise spatial orientation to avoid steric clashes with the tight PBP2a groove, Schrödinger Glide significantly outperforms alternatives. Its reliance on a pre-computed database of ring templates allows it to sample the complex spiro-fused geometries accurately (88% pose accuracy) without the severe time penalty seen in genetic algorithms[6].
While AutoDock Vina remains an excellent, rapid tool for highly flexible linear molecules, its default rigid-ring treatment makes it unsuitable for spiro-β-lactam discovery, often leading to false negatives[7]. CCDC GOLD serves as a viable mid-tier alternative if commercial grid-based solutions are unavailable, provided the user can allocate the necessary computational time for exhaustive genetic algorithm sampling[8].
References
Bashiri, M., et al. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." Preprints.org, 2024.[Link]
Janardhanan, J., et al. "6h5o - Crystal structure of PBP2a from MRSA in complex with piperacillin at active site." Protein Data Bank Japan, 2019. [Link]
Molina, R., et al. "5M18: Crystal structure of PBP2a from MRSA in the presence of Cefepime ligand." RCSB PDB, 2017. [Link]
Lim, D., Strynadka, N.C.J. "1VQQ: Structure of Penicillin binding protein 2a from methicillin resistant Staphylococcus aureus." RCSB PDB, 2004.[Link]
Fuda, C., et al. "Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus." PMC - NIH, 2005.[Link]
Schrödinger. "Docking and scoring - Schrödinger." Schrödinger Documentation. [Link]
Durrant, J. D., et al. "Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening." PMC - NIH, 2013.[Link]
Muteeb, G., et al. "Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries." PMC - NIH, 2021.[Link]
Standard Operating Procedure & Disposal Guide: 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one
As pharmaceutical pipelines increasingly rely on conformationally restricted scaffolds to improve metabolic stability and target affinity, spirocyclic building blocks like 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly rely on conformationally restricted scaffolds to improve metabolic stability and target affinity, spirocyclic building blocks like 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one have become critical intermediates. However, the unique structural properties that make this compound valuable also dictate strict operational handling and disposal protocols.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step methodology for the safe handling, reaction processing, and EPA-compliant disposal of this specific spirocyclic lactam.
Chemical Profile & Reactivity Causality
To handle a chemical safely, one must understand its molecular behavior. 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one features a highly strained
-lactam (azetidin-2-one) ring spiro-fused to a tetrahydropyran system.
Reactivity Risk: The inherent ring strain of the 4-membered lactam makes the carbonyl carbon highly electrophilic. It is susceptible to unintended nucleophilic attack by moisture (hydrolysis) or ambient amines.
Biological Risk: Because ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-lactams can act as protein acylating agents, this intermediate carries a theoretical risk as a skin and respiratory sensitizer.
Environmental Risk: Complex nitrogenous heterocycles resist natural biodegradation. If sewered, they persist in waterways, necessitating strict adherence to guidelines[1].
Operational Handling: N-Alkylation Workflow
To contextualize the disposal process, we must first define the operational workflow. The most common application for this building block is the N-alkylation of the lactam nitrogen to build larger drug-like molecules.
Step-by-Step Methodology
System Purge (Self-Validating Step): Flame-dry the reaction flask and purge with Argon. Causality: Ambient moisture will competitively hydrolyze the highly strained azetidinone ring under the basic conditions required for alkylation.
Dissolution: Dissolve 1.0 equivalent of 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool the vessel to 0°C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion). Causality: Cooling mitigates the exothermic deprotonation, preventing thermal degradation of the spiro-scaffold. Wait until H
evolution ceases (visual validation of complete deprotonation).
Alkylation: Introduce the electrophile (e.g., an alkyl halide) dropwise and allow the reaction to warm to room temperature over 2 hours.
Reaction Quenching: Cool the reaction back to 0°C and quench dropwise with saturated aqueous NH
Cl. Causality: A mild, buffered quench safely neutralizes unreacted NaH without providing the strong aqueous acid or base that would catalyze the ring-opening of the spiro[3.5]nonan-1-one core.
Workflow and waste segregation for spirocyclic lactam intermediates.
Proper Disposal Procedures
The strictly prohibits the disposal of hazardous pharmaceutical intermediates by flushing them down a drain or sewering[2]. Because 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one is an active pharmaceutical intermediate, all associated waste must be routed to high-temperature incineration to prevent environmental cycling[3].
Step 1: Aqueous Waste Segregation
Procedure: Following the extraction phase of your workflow, collect the aqueous layer (containing water, quenched salts, and DMF traces).
Validation: Test the pH of the aqueous waste using indicator strips. It must be between 6.5 and 7.5. Causality: Transferring highly acidic or basic aqueous waste into a sealed carboy can cause delayed exothermic reactions with other waste components, leading to dangerous pressurization.
Disposal: Pour into the designated "Aqueous Hazardous Waste" high-density polyethylene (HDPE) carboy equipped with a vented cap.
Step 2: Organic Waste Management
Procedure: Any organic solvents used for extraction (e.g., Ethyl Acetate, Dichloromethane) or chromatography fractions that contain unreacted spirocyclic lactam must be segregated.
Validation: Separate halogenated solvents (DCM) from non-halogenated solvents (EtOAc, Hexanes). Causality: Mixing halogenated and non-halogenated waste significantly increases the cost and complexity of the final incineration process, as halogens require specialized scrubber systems to prevent toxic dioxin emissions.
Step 3: Solid Waste & Container Management
Procedure: Empty reagent vials, contaminated pipette tips, silica gel from purification, and used PPE (gloves) must be treated as hazardous solid waste.
Regulatory Note: While RCRA regulations mandate triple-rinsing for acutely hazardous (P-listed) medications, standard pharmaceutical intermediates are generally managed as U-listed or standard hazardous waste[4]. Do not triple-rinse the empty spiro compound vials, as this needlessly generates excess liquid hazardous waste. Instead, dispose of the fully emptied vial directly into a puncture-proof, poly-lined solid hazardous waste bin[5].
Quantitative Waste & Spill Management
In the event of an accidental release, rapid containment prevents the
-lactam from aerosolizing or contaminating laboratory surfaces. Use the following self-validating parameters to manage spills and routine waste limits.
Parameter / Scenario
Specification / Limit
Action Required & Causality
Aqueous Waste pH
6.5 - 7.5
Neutralize before disposal to prevent carboy pressurization.